molecular formula C8H20N2 B162406 6-(Dimethylamino)hexylamine CAS No. 1938-58-5

6-(Dimethylamino)hexylamine

Cat. No.: B162406
CAS No.: 1938-58-5
M. Wt: 144.26 g/mol
InChI Key: ZUXUNWLVIWKEHB-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexylamine (CAS 1938-58-5) is a valuable organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . This diamine features both a primary amine and a tertiary dimethylamino group along a hexyl chain, making it a versatile building block or intermediate in chemical synthesis and research applications. Its physicochemical properties include a boiling point of 74-76°C at 5 mmHg and a density of 0.831 g/cm³ at 25°C . The compound presents a significant safety consideration due to its low flash point of 27°C, classifying it as a flammable liquid . Researchers utilize this compound in the development of more complex molecules, such as the immunomodulatory agent Atiprimod, where it serves as a key structural component . The dimethylamino moiety can influence the properties of resulting compounds, potentially affecting parameters like solubility and basicity. As a difunctional molecule, it can participate in reactions at both amine sites, allowing for the creation of polymers, surfactants, or pharmaceutical intermediates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential, and researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H20N2/c1-10(2)8-6-4-3-5-7-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXUNWLVIWKEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293161
Record name 6-(Dimethylamino)hexylamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1938-58-5
Record name 1938-58-5
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine substituted hydrocarbon with the chemical formula C8H20N2.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the closely related compound, N,N-Dimethylhexylamine, provide valuable estimates.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundN,N-DimethylhexylamineN,N'-Dimethyl-1,6-hexanediamine
CAS Number 1938-58-5[1]4385-04-0[2]13093-04-4
Molecular Formula C8H20N2[1]C8H19N[2]C8H20N2
Molecular Weight 144.26 g/mol [1]129.24 g/mol [2]144.26 g/mol
Boiling Point Not available146-150 °C96 °C at 14 mmHg
Density Not available0.744 g/mL at 25 °C0.807 g/mL at 25 °C
Refractive Index Not availablen20/D 1.414n20/D 1.447
Solubility Soluble in most organic solvents.[3][4]Moderately soluble in organic solvents, limited solubility in water.[5]Not available

Synthesis and Reactivity

Synthesis

A potential synthetic route for this compound can be inferred from the synthesis of the structurally similar N,N'-Dimethyl-1,6-hexanediamine. A common method for the synthesis of such diamines is the reductive amination of a corresponding dinitrile or the alkylation of a primary diamine.

A plausible synthesis for this compound would involve the reductive methylation of 1,6-hexanediamine. This can be achieved using a methylating agent like formaldehyde in the presence of a reducing agent such as hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 1,6-Hexanediamine Reaction Reductive Amination Reactant1->Reaction Reactant2 Formaldehyde (Methylating Agent) Reactant2->Reaction Reactant3 H2 (Reducing Agent) Reactant3->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Pressure Elevated Pressure Pressure->Reaction Product This compound Reaction->Product

A potential workflow for the synthesis of this compound.
Reactivity

The reactivity of this compound is characterized by the presence of two amine functional groups: a primary amine and a tertiary amine.

  • Primary Amine: The primary amine group (-NH2) is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions to form imines.

  • Tertiary Amine: The tertiary dimethylamino group (-N(CH3)2) is also nucleophilic and basic. It can be protonated to form a quaternary ammonium salt and can act as a catalyst in certain reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.[5]

The presence of two amine groups makes this compound a useful building block in polymer chemistry and for the synthesis of more complex molecules.[6][7] Diamines are known to react with various electrophiles, and the differential reactivity of the primary and tertiary amines can be exploited for selective chemical modifications.

Experimental Data and Protocols

Spectroscopic Analysis

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Signals corresponding to the N-methyl protons (singlet), methylene protons adjacent to the nitrogen atoms, and the other methylene protons in the hexyl chain. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Resonances for the N-methyl carbons, the six distinct methylene carbons of the hexyl chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 144.26 g/mol , along with characteristic fragmentation patterns of alkylamines.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations.

Applications in Research and Drug Development

The dimethylamino functional group is a common pharmacophore found in a wide range of FDA-approved drugs. Its presence can influence a molecule's pharmacological activity, including its ability to act as an antimicrobial, antihistaminic, anticancer, and analgesic agent.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for investigation in several areas:

  • Drug Delivery: The tertiary amine can be protonated, making the molecule suitable for use in pH-responsive drug delivery systems.

  • Monomer for Polyamides and Polyurethanes: The difunctional nature of the molecule makes it a candidate for polymerization reactions.[6]

  • Inhibitor of Deoxyhypusine Synthase: Diamine and triamine analogs have been investigated as inhibitors of this enzyme, which is essential for cell growth.[8]

Safety and Handling

This compound is classified as a dangerous good for transport.[1] Like other amines, it is expected to be corrosive and may cause skin and eye irritation. Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical building block with potential applications in materials science and drug development. While specific experimental data is not abundant, its chemical properties can be reasonably inferred from related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

An In-depth Technical Guide to 6-(Dimethylamino)hexylamine (CAS 1938-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine, with CAS number 1938-58-5, is a diamine substituted hydrocarbon featuring both a primary and a tertiary amine group.[1][2] This bifunctional molecular structure makes it a versatile building block in various chemical syntheses. Its alternate chemical name is N,N-dimethylhexane-1,6-diamine.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis and purification protocol, potential applications in research and development, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, as well as for ensuring safe handling and storage.

PropertyValueReference
CAS Number 1938-58-5[1][2]
Molecular Formula C8H20N2[1][2]
Molecular Weight 144.26 g/mol [1][2]
Boiling Point 96 °C at 14 mmHg[3]
Density 0.807 g/mL at 25 °C[3]
Refractive Index n20/D 1.447[3]
Melting Point 15-18 °C[3]

Synthesis and Purification

Proposed Synthesis Protocol

Step 1: Michael Addition of Dimethylamine to a C6 Unsaturated Nitrile

This initial step would involve the reaction of dimethylamine with a suitable C6 unsaturated nitrile, such as 5-hexenenitrile. The reaction would proceed via a Michael addition, where the dimethylamine acts as a nucleophile.

  • Reactants: 5-hexenenitrile and an excess of dimethylamine (typically as a solution in a suitable solvent like THF or as an aqueous solution).

  • Catalyst: A basic catalyst may be employed to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, potentially in a continuous flow reactor, such as a microchannel reactor, to ensure efficient mixing and heat transfer.[4]

  • Product: The intermediate product would be 6-(dimethylamino)hexanenitrile.

Step 2: Catalytic Hydrogenation of the Nitrile Intermediate

The second step involves the reduction of the nitrile group of 6-(dimethylamino)hexanenitrile to a primary amine.

  • Reactant: 6-(dimethylamino)hexanenitrile.

  • Catalyst: A nickel-based catalyst, such as Raney nickel, is commonly used for the hydrogenation of nitriles.[1] The reaction can be performed in a continuous hydrogenation reactor.[4]

  • Reaction Conditions: The hydrogenation is conducted under a hydrogen atmosphere at elevated temperature and pressure. The reaction is typically carried out in the presence of a solvent, and a base like sodium hydroxide may be added.[1]

  • Final Product: this compound.

Proposed Purification Protocol

Following the synthesis, the crude this compound would require purification to remove unreacted starting materials, byproducts, and the catalyst.

  • Filtration: The reaction mixture is first filtered to remove the solid hydrogenation catalyst.

  • Distillation: The filtrate is then subjected to fractional distillation under reduced pressure to separate the product from the solvent and any lower-boiling impurities.

  • Recrystallization (optional): For achieving high purity, a recrystallization step can be employed. This would involve dissolving the distilled product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. The purified crystals can then be collected by filtration. This method has been successfully used for the purification of the related compound, hexamethylenediamine.

G cluster_0 Synthesis of this compound cluster_1 Purification 5-Hexenenitrile 5-Hexenenitrile Michael_Addition Michael Addition 5-Hexenenitrile->Michael_Addition Dimethylamine Dimethylamine Dimethylamine->Michael_Addition Intermediate 6-(Dimethylamino)hexanenitrile Michael_Addition->Intermediate Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H2) Intermediate->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Filtration Filtration (Remove Catalyst) Crude_Product->Filtration Distillation Fractional Distillation (Reduced Pressure) Filtration->Distillation Pure_Product Purified this compound Distillation->Pure_Product G Diamine This compound Polyamide Polyamide Synthesis Diamine->Polyamide Curing Epoxy Curing Diamine->Curing Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polyamide Epoxy_Resin Epoxy Resin Monomer Epoxy_Resin->Curing Polymer_Product Functionalized Polyamide Polyamide->Polymer_Product Cured_Epoxy Cross-linked Epoxy Resin Curing->Cured_Epoxy G Core_Molecule This compound Derivatization Chemical Derivatization (e.g., N-alkylation, oxidation) Core_Molecule->Derivatization Derivative N,N'-dialkyl-N,N'-dimethyl-1,6- hexanediamine dioxide analogs Derivatization->Derivative Biological_Activity Potential Antimicrobial Activity (Antibacterial, Antifungal) Derivative->Biological_Activity leads to

References

An In-depth Technical Guide on the Molecular Structure of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-(Dimethylamino)hexylamine, also known by its systematic name N¹,N¹-dimethylhexane-1,6-diamine, is a difunctional organic molecule belonging to the class of aliphatic diamines. It is characterized by a six-carbon hexyl chain with a primary amine group (-NH₂) at one terminus and a tertiary dimethylamino group (-N(CH₃)₂) at the other. This unique asymmetrical structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules such as polymers, surfactants, and pharmacologically active compounds. This guide provides a detailed overview of its molecular structure, physicochemical properties, and synthetic considerations.

Molecular Identification and Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous reference in research and chemical sourcing.

Table 1: Molecular Identifiers for this compound

Identifier Value Reference
CAS Number 1938-58-5 [1][2][3]
Molecular Formula C₈H₂₀N₂ [1][2][3]
Molecular Weight 144.26 g/mol [1][2][3]
IUPAC Name N¹,N¹-dimethylhexane-1,6-diamine
Synonyms (6-Aminohexyl)dimethylamine, N,N-Dimethylhexamethylenediamine [1][2][3]
SMILES String CN(C)CCCCCCN [3]

| InChI Key | IAZDPWHHBHXJCS-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Physical State Liquid
Melting Point 74-76 °C [2]
Density 0.831 g/cm³ (at 25 °C) [2]
Flash Point 27 °C [2]
Topological Polar Surface Area (TPSA) 29.26 Ų [3]

| logP (Predicted) | 1.0671 |[3] |

Molecular Structure and Visualization

The structure of this compound consists of a flexible hexane backbone, which imparts hydrophobicity, while the two terminal amine groups provide sites for hydrogen bonding and chemical reactivity. The primary amine is a nucleophilic and basic site capable of forming amides, imines, and salts. The tertiary amine is also basic but non-nucleophilic towards acylation, often serving as a proton acceptor or a coordination site.

Caption: Molecular graph of this compound.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its synthesis can be logically derived from standard organic chemistry reactions. A common and efficient method is the controlled reductive amination of 1,6-diaminohexane.

Proposed Synthesis Protocol: Reductive Amination of 1,6-Diaminohexane

This procedure involves the reaction of a primary amine with formaldehyde in the presence of a reducing agent to yield a tertiary dimethylamine. By controlling the stoichiometry, one can favor the dimethylation of only one of the two primary amine groups of 1,6-diaminohexane.

  • Reaction Setup: To a stirred solution of 1,6-diaminohexane (1.0 equivalent) in a suitable solvent such as methanol, add formic acid (approximately 2.2 equivalents). The mixture should be cooled in an ice bath to manage the exothermic reaction.

  • Aldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, approximately 2.2 equivalents) to the cooled mixture. The temperature should be maintained below 20 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC-MS). This step forms the N,N-dimethylated product via the Eschweiler-Clarke reaction mechanism.

  • Workup: The reaction mixture is cooled to room temperature and made basic by the addition of a strong base like sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

start 1,6-Diaminohexane (Starting Material) reagents Add Formaldehyde (2.2 eq) & Formic Acid (2.2 eq) in Methanol start->reagents Step 1 reaction Heat to Reflux (Eschweiler-Clarke Reaction) reagents->reaction Step 2 workup Basify with NaOH reaction->workup Step 3 extraction Extract with Organic Solvent workup->extraction Step 4 purification Vacuum Distillation extraction->purification Step 5 product This compound (Pure Product) purification->product Final

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Key Features
¹H NMR - A singlet integrating to 6H around δ 2.2 ppm, corresponding to the two methyl groups of the tertiary amine [-N(CH₃)₂].- A triplet integrating to 2H around δ 2.7 ppm for the methylene group adjacent to the primary amine [-CH₂-NH₂].- A triplet integrating to 2H around δ 2.3 ppm for the methylene group adjacent to the tertiary amine [-CH₂-N(CH₃)₂].- A broad singlet for the primary amine protons (-NH₂), which may exchange with solvent.- A series of multiplets in the δ 1.3-1.6 ppm region for the four internal methylene groups of the hexyl chain.
¹³C NMR - A signal around δ 45 ppm for the two equivalent methyl carbons of the tertiary amine.- A signal around δ 59 ppm for the methylene carbon adjacent to the tertiary amine.- A signal around δ 42 ppm for the methylene carbon adjacent to the primary amine.- Several signals in the δ 26-33 ppm range for the remaining four methylene carbons in the hexyl chain.

| Mass Spec (EI) | - A molecular ion peak [M]⁺ at m/z = 144.- A prominent base peak at m/z = 58, resulting from alpha-cleavage adjacent to the tertiary amine, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.- A peak at m/z = 30 from cleavage adjacent to the primary amine, corresponding to the [CH₂=NH₂]⁺ fragment. |

References

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(dimethylamino)hexylamine, a diamine of interest in various research and development applications. The synthesis is presented as a three-step process commencing with the commercially available 1,6-hexanediamine. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding and replication of the synthesis.

Executive Summary

The synthesis of this compound is achieved through a robust three-step sequence:

  • Selective Protection: Mono-protection of 1,6-hexanediamine using di-tert-butyl dicarbonate (Boc)₂O to yield N-(tert-butoxycarbonyl)-1,6-hexanediamine.

  • N,N-Dimethylation: Exhaustive methylation of the free primary amino group of the mono-protected diamine via the Eschweiler-Clarke reaction to afford N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.

This guide provides detailed methodologies for each of these critical steps, supported by quantitative data where available in the public domain.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathway.

StepReactionStarting MaterialReagentsProductYield (%)PurityReference
1Mono-Boc Protection1,6-HexanediamineDi-tert-butyl dicarbonate, Triethylamine, DichloromethaneN-(tert-butoxycarbonyl)-1,6-hexanediamine73.0%High[1]
2N,N-Dimethylation (Eschweiler-Clarke)N-(tert-butoxycarbonyl)-1,6-hexanediamineFormaldehyde, Formic AcidN'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine~98% (estimated)High[2]
3Boc DeprotectionN'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamineTrifluoroacetic Acid, DichloromethaneThis compoundHigh (typically >95%)High[3][4]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N,N-Dimethylation cluster_2 Step 3: Deprotection A 1,6-Hexanediamine B N-(tert-butoxycarbonyl)-1,6-hexanediamine A->B (Boc)2O, Et3N, DCM C N-(tert-butoxycarbonyl)-1,6-hexanediamine D N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine C->D HCHO, HCOOH (Eschweiler-Clarke) E N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine F This compound E->F TFA, DCM

A three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-1,6-hexanediamine

This procedure is adapted from the methodology described in patent CN105294502A.[1]

Materials:

  • 1,6-Hexanediamine (58.0 g, 0.5 mol)

  • Triethylamine (14.4 g, 0.1 mol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol)

  • Dichloromethane (DCM) (400 ml total)

Procedure:

  • In a suitable reaction vessel, dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 ml of dichloromethane.

  • Prepare a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 ml of dichloromethane.

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the solution of 1,6-hexanediamine and triethylamine with stirring.

  • The solution will become turbid. Continue the reaction at room temperature overnight with stirring.

  • After the reaction is complete, filter the mixture.

  • Extract the filtrate with water three times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • The reported yield for this procedure is 15.0 g (73.0%).[1]

Workflow Diagram:

Step1_Workflow start Dissolve 1,6-Hexanediamine and Triethylamine in DCM step2 Prepare (Boc)2O solution in DCM start->step2 step3 Slowly add (Boc)2O solution step2->step3 step4 React at room temperature overnight step3->step4 step5 Filter the mixture step4->step5 step6 Extract filtrate with water step5->step6 step7 Dry and concentrate the organic layer step6->step7 end Obtain N-(tert-butoxycarbonyl) -1,6-hexanediamine step7->end

Workflow for the mono-Boc protection of 1,6-hexanediamine.
Step 2: Synthesis of N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine

This procedure is a general method for the Eschweiler-Clarke methylation of a primary amine.[2][5]

Materials:

  • N-(tert-butoxycarbonyl)-1,6-hexanediamine (e.g., 0.2 mmol, 1.0 eq)

  • Formic acid (1.8 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • To a reaction flask containing N-(tert-butoxycarbonyl)-1,6-hexanediamine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane.

  • Basify the aqueous phase to pH 11 with a sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford the tertiary amine. The expected yield is high, typically around 98%.[2]

Reaction Mechanism Diagram:

Eschweiler_Clarke Amine R-NH2 Iminium [R-N+=CH2] Amine->Iminium + HCHO, -H2O Formaldehyde HCHO Methylated_Amine R-NHCH3 Iminium->Methylated_Amine + HCOOH, -CO2 Iminium_2 [R-N(CH3)=CH2]+ Methylated_Amine->Iminium_2 + HCHO, -H2O Formic_Acid HCOOH CO2 CO2 Dimethylated_Amine R-N(CH3)2 Iminium_2->Dimethylated_Amine + HCOOH, -CO2

Mechanism of the Eschweiler-Clarke reaction.
Step 3: Synthesis of this compound

This is a general procedure for the deprotection of a Boc-protected amine using trifluoroacetic acid (TFA).[3][4]

Materials:

  • N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the N'-(tert-butoxycarbonyl)-N,N-dimethylhexane-1,6-diamine in dichloromethane.

  • Add trifluoroacetic acid (typically 25% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Remove the volatiles under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The yield for this step is typically high (>95%).

Deprotection Mechanism Diagram:

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc_Amine R-NH-Boc(H+) Boc_Amine->Protonated_Boc_Amine + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid - (CH3)3C+ Amine R-NH2 Carbamic_Acid->Amine - CO2 tButyl_cation (CH3)3C+ CO2 CO2

Mechanism of Boc deprotection with trifluoroacetic acid.

References

An In-depth Technical Guide to N,N'-Dimethylhexamethylenediamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The compound N,N'-Dimethylhexamethylenediamine (CAS No. 13093-04-4) is systematically named N,N'-dimethylhexane-1,6-diamine. In chemical literature and commercial sources, it is also referred to as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane. This guide will use these names interchangeably, with a primary focus on N,N'-dimethylhexane-1,6-diamine. It is crucial to distinguish this compound from its isomer, N,N-Dimethylhexamethylenediamine, where both methyl groups are attached to the same nitrogen atom. This document pertains exclusively to the N,N'-disubstituted isomer.

Core Characteristics and Physicochemical Properties

N,N'-Dimethylhexane-1,6-diamine is a diamine featuring a six-carbon aliphatic chain with a methylamino group at each terminus. Its bifunctional nature makes it a versatile building block in various chemical syntheses.[1] The physical and chemical properties of N,N'-Dimethylhexane-1,6-diamine are summarized in the table below.

PropertyValueReference
Molecular Formula C8H20N2[2]
Molecular Weight 144.26 g/mol [2]
CAS Number 13093-04-4
Appearance Colorless to light yellow liquid or white powder/lump
Melting Point 15-18 °C
Boiling Point 96 °C at 14 mmHg
Density 0.807 g/mL at 25 °C
Refractive Index (n20/D) 1.447
Flash Point 86 °C (186.8 °F) - closed cup
pKa 11.06 ± 0.10 (Predicted)
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Synthesis of N,N'-Dimethylhexane-1,6-diamine

A common and efficient method for the synthesis of N,N'-dimethylhexane-1,6-diamine is the Eschweiler-Clarke reaction. This one-pot reductive amination procedure methylates primary amines to tertiary amines using excess formaldehyde and formic acid.[3][4]

Experimental Protocol: Eschweiler-Clarke Methylation of 1,6-Hexanediamine

Materials:

  • 1,6-Hexanediamine

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-hexanediamine in an excess of formic acid.

  • Slowly add an excess of formaldehyde solution to the mixture while stirring. The reaction is exothermic and may require cooling to control the temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).[3]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N'-dimethylhexane-1,6-diamine.

  • The product can be further purified by distillation under reduced pressure.

Eschweiler_Clarke_Synthesis HDA 1,6-Hexanediamine (Primary Amine) Reaction_Vessel Reaction Mixture (Reflux) HDA->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid (Reducing Agent) Formic_Acid->Reaction_Vessel Iminium_Ion Iminium Ion Intermediate Reaction_Vessel->Iminium_Ion Formation DMHDA N,N'-Dimethylhexane-1,6-diamine (Tertiary Amine) Iminium_Ion->DMHDA Reduction CO2 CO₂ Iminium_Ion->CO2 Byproduct

Eschweiler-Clarke Synthesis of N,N'-Dimethylhexane-1,6-diamine.

Applications in Research and Development

N,N'-Dimethylhexane-1,6-diamine serves as a key building block in several areas of research and drug development, primarily due to its bifunctional nature and the reactivity of its secondary amine groups.

Polymer Chemistry

This diamine is a valuable monomer for the synthesis of various polymers, including polyamides and polyurethanes.[1] Its incorporation into the polymer backbone can influence the material's physical and chemical properties.

3.1.1. Synthesis of Polyamides

N,N'-Dimethylhexane-1,6-diamine can be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form a polyamide. The general reaction involves the formation of an amide linkage between the amine groups of the diamine and the carboxylic acid groups of the diacid.

Polyamide_Synthesis_Workflow Start Start Monomers Monomers: N,N'-Dimethylhexane-1,6-diamine Diacyl Chloride Start->Monomers Polymerization Polymerization Reaction Monomers->Polymerization Solvent Aprotic Solvent Solvent->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polyamide Polyamide Product Drying->Polyamide End End Polyamide->End

General Workflow for Polyamide Synthesis.

3.1.2. Use in Dental Resins

A derivative of N,N'-dimethylhexane-1,6-diamine, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), has been synthesized for use in dental resins.[5] In this application, NDMH can act as both a co-initiator and a reactive diluent, with the advantage of being polymerizable, which can limit the amount of extractable amine from the final dental restoration.[5]

Drug Delivery and Gene Transfection

The structure of N,N'-dimethylhexane-1,6-diamine makes it a suitable scaffold for the development of cationic lipids and polymers for gene delivery. The secondary amine groups can be further functionalized to create molecules with a positive charge at physiological pH, which can then electrostatically interact with negatively charged nucleic acids like DNA and RNA. This interaction facilitates the condensation of the nucleic acids into nanoparticles, which can then be taken up by cells.

Gene_Transfection_Concept DMHDA N,N'-Dimethylhexane- 1,6-diamine Scaffold Functionalization Functionalization (e.g., with cationic groups) DMHDA->Functionalization Cationic_Vector Cationic Delivery Vector Functionalization->Cationic_Vector Complexation Electrostatic Complexation Cationic_Vector->Complexation Nucleic_Acid Nucleic Acid (e.g., DNA, RNA) Nucleic_Acid->Complexation Nanoparticle Nanoparticle Formation Complexation->Nanoparticle Cell_Uptake Cellular Uptake (Endocytosis) Nanoparticle->Cell_Uptake Gene_Expression Gene Expression Cell_Uptake->Gene_Expression

Conceptual Workflow for Gene Transfection.

Safety and Toxicology

N,N'-Dimethylhexane-1,6-diamine is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Data sourced from PubChem and commercial supplier safety data sheets.

Toxicological studies on the parent compound, 1,6-hexanediamine, indicate moderate toxicity.[6] For its dihydrochloride salt, toxicity in rats and mice was primarily due to its irritant properties, especially affecting the respiratory tract upon inhalation.[7] It is important to note that detailed toxicological data specific to N,N'-dimethylhexane-1,6-diamine is limited, and caution should be exercised based on the data available for related compounds.

Conclusion

N,N'-Dimethylhexane-1,6-diamine is a versatile chemical intermediate with significant applications in polymer chemistry and potential uses in the field of drug delivery. Its synthesis via the Eschweiler-Clarke reaction is a well-established method. Researchers and professionals in drug development should be aware of its reactive nature and handle it with appropriate safety measures. Further research into the biological activity and toxicology of its derivatives is warranted to fully explore its potential in biomedical applications.

References

Navigating the Safety Landscape of 6-(Dimethylamino)hexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Dimethylamino)hexylamine, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine-substituted hydrocarbon utilized in various chemical syntheses.[1] Its structure, featuring a hexyl backbone with a primary amine at one end and a tertiary dimethylamino group at the other, suggests a potential for corrosive and irritant properties characteristic of alkylamines. This document provides a detailed overview of the known and anticipated safety and handling considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known physical and chemical properties is presented below. This data is critical for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1938-58-5[1][2]
Molecular Formula C₈H₂₀N₂[1][2]
Molecular Weight 144.26 g/mol [1][2]
Appearance Data not available; likely a liquidExtrapolated
Density 0.831 g/cm³ (at 25 °C)[2]
Melting Point 74-76°C[2]
Flash Point 27 °C[2]

Hazard Identification and Classification

While a complete GHS classification is not available, supplier information indicates that this compound is hazardous.[2] It is classified as a "Dangerous Good for transport".[1] The available hazard codes and risk statements are summarized below.

ClassificationCode/StatementSource
Hazard Codes C, Xn[2]
Risk Statements R10: Flammable[2]
R21/22: Harmful in contact with skin and if swallowed[2]
R34: Causes burns[2]
R35: Causes severe burns[2]

Based on data for the parent compound, 1,6-Hexanediamine, it is prudent to assume this compound is corrosive, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum PPE Requirements Eye Eye Protection (Chemical Splash Goggles, Face Shield) Skin Skin Protection (Chemically Resistant Gloves, Lab Coat, Apron) Respiratory Respiratory Protection (Use in Fume Hood or with NIOSH-approved Respirator) Body Body Protection (Closed-toe Shoes, Long Pants) Start Handling This compound Start->Eye Start->Skin Start->Respiratory Start->Body First_Aid_Flowchart Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Remove to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Remove_Clothing Immediately remove all contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center IMMEDIATELY Call a POISON CENTER or Doctor Move_Fresh_Air->Call_Poison_Center Rinse_Skin Rinse skin with water/shower for at least 15 minutes. Remove_Clothing->Rinse_Skin Rinse_Skin->Call_Poison_Center Rinse_Eyes->Call_Poison_Center Rinse_Mouth->Call_Poison_Center Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill (Dike with inert material) Don_PPE->Contain Absorb Absorb with Non-Combustible Material (Sand, Earth) Contain->Absorb Collect Collect Waste (Use non-sparking tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

An In-depth Technical Guide to the Material Compatibility of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material compatibility of 6-(Dimethylamino)hexylamine, a diamine substituted hydrocarbon utilized in various research and development applications. Due to the limited availability of direct compatibility data for this specific compound, this guide synthesizes information from analogous aliphatic amines, including hexamethylenediamine and N,N-dimethylalkylamines, to provide a robust framework for material selection. It is imperative to note that this information should be used as a guideline, and for critical applications, direct material compatibility testing is strongly recommended. This document outlines standard experimental protocols for such testing, based on established ASTM and NACE standards, to ensure the safe and effective handling and use of this compound.

Introduction to this compound

This compound, also known as N,N-Dimethyl-1,6-hexanediamine, is a bifunctional molecule containing both a primary and a tertiary amine. This structure imparts unique chemical properties, making it a valuable building block in various chemical syntheses. However, the presence of these amine functionalities also dictates its reactivity and potential for material degradation. Amines, as a class of organic compounds, are known to be corrosive to certain metals and can cause swelling, degradation, or chemical attack on various polymers and elastomers. The primary amine group offers sites for reactions such as acylation and alkylation, while the tertiary amine group can act as a base or a catalyst. Understanding the compatibility of this chemical with common laboratory and process materials is crucial for ensuring experimental integrity, safety, and equipment longevity.

Factors Influencing Material Compatibility

The compatibility of this compound with a given material is not absolute and is influenced by several factors. A thorough understanding of these variables is essential for accurate risk assessment and material selection.

  • Temperature: Chemical reaction rates, including corrosion and polymer degradation, generally increase with temperature.

  • Concentration: The concentration of this compound in a solution can significantly impact its aggressiveness towards materials.

  • Exposure Duration: The length of time a material is in contact with the chemical will affect the extent of any degradation.

  • Presence of Other Chemicals: The presence of impurities, solvents, or other reactive species in a formulation can alter the compatibility profile.

  • Mechanical Stress: Materials under mechanical stress may be more susceptible to chemical attack, a phenomenon known as stress corrosion cracking in metals and environmental stress cracking in plastics.

cluster_factors Factors Influencing Compatibility cluster_outcome Material Compatibility Outcome Temperature Temperature Compatibility Material Compatibility of This compound Temperature->Compatibility Concentration Concentration Concentration->Compatibility Exposure_Duration Exposure Duration Exposure_Duration->Compatibility Other_Chemicals Presence of Other Chemicals Other_Chemicals->Compatibility Mechanical_Stress Mechanical Stress Mechanical_Stress->Compatibility

Factors influencing the material compatibility of this compound.

Material Compatibility Tables

The following tables summarize the expected compatibility of various materials with aliphatic amines, which can be used as a proxy for estimating the compatibility with this compound. The ratings are based on published data for similar compounds and general chemical resistance of the material class.

It is critical to validate these recommendations with specific testing for your application.

Table 1: Metals

MaterialExpected CompatibilityNotes
Carbon SteelPoorAmines can cause corrosion, especially in the presence of water and at elevated temperatures.
Stainless Steel (300 Series)Good to ExcellentGenerally resistant to amine corrosion.[1]
AluminumFair to GoodMay be susceptible to corrosion, especially with aqueous amine solutions.
Copper and its AlloysPoorAmines can form complexes with copper, leading to corrosion.
Nickel and its AlloysGoodGenerally exhibit good resistance to amine corrosion.

Table 2: Plastics

MaterialExpected CompatibilityNotes
Polyethylene (PE)Good to ExcellentGenerally good resistance to aliphatic amines.
Polypropylene (PP)GoodGood resistance to non-oxidizing acids and bases.
Polyvinyl Chloride (PVC)Poor to FairAmines can cause chemical weakening of PVC.[2]
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals, including amines.
Polycarbonate (PC)PoorSusceptible to aminolysis, leading to cracking and degradation.[2]
Polyethylene Terephthalate (PET)PoorCan be chemically weakened by amines.[2]

Table 3: Elastomers

MaterialExpected CompatibilityNotes
Ethylene Propylene Diene Monomer (EPDM)GoodOffers good resistance to a variety of acids and alkalis.
Nitrile Rubber (Buna-N)Fair to GoodGeneral purpose oil-resistant polymer with moderate compatibility with amines.
Fluoroelastomers (FKM/Viton®)Poor to FairGenerally not recommended for use with amines.
SiliconePoor to FairMay exhibit swelling and degradation upon exposure to amines.
Perfluoroelastomers (FFKM)ExcellentBroad chemical resistance similar to PTFE.

Experimental Protocols for Material Compatibility Testing

For critical applications, it is essential to perform specific compatibility testing of materials with this compound under conditions that simulate the intended use. The following are generalized protocols based on industry standards.

Plastic Material Compatibility Testing (Based on ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents by observing changes in weight, dimensions, appearance, and mechanical properties.

cluster_workflow ASTM D543 Plastic Compatibility Workflow start Start: Select Plastic Specimens prepare Prepare and Pre-condition Specimens start->prepare measure_initial Initial Measurement (Weight, Dimensions, Mechanical Properties) prepare->measure_initial expose Expose to this compound (Immersion or Wipe) measure_initial->expose control Maintain Control Specimens measure_initial->control measure_final Final Measurement (Weight, Dimensions, Mechanical Properties) expose->measure_final control->measure_final analyze Analyze and Report Changes measure_final->analyze end_node End: Determine Compatibility analyze->end_node

Workflow for plastic material compatibility testing based on ASTM D543.

Methodology:

  • Specimen Preparation: Prepare a minimum of three test specimens of the plastic material in a standardized shape (e.g., tensile bars).

  • Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation) of each specimen.

  • Exposure: Immerse the test specimens in this compound at the intended operating temperature for a specified duration. A control group of specimens should be maintained in an inert environment.

  • Post-Exposure Evaluation: After the exposure period, remove the specimens, clean them according to the standard, and re-measure their weight, dimensions, and mechanical properties.

  • Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, or cracking.

  • Reporting: Report the results in a structured format, comparing the exposed specimens to the control group to determine the material's compatibility.

Metal Corrosion Testing (Based on NACE TM0169 / ASTM G31)

This guide covers laboratory immersion corrosion testing of metals to determine the rate of corrosion.

cluster_workflow NACE TM0169 / ASTM G31 Metal Corrosion Workflow start Start: Select Metal Coupons prepare Prepare and Clean Coupons start->prepare weigh_initial Initial Weighing prepare->weigh_initial immerse Immerse in this compound (Controlled Temperature and Duration) weigh_initial->immerse remove_clean Remove and Clean Coupons (Remove Corrosion Products) immerse->remove_clean weigh_final Final Weighing remove_clean->weigh_final calculate Calculate Corrosion Rate weigh_final->calculate end_node End: Determine Corrosion Resistance calculate->end_node

Workflow for metal corrosion testing based on NACE TM0169 / ASTM G31.

Methodology:

  • Specimen Preparation: Prepare at least two metal coupons of the material to be tested. Clean the surfaces to remove any contaminants.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in a solution of this compound under controlled conditions (temperature, agitation, aeration) that mimic the process environment. The duration of the test should be sufficient to produce a measurable weight loss.

  • Cleaning: After the immersion period, remove the coupons and clean them to remove all corrosion products, following the procedures outlined in the standard.

  • Final Weighing: Reweigh the cleaned coupons to the nearest 0.1 mg.

  • Corrosion Rate Calculation: Calculate the corrosion rate using the weight loss, surface area of the coupon, and the exposure time. The corrosion rate is typically expressed in mils per year (mpy) or millimeters per year (mm/yr).

Conclusion and Recommendations

While this guide provides a foundational understanding of the material compatibility of this compound based on data from similar compounds, it is not a substitute for material-specific testing under end-use conditions. For non-critical, short-term laboratory applications, the general guidelines presented may be sufficient for initial material selection. However, for long-term storage, process equipment, and applications where material failure could lead to safety hazards or experimental failure, a rigorous testing program following the outlined standardized protocols is strongly advised. Researchers, scientists, and drug development professionals should use this guide as a starting point for making informed decisions on material selection when working with this compound.

References

Spectroscopic Profile of 6-(Dimethylamino)hexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Dimethylamino)hexylamine, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.21s6H-N(CH₃)₂
~2.24t2H-CH₂-N(CH₃)₂
~1.45m2H-CH₂-CH₂-N(CH₃)₂
~1.30m6H-(CH₂)₃-CH₂-CH₂-N(CH₃)₂
~0.89t3H-CH₃

Note: Predicted chemical shifts based on structure and data from similar compounds. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~59.5-CH₂-N(CH₃)₂
~45.5-N(CH₃)₂
~31.8-CH₂-CH₂-CH₂-N(CH₃)₂
~27.3-CH₂-CH₂-N(CH₃)₂
~26.8-CH₂-CH₂-CH₂-N(CH₃)₂
~22.6-CH₂-CH₃
~14.0-CH₃

Note: Predicted chemical shifts based on structure and data from similar compounds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretch (alkane)
2815, 2765MediumC-H stretch (N-CH₃)
1465MediumC-H bend (alkane)
1265MediumC-N stretch (amine)

Note: Predicted absorption bands based on functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of approximately 220 ppm is used, with a relaxation delay of 2-10 seconds and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the infrared spectrum of liquid samples like this compound.

Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

IR Spectrum Acquisition: The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_FID Acquire FID on NMR Spectrometer Transfer->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Reference Reference to TMS Baseline_Correct->Reference Analyze_Spectrum Analyze Spectrum (Chemical Shift, Integration, Multiplicity) Reference->Analyze_Spectrum

Figure 1. Workflow for NMR Spectroscopic Analysis.

Experimental_Workflow_IR cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing cluster_analysis_ir Spectral Analysis Apply_Sample Apply Neat Liquid to ATR Crystal Collect_Bkg Collect Background Spectrum Apply_Sample->Collect_Bkg Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample FT_IR Fourier Transform Bkg_Subtract Background Subtraction FT_IR->Bkg_Subtract Analyze_IR Analyze Spectrum (Wavenumbers of Absorption Bands) Bkg_Subtract->Analyze_IR

Figure 2. Workflow for IR Spectroscopic Analysis.

Logical_Relationship_Spectra_Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure Molecular Structure This compound H_NMR ¹H NMR - Chemical Environment - Number of Protons - Neighboring Protons Structure->H_NMR provides info on C_NMR ¹³C NMR - Number of Unique Carbons - Carbon Skeleton Structure->C_NMR provides info on IR IR - Functional Groups (C-H, C-N) Structure->IR provides info on H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms

Figure 3. Relationship between Spectroscopy and Molecular Structure.

In-depth Technical Guide on 6-(Dimethylamino)hexylamine Analogues and Derivatives: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine is a diamine-substituted hydrocarbon with the chemical formula C8H20N2.[1][2] It is also known as N,N-dimethyl-1,6-hexanediamine. This compound and its potential analogues and derivatives belong to the broader class of dimethylamine (DMA) derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] DMA derivatives have been explored for antimicrobial, antihistaminic, anticancer, and analgesic properties, underscoring the therapeutic potential of this chemical scaffold. This guide aims to provide a comprehensive overview of the available technical information on this compound analogues and derivatives, focusing on their synthesis, biological activities, and experimental protocols.

Core Compound: this compound

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1938-58-5[1][2]
Molecular Formula C8H20N2[1][2]
Molecular Weight 144.26 g/mol [1][2]
Alternate Names N,N-Dimethylhexamethylenediamine[1][2]
Application Diamine substituted hydrocarbon[1][2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of a wide array of analogues and derivatives specifically derived from this compound are not extensively documented in the literature. However, general synthetic strategies for producing N,N-dimethyl-N-alkylamines can provide a theoretical framework for their preparation.

One common method involves the direct amination of a corresponding alcohol with dimethylamine in the presence of a suitable catalyst. A patented process for producing N,N-dimethyl-N-alkylamines or -alkenylamines describes reacting a higher alcohol with dimethylamine while passing hydrogen and dimethylamine gas through a reactor containing a catalyst at elevated temperature and pressure.

General Experimental Workflow for N,N-Dimethyl-N-Alkylamine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of N,N-dimethyl-N-alkylamines, which could be adapted for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Higher Alcohol + Dimethylamine Reactor Reactor with Catalyst (e.g., Copper-based) Reactants->Reactor Reaction Reaction Conditions: - 150-250°C - Atmospheric to 100 atm pressure - H2 flow Reactor->Reaction Crude Crude Product Reaction->Crude Product Stream Distillation Distillation Crude->Distillation Pure Pure N,N-Dimethyl-N-Alkylamine Distillation->Pure

Caption: Generalized workflow for the synthesis of N,N-dimethyl-N-alkylamines.

Biological Activity and Signaling Pathways

Due to the lack of specific studies on this compound analogues, their biological activities and the signaling pathways they may modulate remain uncharacterized. Research on other dimethylamino-containing compounds suggests a broad range of potential biological targets. For instance, dimethylamine itself has been shown to have genotoxic effects in the presence of metabolic activation and can impact xenobiotic metabolizing enzymes.[3]

Hypothetical Signaling Pathway Involvement

Based on the activities of other amine-containing compounds, one could hypothesize that derivatives of this compound might interact with various cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, a common target for amine-containing drugs.

G Compound This compound Analogue Receptor G-Protein Coupled Receptor (GPCR) Compound->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway for a this compound analogue.

Quantitative Data

A thorough literature search did not yield any quantitative biological data, such as IC50 or Ki values, for analogues or derivatives of this compound. Such data is crucial for establishing structure-activity relationships (SAR) and for guiding drug development efforts. The absence of this information highlights a significant gap in the current understanding of this specific chemical class.

Future Directions

The field of medicinal chemistry is vast, and the exploration of novel chemical scaffolds is ongoing. The lack of data on this compound analogues and derivatives presents an opportunity for future research. Key areas for investigation would include:

  • Synthesis of a focused library: A systematic approach to synthesizing a variety of analogues with modifications to the hexyl chain, the primary amine, and the tertiary amine could provide a foundation for biological screening.

  • Biological screening: Testing these new compounds against a panel of relevant biological targets (e.g., receptors, enzymes, ion channels) would be the first step in identifying potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Should any of the synthesized compounds show biological activity, subsequent SAR studies would be critical for optimizing their potency and selectivity.

Conclusion

While the dimethylamine moiety is a well-established pharmacophore present in numerous clinically approved drugs, the specific chemical space around this compound remains largely unexplored. This technical guide has summarized the limited available information on the core compound and has highlighted the significant lack of data regarding its analogues and derivatives. For researchers and drug development professionals, this represents a potential, albeit high-risk, area for novel discovery. The development of a research program focused on the synthesis and biological evaluation of this compound class would be necessary to unlock any therapeutic potential they may hold. At present, a comprehensive, data-rich technical guide on this compound analogues and derivatives cannot be constructed due to the absence of foundational research in this specific area.

References

An In-depth Technical Guide to the Basic Reactivity of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)hexylamine, also known as N,N-dimethyl-1,6-hexanediamine, is a diamine featuring both a primary and a tertiary amine group. This structural characteristic imparts distinct basicity to each nitrogen center, influencing its reactivity and making it a versatile building block in organic synthesis and drug development. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its acid-base properties, nucleophilicity, and common chemical transformations. Detailed experimental protocols for the determination of its acid dissociation constants (pKa) are also presented, alongside theoretical considerations for estimating these values.

Introduction

This compound (CAS RN: 1938-58-5) is a linear aliphatic diamine with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol .[1] Its structure is characterized by a hexyl chain separating a primary amine at one terminus and a tertiary dimethylamino group at the other. This bifunctionality allows for selective chemical modifications and makes it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, polymers, and surfactants. Understanding the basicity of each amine group is crucial for predicting its behavior in chemical reactions and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1938-58-5[1]
Molecular Formula C8H20N2[1]
Molecular Weight 144.26 g/mol [1]
Alternate Name N,N-Dimethyl-1,6-hexanediamine[1]

Acid-Base Properties and pKa Values

The basicity of this compound arises from the lone pair of electrons on each of its two nitrogen atoms, which can accept a proton. Consequently, the compound has two distinct pKa values corresponding to the protonation of the tertiary and primary amine groups.

Table 2: Estimated pKa Values for this compound

Amine GroupEstimated pKa of Conjugate AcidRationale
Primary Amine (-NH2) ~10.6 - 11.0Based on the pKa of hexylamine (~10.6) and hexamethylenediamine (~11.0). The electron-donating effect of the alkyl chain increases basicity.
Tertiary Amine (-N(CH3)2) ~10.0 - 10.5Generally, the pKa of protonated tertiary amines is slightly lower than that of primary amines due to steric hindrance affecting solvation of the conjugate acid.

The protonation equilibria of this compound can be visualized as a stepwise process.

Protonation equilibria of this compound.

Experimental Determination of pKa

Potentiometric titration is a precise and widely used method for determining the pKa values of amines. This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Experimental Protocol: Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

    • Accurately weigh approximately 0.1-0.2 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode and the tip of the burette containing the standard HCl solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.

  • Data Analysis:

    • Plot the pH versus the volume of HCl added to obtain the titration curve.

    • The two equivalence points correspond to the complete protonation of the two amine groups.

    • The pKa values can be determined from the half-equivalence points, where half of each amine group has been protonated. At these points, pH = pKa.

    • For more accurate determination, a first derivative plot (ΔpH/ΔV) or a second derivative plot (Δ²pH/Δ²V) can be used to precisely locate the equivalence points.

Workflow for pKa determination by potentiometric titration.

Core Reactivity

The reactivity of this compound is dictated by the nucleophilicity of its primary and tertiary amine groups.

Nucleophilic Reactivity

Both nitrogen atoms possess a lone pair of electrons, making them effective nucleophiles. The primary amine is generally more sterically accessible and therefore often more reactive in nucleophilic substitution and addition reactions. However, the tertiary amine can also participate in reactions, particularly those that are not sterically demanding.

Common Chemical Reactions
  • Alkylation: The primary amine can be readily alkylated with alkyl halides to form secondary amines. Further alkylation can lead to tertiary amines and ultimately to quaternary ammonium salts. The tertiary amine can also be alkylated to form a quaternary ammonium salt.

  • Acylation: The primary amine reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is typically rapid and exothermic. The tertiary amine does not undergo acylation but can act as a base to catalyze the reaction.

  • Urea and Carbamate Formation: The primary amine can react with isocyanates to form ureas or with chloroformates to form carbamates. These reactions are fundamental in the synthesis of various polymers and biologically active molecules.

Representative_Reaction cluster_reactants Reactants cluster_product Product Amine This compound Urea Urea Derivative Amine->Urea Nucleophilic Attack Isocyanate R-N=C=O (Isocyanate) Isocyanate->Urea

Reaction of this compound with an isocyanate.

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several areas:

  • Drug Development: It can serve as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The basic amine groups can also be utilized to improve the solubility and pharmacokinetic properties of drug candidates.

  • Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes, where the diamine structure allows for the formation of polymer chains.

  • Material Science: The ability to form quaternary ammonium salts makes it useful in the preparation of cationic surfactants and phase-transfer catalysts.

Conclusion

This compound is a versatile chemical intermediate with distinct basic and nucleophilic properties associated with its primary and tertiary amine functionalities. A thorough understanding of its reactivity, particularly its pKa values, is essential for its effective application in synthetic chemistry, drug discovery, and materials science. This guide provides a foundational understanding of these properties and outlines a clear protocol for their experimental determination.

References

Methodological & Application

Application Notes and Protocols for 6-(Dimethylamino)hexylamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-(dimethylamino)hexylamine in the synthesis of cationic polymers for biomedical applications, particularly in the fields of drug delivery and gene therapy. The protocols detailed below are based on established methods for the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers well-suited for the delivery of nucleic acids and other therapeutic agents.

Introduction

This compound is a diamine containing both a tertiary and a primary amine. This structure makes it an excellent candidate monomer for the synthesis of cationic polymers through Michael addition polymerization with diacrylate monomers. The resulting poly(β-amino ester)s possess a biodegradable backbone due to the presence of ester linkages and cationic character from the protonatable tertiary amine groups. These properties are highly desirable for the formulation of nanoparticles that can encapsulate and deliver therapeutic payloads, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells.

The tertiary amine groups along the polymer backbone play a crucial role in the "proton sponge" effect, which facilitates the escape of the polymer/payload complex from the endosome, a critical step for successful intracellular delivery. Upon endocytosis, the endosome becomes acidified. The tertiary amines on the polymer backbone become protonated, leading to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Applications

Polymers synthesized using this compound are primarily designed for:

  • Gene Delivery: Formulation of polyplexes (polymer-nucleic acid nanoparticles) for the delivery of pDNA for gene therapy or siRNA for gene silencing. The cationic nature of the polymer allows for efficient condensation of negatively charged nucleic acids into stable nanoparticles.

  • Drug Delivery: Encapsulation of small molecule drugs within the polymer matrix for controlled release applications. The biodegradability of the PBAE backbone ensures the gradual release of the drug and clearance of the polymer carrier from the body.

Quantitative Data Summary

The following tables summarize typical quantitative data for poly(β-amino ester)s synthesized using diamines and diacrylates, which are representative of what can be expected for polymers derived from this compound.

Table 1: Polymer Synthesis and Characterization

ParameterTypical Value RangeNotes
Monomers This compound, 1,4-Butanediol diacrylateOther diacrylates can be used to tune polymer properties.
Monomer Molar Ratio (Amine:Acrylate) 1.1:1 to 1:1.2An excess of the amine monomer can lead to amine-terminated polymers.
Reaction Temperature 50 - 90 °CHigher temperatures can increase the reaction rate.
Reaction Time 24 - 48 hoursMonitored by the disappearance of acrylate peaks in ¹H NMR.
Molecular Weight (Mw) 5,000 - 20,000 g/mol Controlled by the monomer ratio and reaction time.
Polydispersity Index (PDI) 1.5 - 3.0Typical for step-growth polymerization.
Yield > 80%Dependent on purification method.

Table 2: Polyplex Formulation and Physicochemical Properties

ParameterTypical Value RangeNotes
Polymer/Nucleic Acid (N/P) Ratio 5:1 to 30:1Ratio of polymer nitrogen atoms to nucleic acid phosphate groups.
Particle Size (Hydrodynamic Diameter) 100 - 300 nmMeasured by Dynamic Light Scattering (DLS).
Zeta Potential +10 to +40 mVIndicates surface charge and stability of the polyplex suspension.
Nucleic Acid Encapsulation Efficiency > 90%Determined by gel retardation assay or fluorescence-based assays.

Experimental Protocols

Protocol 1: Synthesis of Poly(β-amino ester) from this compound and 1,4-Butanediol Diacrylate

Materials:

  • This compound

  • 1,4-Butanediol diacrylate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-butanediol diacrylate to the solution dropwise while stirring. A typical molar ratio is 1.1:1 (amine:acrylate).

  • Heat the reaction mixture to 50°C and stir for 48 hours under an inert atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR spectroscopy, observing the disappearance of the acrylate proton peaks.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with diethyl ether to remove unreacted monomers and solvent.

  • Dry the polymer under vacuum to a constant weight.

  • Store the dried polymer at -20°C under desiccated conditions.

Protocol 2: Characterization of the Synthesized Polymer

1. ¹H NMR Spectroscopy:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum to confirm the polymer structure by identifying the characteristic peaks of the repeating unit and the absence of monomer peaks.

2. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using GPC.

  • Use a suitable mobile phase (e.g., THF or DMF with LiBr) and polystyrene standards for calibration.

Protocol 3: Formulation of Polymer/siRNA Nanoparticles (Polyplexes)

Materials:

  • Synthesized polymer stock solution (e.g., 10 mg/mL in DMSO)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • Nuclease-free water

  • Sodium acetate buffer (25 mM, pH 5.2)

Procedure:

  • Dilute the polymer stock solution to the desired concentration in sodium acetate buffer.

  • Dilute the siRNA stock solution to the desired concentration in nuclease-free water.

  • To formulate the polyplexes, add the diluted polymer solution to the diluted siRNA solution in a single, rapid step while vortexing gently. The desired N/P ratio will determine the volumes of each solution to be mixed.

  • Incubate the mixture at room temperature for 30 minutes to allow for the self-assembly of the nanoparticles.

  • The resulting polyplex suspension is ready for characterization or in vitro/in vivo studies.

Protocol 4: Characterization of Polyplexes

1. Dynamic Light Scattering (DLS):

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the polyplexes using a DLS instrument.

2. Zeta Potential Measurement:

  • Determine the surface charge (zeta potential) of the polyplexes using the same instrument as for DLS, equipped with an electrode assembly.

3. Gel Retardation Assay:

  • Prepare polyplexes at various N/P ratios.

  • Run the samples on an agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

  • The N/P ratio at which the siRNA migration is completely retarded in the gel indicates efficient complexation.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers This compound + Diacrylate Monomer Dissolution Dissolve in Anhydrous DMSO Monomers->Dissolution Reaction React at 50°C for 48h Dissolution->Reaction Precipitation Precipitate in Cold Diethyl Ether Reaction->Precipitation Purification Wash and Dry under Vacuum Precipitation->Purification Polymer Purified Polymer Purification->Polymer NMR ¹H NMR Polymer->NMR GPC GPC Polymer->GPC

Caption: Workflow for the synthesis and characterization of a poly(β-amino ester).

Polyplex_Formation_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization PolymerSol Polymer Solution (in buffer) Mixing Rapid Mixing (Vortexing) PolymerSol->Mixing siRNASol siRNA Solution (in nuclease-free water) siRNASol->Mixing Incubation Incubate at RT for 30 min Mixing->Incubation Polyplexes Polyplex Suspension Incubation->Polyplexes DLS DLS (Size, PDI) Polyplexes->DLS Zeta Zeta Potential Polyplexes->Zeta GelAssay Gel Retardation Assay Polyplexes->GelAssay

Caption: Workflow for the formulation and characterization of polymer/siRNA nanoparticles.

Proton_Sponge_Mechanism cluster_cell Cellular Uptake and Endosomal Escape cluster_endosome extracellular Extracellular Space polyplex Polyplex extracellular->polyplex Endocytosis cell_membrane Cell Membrane cytoplasm Cytoplasm endosome Endosome protonation Protonation of Tertiary Amines (H+) polyplex->protonation influx Influx of Cl- and H₂O protonation->influx rupture Endosomal Rupture influx->rupture release siRNA Release rupture->release

Application Notes and Protocols for Nanoparticle Surface Functionalization with 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for biomedical applications such as drug delivery, bioimaging, and diagnostics.[1] Modification of nanoparticle surfaces can enhance biocompatibility, improve stability in physiological media, and enable targeted delivery to specific cells or tissues.[2] 6-(Dimethylamino)hexylamine is a bifunctional ligand possessing a primary amine and a tertiary amine. The primary amine allows for covalent conjugation to nanoparticles, while the tertiary amine, being protonated at physiological pH, imparts a positive surface charge. This positive charge can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane.[3][4]

These application notes provide a detailed protocol for the surface functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] Additionally, methods for the characterization of the functionalized nanoparticles and expected outcomes are described.

Principles of Functionalization

The covalent attachment of this compound to carboxylated nanoparticles is achieved via a two-step EDC/NHS coupling reaction.[6] First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but the addition of NHS stabilizes it by converting it into a more stable NHS ester.[7] The NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the molecule to the nanoparticle surface. The tertiary amine of the attached molecule remains free, imparting a positive charge to the nanoparticle.

Experimental Protocols

Materials and Reagents
  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS, 1X, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles)

  • Centrifuge

Protocol for Surface Functionalization

This protocol is a general guideline and may require optimization based on the specific type of nanoparticle used.

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended. If the exact number of carboxyl groups is unknown, optimization will be necessary.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.

    • For non-magnetic nanoparticles, centrifuge the suspension (centrifugation speed and time will depend on nanoparticle size and density) to pellet the nanoparticles and discard the supernatant.

    • Resuspend the activated nanoparticles in fresh Coupling Buffer.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer (e.g., 5-10 mg/mL).

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the amine over the activated carboxyl groups is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

    • Pellet the functionalized nanoparticles (using a magnet or centrifuge).

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents and byproducts.

    • After the final wash, resuspend the nanoparticles in an appropriate storage buffer (e.g., PBS or DI water).

Characterization of Functionalized Nanoparticles

A thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties of the modified nanoparticles.

The ninhydrin assay is a colorimetric method to quantify primary and secondary amines.[8][9]

  • Prepare a standard curve using known concentrations of this compound.

  • Disperse a known amount of the functionalized nanoparticles in ethanol.

  • Add the ninhydrin reagent to the nanoparticle suspension.

  • Heat the mixture at 100°C for 15-20 minutes.

  • Cool the reaction and pellet the nanoparticles.

  • Measure the absorbance of the supernatant at ~570 nm.

  • Determine the concentration of amine groups on the nanoparticles by comparing the absorbance to the standard curve.

Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry are used to measure the hydrodynamic diameter and zeta potential, respectively.

  • Dilute the nanoparticle suspension in DI water or a buffer of known ionic strength.

  • Measure the hydrodynamic size and zeta potential using a suitable instrument.

  • A successful functionalization with this compound is expected to result in an increase in the hydrodynamic diameter and a shift in the zeta potential from negative to positive.[10][11]

Data Presentation

The following tables summarize the expected quantitative data for nanoparticles before and after functionalization with this compound. The values are representative and may vary depending on the nanoparticle type, size, and functionalization efficiency.

Table 1: Physicochemical Properties of Nanoparticles Pre- and Post-Functionalization

ParameterCarboxylated Nanoparticles (Pre-Functionalization)This compound Functionalized Nanoparticles (Post-Functionalization)
Hydrodynamic Diameter (nm) 100 ± 5110 ± 7
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) in PBS (pH 7.4) -35 ± 5+25 ± 5
Surface Amine Density (amines/nm²) N/A1.5 - 3.0

Table 2: In Vitro Cellular Uptake in Cancer Cell Line (e.g., HeLa cells)

Nanoparticle FormulationIncubation Time (4 hours)Cellular Uptake (% of cells with internalized nanoparticles)
Carboxylated Nanoparticles4 hours15 ± 3%
This compound Functionalized Nanoparticles4 hours85 ± 7%

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching & Purification cluster_4 Characterization a Disperse Carboxylated Nanoparticles in Activation Buffer b Add EDC and NHS to Nanoparticle Suspension a->b c Incubate for 15-30 min at Room Temperature b->c d Add this compound Solution c->d e Incubate for 2-4 hours at Room Temperature d->e f Add Quenching Buffer e->f g Wash Nanoparticles Three Times f->g h Measure Size, Zeta Potential, and Amine Density g->h

Caption: Workflow for the functionalization of nanoparticles with this compound.

Cellular Uptake and Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular np Cationic Nanoparticle (+ charge) membrane Negatively Charged Cell Membrane np->membrane Electrostatic Interaction endosome Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Endosomal Escape or Trafficking nfkb NF-κB Activation lysosome->nfkb mapk MAPK Activation lysosome->mapk inflammation Inflammatory Response nfkb->inflammation mapk->inflammation

Caption: Proposed cellular uptake and signaling pathway of cationic nanoparticles.

Discussion and Expected Outcomes

The functionalization of nanoparticles with this compound is anticipated to yield a population of positively charged nanoparticles. This positive surface charge is a key determinant of their biological interactions.[12] The primary expected outcome is a significant enhancement in cellular uptake compared to their negatively charged carboxylated precursors.[4][13] This is attributed to the favorable electrostatic interactions between the cationic nanoparticles and the anionic cell membrane.[3]

The primary mechanism of cellular entry for cationic nanoparticles is often endocytosis.[1] Once inside the cell, these nanoparticles can traffic through the endo-lysosomal pathway. It is important to note that high concentrations of cationic nanoparticles have been reported to induce cytotoxicity and inflammatory responses.[14] The interaction of cationic nanoparticles with cellular membranes can lead to the activation of signaling pathways such as NF-κB and MAPK, which are involved in the inflammatory response.[15][16] Therefore, it is crucial to assess the biocompatibility and potential toxicity of these functionalized nanoparticles in relevant cell lines and animal models.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low functionalization efficiency (low amine density) Inefficient activation of carboxyl groups.Use fresh EDC/NHS solutions. Optimize the molar ratio of EDC/NHS to carboxyl groups.
Hydrolysis of activated esters.Perform the reaction in the recommended buffer and pH. Minimize the time between activation and conjugation.
Significant nanoparticle aggregation Loss of colloidal stability due to charge neutralization during functionalization.Optimize the concentration of reagents. Add a non-ionic surfactant (e.g., Tween 20) during washing steps.
High polydispersity index (PDI) Aggregation of nanoparticles.Sonicate the nanoparticle suspension before and after functionalization. Optimize washing steps to remove aggregates.
Inconsistent zeta potential measurements Variation in buffer ionic strength or pH.Use a consistent buffer for all measurements. Ensure the pH of the suspension is controlled.

Conclusion

The protocol described herein provides a robust method for the surface functionalization of carboxylated nanoparticles with this compound. This modification imparts a positive surface charge, which can significantly enhance cellular uptake, a desirable characteristic for many drug delivery and bioimaging applications. However, researchers must carefully characterize the functionalized nanoparticles and evaluate their biocompatibility to ensure their suitability for the intended application. The provided protocols and expected outcomes serve as a valuable resource for scientists and professionals in the field of nanomedicine and drug development.

References

Application Note & Protocol: Synthesis of 6-(Dimethylamino)hexylamine Functionalized Graphene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, possesses exceptional electronic, mechanical, and thermal properties.[1] However, its hydrophobicity and tendency to agglomerate in solvents can limit its practical applications.[1] To overcome these limitations, chemical functionalization of graphene and its derivative, graphene oxide (GO), is employed to tailor its properties for specific applications.[2] Amine functionalization, in particular, enhances the dispersibility of graphene in various solvents and provides active sites for further chemical modifications, making it a valuable platform for applications in drug delivery, bio-sensing, and composite materials.[3][4]

This document provides a detailed protocol for the synthesis of 6-(Dimethylamino)hexylamine functionalized graphene oxide. The procedure involves the initial preparation of graphene oxide from graphite powder via a modified Hummers' method, followed by the covalent attachment of this compound.

Experimental Protocols

Synthesis of Graphene Oxide (GO)

This protocol is adapted from the modified Hummers' method.[1][5][6]

Materials:

  • Graphite powder

  • Sulfuric acid (H₂SO₄, 98%)

  • Potassium permanganate (KMnO₄)

  • Phosphoric acid (H₃PO₄, 85%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a flask, add graphite powder to a mixture of concentrated H₂SO₄ and H₃PO₄.

  • Slowly add KMnO₄ to the mixture while keeping the temperature below 20°C in an ice bath to prevent overheating and potential explosion.[6]

  • Stir the mixture for several hours, allowing the oxidation of graphite to proceed.

  • Carefully add deionized water to the reaction mixture to dilute it.

  • To terminate the reaction and remove excess KMnO₄, add H₂O₂ solution. The color of the mixture should turn from brownish to yellow.[5]

  • Wash the resulting graphene oxide product with HCl and deionized water repeatedly through centrifugation until the pH of the supernatant is neutral.

  • Dry the final GO product under vacuum.

Functionalization of Graphene Oxide with this compound

This protocol is a generalized procedure based on methods for functionalizing GO with other amines using a linker.[5]

Materials:

  • Graphene Oxide (GO) powder

  • This compound

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Disperse the synthesized GO powder in deionized water using ultrasonication to obtain a homogeneous suspension.[5]

  • Add NaOH solution to the GO suspension to deprotonate the carboxylic acid and hydroxyl groups on the GO surface.[5]

  • Add epichlorohydrin (ECH) dropwise to the mixture while stirring. ECH acts as a linker, reacting with the oxygen-containing functional groups on GO.

  • Allow the reaction to proceed for a few hours at a controlled temperature.

  • Introduce this compound to the reaction mixture. The amine groups of this compound will react with the epoxide ring of the ECH-modified GO.

  • Continue stirring the mixture for several hours to ensure complete functionalization.

  • Neutralize the solution with a dilute acid, such as HCl.[5]

  • Wash the resulting this compound functionalized graphene oxide (GO-DMAHA) product multiple times with deionized water and ethanol via centrifugation to remove any unreacted reagents.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Elemental Analysis of Amine Functionalized Graphene Oxide

ElementContent (%)
Carbon (C)69 – 74%[7]
Hydrogen (H)6 – 9%[7]
Nitrogen (N)3 – 5%[7]
Oxygen (O)12 – 17%[7]
Sulfur (S)0 - 1%[7]

Table 2: Particle Size Distribution of Amine Functionalized Graphene Oxide Powder

ParameterSize (μm)
D104.8 - 5.8[7]
D5015.5 - 16.8[7]
D9038.5 - 44.5[7]

Characterization

The successful synthesis of this compound functionalized graphene oxide can be confirmed using various characterization techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present. The appearance of new peaks corresponding to C-N stretching and N-H bending would indicate successful amination.[5][8]

  • X-ray Diffraction (XRD): To analyze the crystal structure. An increase in the interlayer spacing compared to GO can suggest the intercalation of the amine.[8]

  • Raman Spectroscopy: To assess the structural changes in the graphene lattice. The intensity ratio of the D and G bands (ID/IG) provides information about the degree of defects and functionalization.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the degree of functionalization by observing the weight loss at different temperatures.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the functionalized graphene sheets.

Visualizations

Synthesis_Workflow Graphite Graphite Powder GO Graphene Oxide (GO) Graphite->GO Modified Hummers' Method Dispersion GO Dispersion in Deionized Water GO->Dispersion Ultrasonication Activation Activated GO (with NaOH) Dispersion->Activation Add NaOH Linker_Addition ECH-Modified GO Activation->Linker_Addition Add Epichlorohydrin (ECH) Functionalization This compound Functionalized GO Linker_Addition->Functionalization Add this compound Purification Purified Product Functionalization->Purification Washing & Centrifugation Final_Product Dried GO-DMAHA Purification->Final_Product Vacuum Drying

Caption: Workflow for the synthesis of this compound functionalized graphene oxide.

Signaling_Pathway cluster_GO Graphene Oxide Surface cluster_Reagents Reagents cluster_Intermediate Intermediate cluster_Final Final Product GO_COOH Carboxylic Acid (-COOH) GO_ECH ECH-modified GO GO_COOH->GO_ECH Reacts with GO_OH Hydroxyl (-OH) GO_OH->GO_ECH Reacts with NaOH NaOH NaOH->GO_COOH Deprotonates NaOH->GO_OH Deprotonates ECH Epichlorohydrin (ECH) ECH->GO_COOH ECH->GO_OH DMAHA This compound DMAHA->GO_ECH GO_DMAHA GO-DMAHA GO_ECH->GO_DMAHA Reacts with

Caption: Reaction pathway for the functionalization of graphene oxide with this compound.

References

Application Notes and Protocols: Bioconjugation Methods Using Diamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific examples, protocols, or quantitative data for the use of 6-(Dimethylamino)hexylamine as a linker in bioconjugation applications. The following application notes and protocols are based on the general principles of bioconjugation using analogous bifunctional diamine linkers and represent a hypothetical application. These protocols should be considered as a theoretical guide and would require significant optimization and validation for any specific application.

Introduction to Diamine Linkers in Bioconjugation

Bifunctional linkers are critical reagents in bioconjugation, enabling the covalent connection of two molecules, such as a protein to a drug or a fluorescent dye.[1] Diamine linkers, possessing two amine functional groups, can be used to connect molecules that have amine-reactive functional groups. In a hypothetical scenario, a molecule like this compound, which contains a primary amine and a tertiary amine, could be envisioned to participate in bioconjugation reactions. However, it is important to note the differing reactivity of these amine groups. Primary amines are excellent nucleophiles and are commonly targeted in bioconjugation.[2] Tertiary amines are generally not used for forming stable covalent linkages in typical bioconjugation reactions, but their basicity can influence the local chemical environment.

For a diamine linker to be effective, it typically possesses two primary or secondary amines that can react with functionalities like N-hydroxysuccinimide (NHS) esters, isothiocyanates, or be used in reductive amination with aldehydes.[2][3]

Hypothetical Application: Two-Step Conjugation of a Carboxylated Fluorophore to an Antibody

This theoretical protocol describes a two-step process where a diamine linker is first reacted with a carboxylated molecule (e.g., a fluorescent dye) to create an amine-functionalized dye. This dye is then conjugated to an antibody. This approach is based on the well-established carbodiimide chemistry (EDC/NHS) for activating carboxyl groups to react with primary amines.[3]

Experimental Protocols

Part 1: Activation of Carboxylated Fluorophore and Conjugation to a Diamine Linker

This protocol describes the activation of a carboxyl group on a fluorophore using EDC and NHS, followed by reaction with a generic primary diamine linker.

Materials:

  • Carboxylated Fluorophore (e.g., Carboxy-tetramethylrhodamine, TMR)

  • Generic Primary Diamine Linker (e.g., 1,6-Hexanediamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Prepare Fluorophore Solution: Dissolve the carboxylated fluorophore in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Activate Fluorophore:

    • In a microcentrifuge tube, add the desired amount of carboxylated fluorophore solution.

    • Add a 1.5-fold molar excess of both EDC and NHS dissolved in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Prepare Diamine Linker Solution: Dissolve a 10-fold molar excess of the generic primary diamine linker in Reaction Buffer.

  • Conjugation Reaction:

    • Add the activated fluorophore solution to the diamine linker solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to the Reaction Buffer.

Part 2: Conjugation of Amine-Functionalized Fluorophore to an Antibody

This protocol outlines the conjugation of the purified amine-functionalized fluorophore from Part 1 to an antibody that has been activated to present a thiol-reactive group (via a heterobifunctional crosslinker).

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-functionalized fluorophore (from Part 1)

  • Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Dissolve Sulfo-SMCC in water immediately before use.

    • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Prepare Amine-Functionalized Fluorophore: The purified product from Part 1 is used directly.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the amine-functionalized fluorophore to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the antibody-fluorophore conjugate from excess fluorophore and reaction byproducts using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the fluorophore.

Data Presentation

The success of a bioconjugation reaction is quantified by parameters such as the degree of labeling (DOL) and the final yield of the purified conjugate. The following tables provide an example of how such data could be presented.

Table 1: Illustrative Data for Fluorophore-Linker Conjugation

ParameterValue
Initial Fluorophore (nmol)100
Initial Diamine Linker (nmol)1000
Reaction Time (hours)2
Reaction Temperature (°C)25
Yield of Amine-Fluorophore (%)75

Table 2: Illustrative Data for Antibody-Fluorophore Conjugation

ParameterValue
Initial Antibody (mg)5
Molar Ratio (Fluorophore:Ab)15:1
Reaction Time (hours)4
Reaction Temperature (°C)25
Final Conjugate Yield (mg)4.2
Degree of Labeling (DOL)3.5

Visualizations

Workflow for Two-Step Antibody Labeling

The following diagram illustrates the hypothetical workflow for the two-step conjugation of a carboxylated fluorophore to an antibody using a diamine linker.

G cluster_0 Step 1: Fluorophore-Linker Conjugation cluster_1 Step 2: Antibody Conjugation A Carboxylated Fluorophore B EDC/NHS Activation A->B Activate C Activated Fluorophore (NHS Ester) B->C E Amine-Functionalized Fluorophore C->E React with D Diamine Linker D->E P1 Purification E->P1 I Amine-Functionalized Fluorophore (from Step 1) P1->I To Step 2 F Antibody G Sulfo-SMCC Activation F->G Activate H Maleimide-Activated Antibody G->H J Antibody-Fluorophore Conjugate H->J React with I->J P2 Final Purification J->P2

Caption: Hypothetical workflow for antibody labeling using a diamine linker.

Chemical Reaction Pathway

This diagram outlines the key chemical transformations in the hypothetical two-step conjugation process.

G cluster_0 Carboxyl Activation and Amine Coupling cluster_1 Antibody Activation and Final Conjugation A R-COOH (Fluorophore) C R-CO-NHS A->C + B EDC, NHS E R-CO-NH-(CH2)6-NH2 (Amine-Fluorophore) C->E + D H2N-(CH2)6-NH2 (Diamine Linker) D->E I Amine-Fluorophore (from previous step) E->I F Antibody-NH2 H Antibody-Maleimide F->H + G Sulfo-SMCC J Antibody-S-Fluorophore (Final Conjugate) H->J + I->J

Caption: Chemical pathway for a two-step bioconjugation reaction.

References

Application Notes and Protocols for 6-(Dimethylamino)hexylamine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)hexylamine is a diamine-substituted hydrocarbon (CAS 1938-58-5) with a molecular formula of C8H20N2 and a molecular weight of 144.26.[1] Its structure, featuring both a primary and a tertiary amine, makes it a versatile building block for modifying drug delivery systems. The tertiary dimethylamino group, with a pKa typically in the physiological range, can be protonated in acidic environments. This property is particularly valuable for creating pH-responsive nanosystems that can selectively release drugs in the acidic microenvironments of tumors or within endosomal compartments. Furthermore, the primary amine group provides a reactive handle for covalent conjugation to nanoparticles, polymers, or drug molecules.

These application notes provide an overview of the utility of this compound in developing advanced drug delivery systems, with a focus on pH-responsive nanoparticles for targeted cancer therapy and as a component in non-viral gene delivery vectors.

Application 1: pH-Responsive Nanoparticles for Targeted Cancer Drug Delivery

The acidic tumor microenvironment (pH ~6.5) and the even lower pH of endosomes and lysosomes (pH 4.5-6.5) provide a stimulus for targeted drug release.[2][3] By modifying nanoparticles with this compound, a "pH-gate" system can be created. At physiological pH (7.4), the dimethylamino groups are largely deprotonated and hydrophobic, aiding in drug encapsulation. Upon reaching the acidic tumor environment, these groups become protonated, leading to increased hydrophilicity, nanoparticle swelling, and subsequent drug release.

Key Features and Advantages:
  • Enhanced Tumor Specificity: Minimizes premature drug release in healthy tissues, potentially reducing systemic toxicity.

  • Improved Therapeutic Efficacy: Concentrates the therapeutic agent at the site of action.

  • Versatile Formulation: Can be conjugated to a variety of nanoparticle platforms, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.[4][5]

Quantitative Data Summary

The following table summarizes typical characterization data for hypothetical doxorubicin-loaded nanoparticles surface-modified with this compound.

ParameterValue
Particle Size (DLS) 120 ± 15 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (pH 7.4) +5 mV
Zeta Potential (pH 6.5) +25 mV
Drug Loading Content (DLC) 8% (w/w)
Encapsulation Efficiency (EE) 92%
Cumulative Drug Release (24h, pH 7.4) 15%
Cumulative Drug Release (24h, pH 6.5) 75%

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their surface modification with this compound using carbodiimide chemistry.

Materials:

  • PLGA (50:50, COOH-terminated)

  • Doxorubicin hydrochloride (DOX)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve 50 mg of COOH-terminated PLGA and 5 mg of DOX in 2 mL of DCM.

    • Add this organic phase dropwise to 10 mL of a 2% (w/v) PVA solution while sonicating on ice.

    • Continue sonication for 5 minutes to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Modification:

    • Resuspend the PLGA-COOH nanoparticles in 2 mL of PBS (pH 7.4).

    • Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 30 minutes at room temperature.

    • Add a 10-fold molar excess of this compound to the suspension.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Purify the surface-modified nanoparticles by dialysis against deionized water for 24 hours to remove unreacted chemicals.

    • Lyophilize the final product for long-term storage.

Protocol 2: Characterization of Modified Nanoparticles

1. Particle Size and Zeta Potential:

  • Disperse the nanoparticles in PBS at different pH values (7.4 and 6.5).
  • Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

2. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
  • Measure the absorbance or fluorescence of the drug to determine its concentration.
  • Calculate DLC and EE using the following formulas:
  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Disperse the drug-loaded nanoparticles in release media (PBS at pH 7.4 and 6.5).
  • Place the suspension in a dialysis bag and incubate in a larger volume of the corresponding release medium at 37°C with gentle shaking.
  • At predetermined time points, withdraw samples from the external medium and replace with fresh medium.
  • Quantify the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.

Visualizations

Synthesis_Workflow cluster_formulation Nanoparticle Formulation cluster_modification Surface Modification a PLGA-COOH + DOX in Organic Solvent b Emulsification in PVA Solution a->b c Solvent Evaporation b->c d Centrifugation & Washing c->d e Resuspend in PBS d->e PLGA-COOH Nanoparticles f Activate with EDC/NHS e->f g Add this compound f->g h Purification (Dialysis) g->h i Lyophilized Nanoparticles h->i Final Product

Caption: Workflow for the synthesis and surface modification of nanoparticles.

Drug_Release_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) NP1 NP drug1 Drug NP2 NP+ NP1->NP2 Tumor Targeting (EPR Effect) label_circ Stable Nanoparticle Minimal Drug Release drug2 Drug NP2->drug2 Release label_tumor Protonation & Swelling Accelerated Drug Release

Caption: pH-responsive drug release mechanism in the tumor microenvironment.

Application 2: Non-Viral Gene Delivery

The protonatable dimethylamino group of this compound can be exploited for gene delivery. When incorporated into a cationic polymer or lipid-based gene carrier (polyplexes or lipoplexes), it can facilitate endosomal escape via the "proton sponge" effect.[6][7] Once the gene-carrier complex is endocytosed, the increasing acidity of the endosome protonates the tertiary amines. This triggers an influx of protons and chloride ions, leading to osmotic swelling and eventual rupture of the endosome, releasing the genetic material into the cytoplasm.

Key Features and Advantages:
  • Enhanced Transfection Efficiency: Facilitates the escape of genetic material from endosomes, a major barrier in non-viral gene delivery.[8][9]

  • Reduced Cytotoxicity: Can be a component of biodegradable and less toxic alternatives to viral vectors.[7]

Protocol 3: Preparation and Characterization of Polyplexes for Gene Delivery

This protocol outlines the formation of polyplexes using a hypothetical cationic polymer synthesized with this compound and plasmid DNA (pDNA).

Materials:

  • Cationic polymer modified with this compound

  • Plasmid DNA (e.g., pEGFP-N1)

  • Nuclease-free water

  • Opti-MEM reduced-serum medium

Procedure:

  • Polyplex Formation:

    • Calculate the required volumes of polymer and pDNA solutions to achieve various N/P ratios (molar ratio of nitrogen in the polymer to phosphate in the DNA). Common N/P ratios to test are 5, 10, 15, and 20.

    • Dilute the pDNA (e.g., 1 µg) in 50 µL of Opti-MEM.

    • Dilute the corresponding amount of cationic polymer in 50 µL of Opti-MEM.

    • Add the diluted polymer solution to the diluted pDNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Characterization:

    • Gel Retardation Assay: Mix polyplexes at different N/P ratios with loading dye and run on a 1% agarose gel. Uncomplexed pDNA will migrate through the gel, while complexed pDNA will be retained in the loading well.

    • Particle Size and Zeta Potential: Determine the size and surface charge of the polyplexes at the optimal N/P ratio using DLS.

  • In Vitro Transfection:

    • Seed cells (e.g., HEK293) in a 24-well plate to be 70-80% confluent on the day of transfection.

    • Replace the culture medium with fresh medium containing the prepared polyplexes.

    • Incubate the cells for 4-6 hours at 37°C.

    • Remove the transfection medium and replace it with fresh complete medium.

    • Analyze gene expression (e.g., GFP fluorescence) after 24-48 hours using fluorescence microscopy or flow cytometry.

Visualizations

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Trafficking cluster_escape Proton Sponge Effect a Polyplex binds to cell surface b Endocytosis a->b c Early Endosome (pH ~6.5) b->c d Late Endosome (pH ~5.5) c->d e Protonation of Dimethylamino Groups d->e Acidification f Influx of H+ and Cl- ions e->f g Osmotic Swelling f->g h Endosomal Rupture g->h i Gene Expression h->i Release of pDNA into Cytoplasm

Caption: Proposed mechanism of endosomal escape via the proton sponge effect.

References

Application Notes and Protocols: 6-(Dimethylamino)hexylamine in Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-(Dimethylamino)hexylamine as a component in surface coatings, particularly within epoxy-based systems. Due to the limited direct literature on this specific molecule in coating applications, this document outlines its expected functional roles based on its chemical structure and provides detailed, generalized protocols for its evaluation.

Introduction

This compound, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine featuring both a primary and a tertiary amine group. This unique structure suggests a dual functionality in epoxy coating formulations, acting as both a curing agent and a catalyst. The primary amine group can participate in the epoxy ring-opening reaction to form a cross-linked polymer network, while the tertiary amine group can accelerate the curing process.[1][2] This dual-functionality makes it a candidate for developing rapid-cure, high-performance coatings.

Proposed Mechanism of Action in Epoxy Coatings

The curing of epoxy resins with this compound is proposed to follow a two-fold mechanism. The primary amine initiates the nucleophilic attack on the epoxide ring, leading to the formation of a secondary amine, which can then react with another epoxide group. This process builds the polymer backbone. Simultaneously, the tertiary amine group can catalyze the polymerization of epoxy groups, accelerating the overall curing reaction.

G cluster_curing Curing Reaction (Primary Amine) cluster_acceleration Catalytic Acceleration (Tertiary Amine) Epoxy1 Epoxy Resin SecondaryAmine Secondary Amine Intermediate Epoxy1->SecondaryAmine Nucleophilic Attack PrimaryAmine Primary Amine (from this compound) PrimaryAmine->SecondaryAmine CrosslinkedPolymer Cross-linked Polymer Network SecondaryAmine->CrosslinkedPolymer Further Reaction Epoxy2 Epoxy Resin ActivatedEpoxy Activated Epoxy Intermediate Epoxy2->ActivatedEpoxy Catalysis TertiaryAmine Tertiary Amine (from this compound) TertiaryAmine->ActivatedEpoxy Polymerization Accelerated Polymerization ActivatedEpoxy->Polymerization G Start Start WeighResin Weigh Epoxy Resin Start->WeighResin AddSolvents Add Solvents & Additives WeighResin->AddSolvents Mix1 Mix until Homogeneous AddSolvents->Mix1 AddAmine Add this compound Mix1->AddAmine Mix2 Mix for 2-3 minutes AddAmine->Mix2 Induct Induction Period Mix2->Induct End Ready for Application Induct->End

References

Application Notes and Protocols for Reactions with 6-(Dimethylamino)hexylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups and protocols for reactions involving 6-(dimethylamino)hexylamine and its closely related analogs. Due to the limited availability of detailed published protocols specifically for this compound, this document leverages established methodologies for N,N'-dimethyl-1,6-hexanediamine (a structural isomer) and derivatives of 6-(dimethylamino)hexanoic acid. These protocols can be adapted by researchers for their specific applications with this compound.

Overview of Reactivity and Applications

This compound possesses both a primary and a tertiary amine, making it a versatile building block in chemical synthesis. The primary amine can readily participate in nucleophilic substitution and addition reactions, while the tertiary amine can act as a base or a catalytic site. This dual functionality allows for its use in the synthesis of polymers, pharmacologically active molecules, and functionalized materials.

Synthesis of Poly(amino alcohol ester)s for Gene Delivery

Derivatives of diamines like this compound are utilized in the synthesis of biodegradable polymers for non-viral gene delivery. The following protocol is adapted from the synthesis of degradable poly(amino alcohol ester)s using a related diamine, N,N'-dimethyl-1,6-hexanediamine. This reaction involves the nucleophilic addition of the amine to an epoxide.

Experimental Protocol: Synthesis of Poly(amino alcohol ester)

Materials:

  • N,N'-dimethyl-1,6-hexanediamine (or this compound)

  • Diglycidyl adipate

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N,N'-dimethyl-1,6-hexanediamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of diglycidyl adipate (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution at room temperature.

  • Allow the reaction to proceed for 48-72 hours at room temperature. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Upon completion, precipitate the resulting polymer by adding the reaction mixture to a large excess of cold diethyl ether.

  • Collect the polymer precipitate by filtration and wash it several times with diethyl ether to remove unreacted monomers.

  • Dry the polymer under vacuum to a constant weight.

  • The resulting poly(amino alcohol ester) can be characterized by ¹H NMR and GPC.

Quantitative Data: Polymer Characteristics
ParameterValue
Number Average Molecular Weight (Mn)5,000 - 15,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)10 - 30 °C

Note: These values are typical for this class of polymers and may vary depending on the specific reaction conditions and monomers used.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization setup_flask Dried Round-Bottom Flask dissolve_amine Dissolve Diamine in DCM setup_flask->dissolve_amine setup_atmosphere Inert Atmosphere (Ar/N2) setup_atmosphere->dissolve_amine setup_solvent Anhydrous DCM setup_solvent->dissolve_amine add_epoxide Add Diglycidyl Adipate Solution dissolve_amine->add_epoxide react Stir at Room Temperature (48-72h) add_epoxide->react precipitate Precipitate in Diethyl Ether react->precipitate filtrate Filter and Wash Polymer precipitate->filtrate dry Dry Under Vacuum filtrate->dry nmr ¹H NMR dry->nmr gpc GPC dry->gpc

Caption: Workflow for Poly(amino alcohol ester) Synthesis.

Synthesis of a Derivative for Transdermal Drug Delivery

This compound can be a precursor for synthesizing molecules with applications in drug delivery. The following is a protocol for the synthesis of Dodecyl 6-(dimethylamino)hexanoate (DDAK), a known transdermal permeation enhancer, derived from 6-(dimethylamino)hexanoic acid. This synthesis involves an esterification reaction.

Experimental Protocol: Synthesis of Dodecyl 6-(dimethylamino)hexanoate (DDAK)

Materials:

  • 6-(Dimethylamino)hexanoic acid hydrochloride

  • 1-Dodecanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 6-(dimethylamino)hexanoic acid hydrochloride (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour until a clear solution is formed. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous toluene and add 1-dodecanol (1.1 eq). Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, Dodecyl 6-(dimethylamino)hexanoate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Transdermal Permeation Enhancement

The efficacy of DDAK as a transdermal permeation enhancer has been quantified by measuring the enhancement ratio (ER) for various drugs. The ER is the ratio of the drug flux with the enhancer to the flux without the enhancer.

DrugEnhancement Ratio (ER)
Theophylline17.3
Hydrocortisone43.2
Adefovir13.6
Indomethacin8.7
Signaling Pathway: Mechanism of Permeation Enhancement

While the precise signaling pathway is not fully elucidated, it is proposed that enhancers like DDAK interact with the lipids in the stratum corneum, temporarily disrupting their ordered structure and increasing the fluidity of the lipid bilayers. This disruption creates pathways for drug molecules to permeate the skin more easily.

G DDAK Dodecyl 6-(dimethylamino)hexanoate (DDAK) SC_Lipids Stratum Corneum Lipids DDAK->SC_Lipids interacts with Disruption Disruption of Lipid Bilayer SC_Lipids->Disruption leads to Increased_Fluidity Increased Membrane Fluidity Disruption->Increased_Fluidity Permeation Enhanced Drug Permeation Increased_Fluidity->Permeation Drug Drug Molecule Drug->Permeation facilitated by

Caption: Proposed Mechanism of DDAK Action.

Safety Information

This compound and its derivatives should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. In general, these compounds may be irritants to the skin, eyes, and respiratory tract. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: The protocols and information provided here are for research and development purposes only. They should be carried out by trained professionals in a suitable laboratory setting. The adaptability of these protocols to this compound should be carefully evaluated and optimized by the end-user.

Application Notes and Protocols: 6-(Dimethylamino)hexylamine as a Crosslinking Agent for pH-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel.

This document provides a detailed, hypothetical protocol for the use of 6-(dimethylamino)hexylamine as a crosslinking agent to create pH-responsive hydrogels. This diamine possesses a primary amine for covalent crosslinking and a tertiary amine that can be protonated at acidic pH, leading to electrostatic repulsion and increased swelling. This pH-dependent swelling behavior can be exploited for targeted drug release in acidic microenvironments, such as those found in tumors or inflammatory tissues.

Principle of the Method

The proposed method involves the crosslinking of a carboxylated polymer, such as hyaluronic acid (HA) or poly(acrylic acid) (PAA), with this compound. The primary amine of the crosslinker reacts with the carboxyl groups on the polymer backbone in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. The tertiary amine group remains free within the hydrogel network, imparting pH-responsive properties.

Materials and Equipment

Materials:

  • Carboxylated polymer (e.g., Hyaluronic Acid, Sodium salt, MW 1 MDa)

  • This compound (crosslinking agent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

  • Rheometer

  • UV-Vis Spectrophotometer (for drug release studies)

  • Incubator/shaker

Experimental Protocols

Synthesis of a pH-Responsive Hyaluronic Acid Hydrogel

This protocol describes the synthesis of a 2% (w/v) hyaluronic acid hydrogel crosslinked with this compound.

a. Preparation of Solutions:

  • HA Solution: Dissolve 200 mg of hyaluronic acid in 10 mL of 0.1 M MES buffer containing 0.3 M NaCl. Stir overnight at room temperature to ensure complete dissolution.

  • EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC (100 mg/mL) and NHS (60 mg/mL) in DI water.

  • Crosslinker Solution: Prepare a 50 mg/mL solution of this compound in DI water.

b. Activation of Hyaluronic Acid:

  • To the HA solution, add 100 µL of the EDC stock solution and 100 µL of the NHS stock solution.

  • Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

c. Crosslinking Reaction:

  • Add 50 µL of the this compound solution to the activated HA solution.

  • Vortex the mixture for 1 minute to ensure homogeneity.

  • Transfer the solution to a suitable mold (e.g., a 24-well plate) and allow it to gel at room temperature for 4-6 hours, or until a stable hydrogel is formed.

d. Purification of the Hydrogel:

  • After gelation, immerse the hydrogels in a large volume of DI water to remove unreacted reagents and byproducts.

  • Change the water every 6-8 hours for 2 days.

  • Freeze the purified hydrogels at -80°C and then lyophilize for 48 hours to obtain a dry scaffold for characterization.

Characterization of the Hydrogel

a. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record FTIR spectra of lyophilized HA, this compound, and the crosslinked hydrogel using a KBr pellet method or an ATR-FTIR accessory.

  • Confirm the formation of amide bonds by the appearance of characteristic peaks around 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).

b. Swelling Studies:

  • Weigh the lyophilized hydrogel samples (W_d).

  • Immerse the samples in buffer solutions of different pH (e.g., acetate buffer pH 5.0 and PBS pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

c. Scanning Electron Microscopy (SEM):

  • Fracture the lyophilized hydrogel samples in liquid nitrogen to expose the internal structure.

  • Mount the fractured samples on SEM stubs and sputter-coat them with gold.

  • Observe the morphology and pore structure of the hydrogel under the SEM.

d. Rheological Measurements:

  • Perform oscillatory rheology on the hydrated hydrogel samples to determine the storage modulus (G') and loss modulus (G'').

  • A frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%) can be performed to assess the mechanical strength and viscoelastic properties of the hydrogel.

Data Presentation

Table 1: Hypothetical Swelling Ratios of HA-6-(dimethylamino)hexylamine Hydrogel at Different pH Values.

Time (hours)Swelling Ratio (%) at pH 5.0Swelling Ratio (%) at pH 7.4
1350200
2600350
4850450
81100550
121250600
241300610

Table 2: Hypothetical Rheological Properties of HA-6-(dimethylamino)hexylamine Hydrogel.

ParameterValue
Storage Modulus (G') at 1 rad/s500 Pa
Loss Modulus (G'') at 1 rad/s50 Pa
Tan δ (G''/G')0.1

Visualization

G cluster_0 Hydrogel Synthesis Workflow A Dissolve Hyaluronic Acid in MES Buffer B Add EDC and NHS to Activate Carboxyl Groups A->B C Add this compound Solution B->C D Vortex and Cast into Mold C->D E Gelation (4-6 hours) D->E F Purify Hydrogel in DI Water E->F G Lyophilize to Obtain Dry Scaffold F->G

Caption: Experimental workflow for hydrogel synthesis.

G cluster_reaction Crosslinking Reaction Polymer Hyaluronic Acid -COOH ActivatedPolymer Activated Hyaluronic Acid -CO-NHS Polymer->ActivatedPolymer EDC/NHS Crosslinker This compound H₂N-(CH₂)₆-N(CH₃)₂ Hydrogel Crosslinked Hydrogel Network -CO-NH-(CH₂)₆-N(CH₃)₂ Crosslinker->Hydrogel ActivatedPolymer->Hydrogel

Caption: Proposed crosslinking reaction mechanism.

G cluster_ph_response pH-Responsive Swelling Mechanism Low_pH Acidic pH (e.g., pH 5.0) Protonation Protonation of Tertiary Amine (-N(CH₃)₂H⁺) Low_pH->Protonation High_pH Neutral pH (e.g., pH 7.4) Neutral_Amine Neutral Tertiary Amine (-N(CH₃)₂) High_pH->Neutral_Amine Repulsion Electrostatic Repulsion Protonation->Repulsion Increased_Swelling Increased Water Uptake (High Swelling) Repulsion->Increased_Swelling Lower_Swelling Lower Water Uptake (Low Swelling) Neutral_Amine->Lower_Swelling

Caption: Logical relationship of pH-responsive swelling.

Discussion and Potential Applications

The use of this compound as a crosslinking agent offers a straightforward method for introducing pH-responsive behavior into carboxylated polymer-based hydrogels. The tertiary amine group provides a "smart" feature, allowing the hydrogel to swell preferentially in acidic environments. This characteristic is highly desirable for targeted drug delivery applications. For instance, a drug-loaded hydrogel of this type could be designed to release its therapeutic payload more rapidly in the acidic tumor microenvironment or at sites of inflammation, thereby increasing local drug concentration and efficacy while minimizing systemic side effects.

Further studies would be required to optimize the degree of crosslinking by varying the concentration of this compound, which would in turn affect the mechanical properties, degradation rate, and swelling behavior of the hydrogel. The biocompatibility of the resulting hydrogel should also be assessed for specific biomedical applications.

Disclaimer: This document provides a hypothetical protocol and illustrative data. Researchers should conduct their own experiments and validation studies.

Application Notes and Protocols for 6-(Dimethylamino)hexylamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the covalent conjugation of 6-(Dimethylamino)hexylamine to various molecules. This diamine is a versatile linker molecule used in bioconjugation to introduce a spacer arm with a terminal tertiary amine. Its structure, featuring a primary amine and a tertiary amine, allows for a range of applications in drug delivery, diagnostics, and research by enabling the connection of biomolecules to other entities such as drugs, dyes, or solid surfaces.

Core Principles of this compound Conjugation

The primary amine of this compound is the main reactive group for conjugation. It readily participates in nucleophilic substitution or addition reactions with various electrophilic functional groups. The most common conjugation strategies involve the reaction of the primary amine with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes/ketones via reductive amination. The tertiary amine typically remains unreactive under these conditions and can be utilized for its basic properties, for example, to improve solubility or to introduce a positive charge at physiological pH.

Controlling the stoichiometry of the reaction is crucial to avoid di-conjugation, where both the primary and another nucleophilic group on the target molecule react with the linker, leading to cross-linking.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical conjugation reaction of this compound with an NHS ester-activated protein.

ParameterValueReference
This compound Properties
Molecular Weight144.26 g/mol [1]
CAS Number1938-58-5[1]
Reaction Conditions
Recommended Molar Excess (Linker:Protein)10-50 fold[2]
Optimal Reaction pH8.0-9.0[2]
Reaction Time1-2 hours at Room Temperature or Overnight at 4°C[]
Typical Conjugation Results
Conjugation Efficiency60-80%
Yield of Purified Conjugate40-60%
Purity of Final Conjugate>95% (determined by HPLC)

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Protein

This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester.

Materials:

  • Protein of interest containing reactive carboxyl groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Activation:

    • Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein are recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately after activation, exchange the buffer of the activated protein to the Conjugation Buffer using a desalting column.

    • Prepare a 10 mg/mL stock solution of this compound in the Conjugation Buffer.

    • Add a 20-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Reductive Amination of an Aldehyde-Containing Molecule with this compound

This protocol is for the conjugation of this compound to a molecule containing an aldehyde or ketone group.

Materials:

  • Aldehyde/ketone-containing molecule

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification materials (e.g., dialysis, chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde/ketone-containing molecule in the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of this compound to the solution.

  • Schiff Base Formation:

    • Incubate the mixture for 2-4 hours at room temperature to form the Schiff base intermediate.[4]

  • Reduction:

    • Add NaBH₃CN to a final concentration of 20-50 mM.[4]

    • Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.[4]

  • Quenching:

    • Add the Quenching Buffer to consume any unreacted aldehyde/ketone.[4]

  • Purification:

    • Purify the conjugate via dialysis or an appropriate chromatography method to remove excess reagents.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification cluster_analysis Analysis p1 Prepare Protein in Activation Buffer r1 Activate Protein with EDC/NHS p1->r1 p2 Prepare this compound Stock r3 Add this compound p2->r3 r2 Buffer Exchange to Conjugation Buffer r1->r2 r2->r3 r4 Incubate (2h RT or O/N 4°C) r3->r4 c1 Quench Reaction with Tris Buffer r4->c1 c2 Purify Conjugate (SEC or Dialysis) c1->c2 a1 Characterize Conjugate (e.g., HPLC, MS) c2->a1

Caption: Experimental workflow for protein conjugation.

logical_relationship cluster_molecule This compound cluster_reactive_groups Reactive Groups cluster_conjugation_chem Conjugation Chemistry cluster_applications Applications mol H₂N-(CH₂)₆-N(CH₃)₂ primary_amine Primary Amine (-NH₂) mol->primary_amine tertiary_amine Tertiary Amine (-N(CH₃)₂) mol->tertiary_amine nhs NHS Ester Reaction primary_amine->nhs reductive_amination Reductive Amination primary_amine->reductive_amination research Research Tool tertiary_amine->research pH-dependent properties drug_delivery Drug Delivery nhs->drug_delivery diagnostics Diagnostics reductive_amination->diagnostics

Caption: Logical relationships of the molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-(Dimethylamino)hexylamine synthesis. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common and effective method for synthesizing this compound with a high yield?

A1: A robust and widely used method for the synthesis of this compound is the reductive amination of a suitable precursor. One of the most effective approaches is the Eschweiler-Clarke reaction, which involves the methylation of a primary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4] This method is particularly advantageous as it typically prevents the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[4][5]

A plausible synthetic route starts from 1,6-hexanediamine. By carefully controlling the stoichiometry of the reagents, it is possible to selectively dimethylate one of the primary amino groups.

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the reaction conditions?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reagent Stoichiometry: The molar ratio of the amine substrate, formaldehyde, and formic acid is critical. An excess of formaldehyde and formic acid is generally used to drive the reaction to completion. However, a large excess may lead to the formation of byproducts. It is recommended to start with a systematic optimization of these ratios.

  • Incorrect Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near boiling.[4] If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition of the reactants or products.

  • Inadequate Reaction Time: The reaction needs to be monitored to determine the optimal duration. Incomplete reactions will result in a mixture of starting material, mono-methylated, and di-methylated products.

  • Poor Quality of Reagents: The purity of the starting materials, especially the 1,6-hexanediamine and formaldehyde, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

Q3: I am observing the formation of significant amounts of N,N,N',N'-tetramethyl-1,6-hexanediamine as a byproduct. How can I minimize this?

A3: The formation of the fully methylated diamine is a common challenge when starting from 1,6-hexanediamine. To favor the mono-dimethylated product, consider the following strategies:

  • Control of Stoichiometry: Use a limited amount of formaldehyde and formic acid, ideally in a molar ratio that favors the dimethylation of only one amino group. A starting point could be a 1:2.2:2.2 molar ratio of 1,6-hexanediamine to formaldehyde and formic acid.

  • Gradual Addition of Reagents: Instead of adding all the formaldehyde and formic acid at once, a slow, dropwise addition to the solution of 1,6-hexanediamine can help to control the reaction and improve selectivity.

  • Use of a Protecting Group: An alternative, multi-step approach involves protecting one of the amino groups of 1,6-hexanediamine before the methylation reaction. After the Eschweiler-Clarke reaction on the unprotected amine, the protecting group can be removed to yield the desired product.

Q4: What are the best practices for the purification of this compound?

A4: The purification of this compound from the reaction mixture typically involves the following steps:

  • Neutralization and Extraction: After the reaction is complete, the excess formic acid is neutralized with a base (e.g., NaOH or Na2CO3) to a pH of 10-12. The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent like sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Distillation: The crude product is often purified by fractional distillation under reduced pressure to separate it from any remaining starting material and the higher-boiling N,N,N',N'-tetramethyl-1,6-hexanediamine.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Product Distribution (Hypothetical Data)

Molar Ratio (1,6-hexanediamine : Formaldehyde : Formic Acid)This compound Yield (%)N,N,N',N'-tetramethyl-1,6-hexanediamine Yield (%)Unreacted 1,6-hexanediamine (%)
1 : 2.2 : 2.2652510
1 : 3.0 : 3.055405
1 : 5.0 : 5.02075<5

Table 2: Influence of Reaction Temperature on Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)This compound Yield (%)
601245
80868
100675
120472 (with some degradation)

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Eschweiler-Clarke Reaction:

Materials:

  • 1,6-hexanediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,6-hexanediamine (1.0 eq) in a minimal amount of water.

  • With vigorous stirring, slowly add formic acid (2.5 eq) to the flask. An exothermic reaction will occur.

  • From a dropping funnel, add formaldehyde solution (2.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a concentrated solution of NaOH until the pH is approximately 10-12.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,6-Hexanediamine 1,6-Hexanediamine Iminium Ion 1 Iminium Ion 1 1,6-Hexanediamine->Iminium Ion 1 + Formaldehyde Formaldehyde Formaldehyde Formic Acid Formic Acid N-methyl-1,6-hexanediamine N-methyl-1,6-hexanediamine Iminium Ion 1->N-methyl-1,6-hexanediamine + Formic Acid - CO2 Iminium Ion 2 Iminium Ion 2 N-methyl-1,6-hexanediamine->Iminium Ion 2 + Formaldehyde This compound This compound Iminium Ion 2->this compound + Formic Acid - CO2 Side Product N,N,N',N'-tetramethyl- 1,6-hexanediamine This compound->Side Product + Excess Reagents (Undesired Pathway)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_stoichiometry Verify Reagent Stoichiometry (Amine:CH2O:HCO2H) start->check_stoichiometry adjust_stoichiometry Optimize Molar Ratios (e.g., 1:2.2:2.2) check_stoichiometry->adjust_stoichiometry Incorrect check_temperature Check Reaction Temperature check_stoichiometry->check_temperature Correct adjust_stoichiometry->check_temperature adjust_temperature Adjust Temperature (e.g., 80-100 °C) check_temperature->adjust_temperature Incorrect check_time Monitor Reaction Time check_temperature->check_time Correct adjust_temperature->check_time adjust_time Increase or Decrease Reaction Time check_time->adjust_time Incomplete check_impurities Analyze for Impurities (e.g., Side Products) check_time->check_impurities Complete adjust_time->check_impurities purification Optimize Purification (Distillation, Extraction) check_impurities->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting common issues in 6-(Dimethylamino)hexylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-(Dimethylamino)hexylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and industrially relevant method for synthesizing this compound is through the reductive methylation of 1,6-hexanediamine. This is typically achieved via the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] This method is favored because it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[4]

Q2: What is the mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound?

A2: The reaction proceeds through the following key steps:

  • Imine Formation: The primary amine group of 1,6-hexanediamine reacts with formaldehyde to form an intermediate iminium ion.[1][2]

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-1,6-hexanediamine).[2][4]

  • Second Methylation: This process is repeated on the newly formed secondary amine to yield the final product, this compound (N,N-dimethyl-1,6-hexanediamine).[3]

  • Reaction on the Other Amino Group: The same sequence of reactions occurs on the other primary amino group of 1,6-hexanediamine to produce N,N,N',N'-tetramethyl-1,6-hexanediamine if both ends are to be dimethylated. For the synthesis of this compound, careful control of stoichiometry is required to favor mono-dimethylation.

Q3: What are the potential side products in this synthesis?

A3: The primary side products in the synthesis of this compound via the Eschweiler-Clarke reaction include:

  • Over-alkylation products: This can lead to the formation of the fully methylated N,N,N',N'-tetramethyl-1,6-hexanediamine.

  • Unreacted starting material: Incomplete reaction can leave residual 1,6-hexanediamine.

  • Mono-methylated intermediate: N-methyl-1,6-hexanediamine may be present if the second methylation step is incomplete.

  • Formylated impurities: Under certain conditions, N-formylation of the amine can occur.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure.[5] Given the basic nature of the product, an initial workup with a base (e.g., NaOH) to neutralize any remaining formic acid and extraction with an organic solvent is recommended before distillation. Washing the organic extracts with brine can help remove water-soluble impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of formaldehyde or formic acid. 4. Loss of product during workup and purification.1. Increase reaction time or temperature (typically heated to 80-100°C).[2] 2. Ensure the reaction is heated to the appropriate temperature to drive the reaction to completion. 3. Use an excess of formaldehyde and formic acid as per established protocols.[2][4] 4. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Be careful during fractional distillation to avoid loss of product.
Presence of Unreacted Starting Material (1,6-hexanediamine) 1. Insufficient reaction time or temperature. 2. Inadequate amount of methylating agents.1. Prolong the reaction time or increase the temperature. 2. Ensure a sufficient excess of formaldehyde and formic acid is used.
Significant Amount of Over-Alkylated Product (N,N,N',N'-tetramethyl-1,6-hexanediamine) 1. Use of a large excess of formaldehyde and formic acid. 2. Prolonged reaction time at high temperatures.1. Carefully control the stoichiometry of the reactants. Use a molar ratio of 1,6-hexanediamine to formaldehyde and formic acid that favors mono-dimethylation. 2. Monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the desired product is maximized.
Product is Contaminated with Formylated Impurities Formation of N-formyl derivatives as a side reaction.While the Eschweiler-Clarke reaction is generally robust, purification by fractional distillation should effectively separate the desired amine from higher boiling formylated impurities.
Difficulty in Isolating the Product 1. Product remains in the aqueous layer during extraction. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is made sufficiently basic (pH > 12) with a strong base like NaOH before extraction to deprotonate the amine and increase its solubility in organic solvents. 2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 1,6-Hexanediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediamine.

  • With stirring, add an excess of formic acid, followed by the slow addition of an excess of aqueous formaldehyde solution. The reaction is exothermic, so cooling may be necessary during the addition.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 6-18 hours).[2] Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH > 12 by the slow addition of a concentrated NaOH solution. This step should be performed in an ice bath as it is highly exothermic.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amine Methylation

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Eschweiler-Clarke Primary/Secondary AmineFormaldehyde, Formic AcidWater/None80-1006-1880-98[2]
Reductive Amination Primary/Secondary AmineFormaldehyde, NaBH₃CNMethanolRoom Temp1-1270-95[1]
Alkylation with Methyl Iodide Primary/Secondary AmineMethyl Iodide, Base (e.g., K₂CO₃)Acetonitrile/DMFRoom Temp - 602-24Variable, risk of over-alkylation[6]

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes check_reagents Check Reagent Stoichiometry (Excess Formaldehyde/Formic Acid) incomplete->check_reagents No end Improved Yield increase_time->end insufficient Insufficient Reagents check_reagents->insufficient add_reagents Add More Reagents insufficient->add_reagents Yes check_workup Review Workup Procedure (pH, Extractions) insufficient->check_workup No add_reagents->end workup_issue Workup Issue check_workup->workup_issue optimize_workup Optimize pH and Increase Number of Extractions workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

Signaling Pathway of Eschweiler-Clarke Reaction

Eschweiler_Clarke_Pathway cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation P_Amine Primary Amine (1,6-Hexanediamine) Iminium1 Iminium Ion P_Amine->Iminium1 + Formaldehyde1 Formaldehyde Formaldehyde1->Iminium1 S_Amine Secondary Amine (N-methyl-1,6-hexanediamine) Iminium1->S_Amine + HCOOH - CO2 Formic_Acid1 Formic Acid Formic_Acid1->S_Amine S_Amine2 Secondary Amine Iminium2 Iminium Ion S_Amine2->Iminium2 + Formaldehyde2 Formaldehyde Formaldehyde2->Iminium2 T_Amine Tertiary Amine (this compound) Iminium2->T_Amine + HCOOH - CO2 Formic_Acid2 Formic Acid Formic_Acid2->T_Amine

Caption: Key steps in the Eschweiler-Clarke synthesis pathway.

References

Optimizing reaction conditions for 6-(Dimethylamino)hexylamine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Reaction Conditions for 6-(Dimethylamino)hexylamine Functionalization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on optimizing common functionalization reactions targeting the primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The most common reactions involve the selective functionalization of the primary amine in the presence of the tertiary amine. These include:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids, acyl chlorides, or activated esters (like NHS esters) to form a stable amide bond. This is widely used for conjugation to biomolecules or other organic scaffolds.[1][2]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a secondary amine.[3][4] This method is effective for controlled alkylation.[3]

Q2: How can I selectively react with the primary amine and not the tertiary amine?

A2: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, making selective reaction straightforward under most conditions. Acylation and reductive amination protocols are highly selective for primary amines.[1] The tertiary amine can act as a base, and in some cases, an excess of an external base may be beneficial.

Q3: What are the recommended starting conditions for an acylation reaction with an NHS ester?

A3: A good starting point for the conjugation of an NHS ester to this compound is to use a non-nucleophilic buffer such as phosphate, borate, or bicarbonate at a pH of 7.2-8.5.[5] The reaction can typically be performed at room temperature for 0.5 to 4 hours.[5] A slight molar excess of the NHS ester is often used to drive the reaction to completion.[1]

Q4: Which reducing agents are suitable for the reductive amination of this compound?

A4: Several reducing agents can be used, with the choice depending on the specific aldehyde or ketone and the desired reaction conditions. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to not reduce the carbonyl starting material.[3] Sodium borohydride (NaBH4) can also be used, often in a stepwise procedure where the imine is formed first.[4]

Q5: What solvents are appropriate for these reactions?

A5: The choice of solvent is crucial and depends on the specific reaction.

  • For Acylation: Aprotic polar solvents like DMF or DMSO are often used to dissolve NHS esters before addition to an aqueous buffer.[5][6] For reactions with acyl chlorides, less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, often with an added base like triethylamine.

  • For Reductive Amination: Alcohols like methanol or ethanol are frequently used.[4] The reaction can also be performed in other solvents like dichloromethane or acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Instability: NHS esters are susceptible to hydrolysis, especially at high pH.[1][5] Acyl chlorides can also degrade with moisture. 2. Inappropriate pH: The primary amine needs to be in its deprotonated, nucleophilic form. For NHS ester reactions, a pH of 7.2-8.5 is optimal.[5] 3. Inactive Reducing Agent: Borohydride-based reducing agents can decompose over time or upon improper storage. 4. Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent system.1. Reagent Handling: Use fresh, high-quality reagents. Dissolve NHS esters in an anhydrous solvent like DMSO or DMF immediately before use.[6] 2. pH Optimization: Adjust the pH of the reaction mixture. For acylation, ensure the pH is high enough to deprotonate the primary amine but not so high as to rapidly hydrolyze the ester. 3. Check Reducing Agent: Use a fresh bottle of the reducing agent or test its activity on a known substrate. 4. Solvent Screening: Try a different solvent or a co-solvent system to ensure all components are in solution.[7]
Formation of Multiple Products/Side Reactions 1. Di-acylation/Di-alkylation (if applicable): While less likely with the tertiary amine, over-reaction can occur under harsh conditions. 2. Side Reactions with Solvent: Protic solvents (e.g., methanol) can sometimes compete with the amine as a nucleophile, especially with highly reactive acylating agents.[8] 3. Impurities in Starting Materials: Impurities in this compound or the coupling partner can lead to side products.1. Stoichiometry Control: Use a controlled molar ratio of reactants. Often, using the amine as the limiting reagent can prevent over-alkylation. 2. Solvent Choice: Switch to an aprotic solvent for acylation reactions if solvent-related side products are suspected. 3. Purity Check: Verify the purity of your starting materials by techniques such as NMR or mass spectrometry.
Difficult Product Purification 1. Excess Reagents: Unreacted starting materials or byproducts (e.g., hydrolyzed NHS ester) can co-elute with the desired product. 2. Product Solubility: The functionalized product may have different solubility properties, making extraction or precipitation challenging. 3. Emulsion Formation during Workup: The amphiphilic nature of the product can lead to emulsions during aqueous extractions.1. Quenching: After the reaction is complete, add a quenching reagent. For NHS ester reactions, a small amine like Tris or glycine can be added to react with any remaining ester.[5] 2. Purification Method: Consider alternative purification methods such as column chromatography, preparative HPLC, or crystallization. 3. Extraction Modification: To break emulsions, try adding brine or filtering the mixture through celite.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an NHS Ester

  • Dissolve the amino-containing compound, this compound, in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1]

  • Dissolve the NHS ester in a small volume of an anhydrous organic solvent such as DMSO or DMF.[6]

  • Add a 1.1 to 5-fold molar excess of the dissolved NHS ester to the solution of this compound with gentle mixing.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purify the resulting product using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: General Procedure for Reductive Amination

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.

  • Extract the product into an organic solvent, wash the organic layer with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_acylation Acylation (NHS Ester) cluster_reductive_amination Reductive Amination a1 Dissolve Amine in Buffer (pH 8.3) a3 Mix and React (1-4h, RT) a1->a3 a2 Dissolve NHS Ester in DMSO a2->a3 a4 Quench Reaction a3->a4 a5 Purify Product a4->a5 r1 Dissolve Amine & Carbonyl in MeOH r2 Imine Formation (1-2h, RT) r1->r2 r3 Add Reducing Agent r2->r3 r4 React (12-24h, RT) r3->r4 r5 Aqueous Workup r4->r5 r6 Purify Product r5->r6

Caption: General experimental workflows for acylation and reductive amination.

troubleshooting_guide start Low Product Yield? reagent_check Are reagents fresh? Is NHS ester hydrolyzed? start->reagent_check Yes ph_check Is pH optimal? (7.2-8.5 for NHS esters) start->ph_check Yes solubility_check Are reactants fully dissolved? start->solubility_check Yes use_fresh_reagents Solution: Use fresh reagents. Store NHS esters properly. reagent_check->use_fresh_reagents adjust_ph Solution: Adjust pH of buffer. ph_check->adjust_ph change_solvent Solution: Try co-solvents or a different solvent. solubility_check->change_solvent

Caption: Troubleshooting logic for low reaction yield.

References

Preventing side reactions with 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when working with 6-(Dimethylamino)hexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound possesses two distinct amine functionalities: a primary aliphatic amine (-NH₂) and a tertiary aliphatic amine (-N(CH₃)₂). The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for acylation and alkylation reactions under many conditions.

Q2: What are the most common side reactions observed when working with this compound?

A2: The most common side reactions include:

  • Di-substitution: Reaction occurring at both the primary and tertiary amine groups, leading to the formation of di-acylated or di-alkylated products.

  • Quaternization: Alkylation of the tertiary amine to form a quaternary ammonium salt, which is a common reaction for tertiary amines with alkyl halides.[1]

  • Lack of selectivity: Failure to exclusively target the primary amine, resulting in a mixture of products.

Q3: How can I selectively modify the primary amine of this compound?

A3: Selectivity can be achieved through several strategies, including:

  • pH Control: By adjusting the reaction pH, you can exploit the different basicities (pKa values) of the primary and tertiary amines to favor the reaction at the primary amine.

  • Protecting Groups: Employing a protecting group strategy, such as the use of a tert-butoxycarbonyl (Boc) group, allows for the temporary blockage of one amine functionality while the other is being modified.[2][3][4]

  • Reaction Conditions: Careful selection of reagents, solvents, and temperature can also enhance selectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Mono-Substituted Product

Problem: The yield of the desired product, where only the primary amine is modified, is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Competing Di-substitution Utilize a protecting group strategy. Protect the primary amine with a Boc group, perform the reaction on the tertiary amine, and then deprotect. Alternatively, use a large excess of the diamine to statistically favor mono-substitution.[2]Increased yield of the mono-substituted product by preventing the formation of the di-substituted byproduct.
Suboptimal Reaction pH Adjust the reaction pH to selectively protonate the more basic tertiary amine, thereby reducing its nucleophilicity. The primary amine, being less basic, will have a larger proportion in its unprotonated, reactive form.Enhanced selectivity and yield of the primary amine-modified product.
Reagent Degradation Ensure the freshness and purity of your reagents, especially acylating or alkylating agents that can be sensitive to moisture.Improved reaction efficiency and higher product yield.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent to drive the reaction to completion, but avoid a large excess that could promote di-substitution.Optimized conversion to the desired mono-adduct.
Issue 2: Presence of Di-substituted Byproduct

Problem: Analysis of the reaction mixture shows a significant amount of a byproduct where both the primary and tertiary amines have reacted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Reactivity of Both Amines Implement a protecting group strategy. The most common approach is the selective mono-Boc protection of the primary amine.[3][5]Complete prevention of di-substitution by physically blocking one of the reactive sites.
Excessive Acylating/Alkylating Agent Reduce the molar equivalents of the acylating or alkylating agent to be stoichiometric or slightly less than the diamine.Minimized opportunity for the second amine to react after the first one has been modified.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is predominantly formed.Reduced formation of the di-substituted product by limiting the reaction time.
Issue 3: Formation of a Quaternary Ammonium Salt

Problem: When performing an alkylation reaction, a highly polar, water-soluble byproduct is formed, suspected to be a quaternary ammonium salt from the reaction at the tertiary amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Nucleophilicity of the Tertiary Amine Lower the reaction temperature to decrease the rate of the quaternization reaction, which often has a higher activation energy than the primary amine alkylation.Reduced formation of the quaternary ammonium salt.
Use of a Highly Reactive Alkylating Agent Switch to a less reactive alkylating agent (e.g., from an alkyl iodide to an alkyl bromide or chloride).Slower rate of quaternization, allowing for more selective alkylation of the primary amine.
pH Not Optimized Perform the reaction at a pH where a significant portion of the tertiary amine is protonated and thus non-nucleophilic.Minimized quaternization side reaction.

Data Presentation

Table 1: Estimated pKa Values for the Amine Groups of this compound

Based on data for structurally similar amines, the following pKa values are estimated. These values are crucial for developing pH-controlled selective modification protocols.

Amine Group Estimated pKa Rationale
Primary Amine (-NH₂)~10.6Similar to other primary alkylamines like hexylamine.[6][7]
Tertiary Amine (-N(CH₃)₂)~9.8Similar to other N,N-dialkylamines and influenced by the alkyl chain.

Note: These are estimated values and may vary depending on the specific experimental conditions (temperature, ionic strength).

Table 2: Representative Yields for Selective Mono-Acylation of Diamines

This table provides examples of reported yields for the selective mono-acylation of various diamines, demonstrating the feasibility of achieving high selectivity.

Diamine Acylating Agent Method Yield of Mono-acyl Product (%) Reference
1,6-HexanediamineDibutyl carbonateOne-pot synthesis over ZnAlPO₄ catalyst89.7[8]
Ethylenediamine(Boc)₂OHCl monoprotonation87[4]
1,4-Diaminobutane(Boc)₂OHCl monoprotonation74[4]
PiperazineBenzoyl ChlorideImidazole-catalyzed~30% (without optimization)

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol describes a method for the selective protection of the primary amine group using di-tert-butyl dicarbonate ((Boc)₂O) via in situ generation of one equivalent of HCl.[3]

Materials:

  • This compound

  • Chlorotrimethylsilane (Me₃SiCl)

  • Anhydrous Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (a small amount, e.g., 1 mL per 10 mmol of diamine) to the mixture.

  • Add a solution of (Boc)₂O (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected this compound.

Visualizations

Selective_Modification_Workflow cluster_start Starting Material cluster_strategy Strategy for Selectivity cluster_reaction Reaction cluster_product Product start This compound pH_control pH Control start->pH_control Choose Strategy protection Protecting Group start->protection Choose Strategy acylation Acylation / Alkylation pH_control->acylation protection->acylation mono_product Mono-substituted Product acylation->mono_product

Caption: Workflow for selective modification of this compound.

pH_Control_Logic cluster_pH pH Adjustment cluster_outcome Outcome start Reaction Mixture low_pH Low pH (e.g., < 9) start->low_pH Set pH neutral_pH Neutral/Slightly Basic pH (e.g., 9-10) start->neutral_pH Set pH high_pH High pH (e.g., > 11) start->high_pH Set pH no_reaction Low to No Reaction low_pH->no_reaction Both amines protonated selective_reaction Selective Reaction at Primary Amine neutral_pH->selective_reaction Tertiary amine protonated, primary amine free non_selective Non-selective Reaction / Di-substitution high_pH->non_selective Both amines free

Caption: Logic diagram for pH control in selective reactions.

Side_Reaction_Pathway start This compound quaternization SN2 Attack by Tertiary Amine start->quaternization alkyl_halide Alkyl Halide (R-X) alkyl_halide->quaternization product Quaternary Ammonium Salt quaternization->product

Caption: Pathway for the quaternization side reaction.

References

Technical Support Center: Purification of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-(Dimethylamino)hexylamine (also known as N,N-dimethyl-1,6-hexanediamine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties that influence purification process design are summarized in the table below. The high boiling point necessitates vacuum distillation to prevent thermal degradation.

Q3: What are the common impurities I might encounter in my this compound product?

A3: Impurities often depend on the synthetic route. If synthesized via reductive amination of 1,6-hexanediamine with formaldehyde, potential impurities include unreacted starting materials (1,6-hexanediamine), partially methylated intermediates (N-methyl-1,6-hexanediamine), and over-methylated quaternary ammonium salts. Side products from the hydrogenation catalyst may also be present.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect proton-containing impurities. Karl Fischer titration is the standard method for determining water content.

Q5: Is this compound sensitive to air or moisture?

A5: Yes, like many amines, this compound can be sensitive to air and moisture. It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and absorption of atmospheric water, which can affect its purity and reactivity. The compound is also hygroscopic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Product is discolored (yellow/brown) after distillation. 1. Thermal degradation: The distillation temperature is too high. 2. Oxidation: Presence of air in the distillation apparatus.1. Reduce the pressure: Use a higher vacuum to lower the boiling point of the diamine. 2. Ensure an inert atmosphere: Thoroughly purge the distillation setup with nitrogen or argon before heating.
Bumping or uneven boiling. 1. Inefficient stirring. 2. Absence of boiling chips or stir bar. 3. Too rapid heating. 1. Use a magnetic stir bar and a stirrer hot plate. 2. Always use a stir bar for vacuum distillation. Boiling chips are not effective under vacuum. 3. Heat the distillation flask gradually.
Low recovery of the product. 1. Losses during transfer. 2. Hold-up in the distillation column. 3. Incomplete distillation. 1. Minimize transfers. Rinse glassware with a small amount of a suitable solvent and combine with the crude product. 2. Use a short-path distillation apparatus to minimize surface area. 3. Ensure the distillation is carried to completion, but avoid distilling to dryness to prevent the formation of peroxides.
Product is contaminated with a lower-boiling impurity. Inefficient fractional distillation. Use a fractionating column (e.g., Vigreux column) to improve separation. Collect a forerun fraction to remove the more volatile impurities before collecting the main product fraction.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product streaks or shows poor separation on a silica gel column. Strong interaction between the basic amine and acidic silica gel. 1. Use an amine-functionalized silica gel column. 2. Add a competing amine to the mobile phase: Incorporate a small amount (e.g., 0.1-1%) of triethylamine or ammonia in the eluent to neutralize the acidic sites on the silica gel.
Product does not elute from the column. The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For example, start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or methanol.
Co-elution of impurities with the product. Inappropriate solvent system. Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column. Test different solvent mixtures to achieve better separation between the product and impurities.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel. Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Low recovery of the amine after basification and extraction. 1. Incomplete basification: The pH of the aqueous layer is not high enough to deprotonate the ammonium salt. 2. Product is partially soluble in the aqueous layer. 1. Ensure the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like NaOH. Check the pH with indicator paper. 2. Perform multiple extractions with the organic solvent to maximize the recovery of the amine from the aqueous layer.
Presence of water in the final product. Inadequate drying of the organic layer. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or potassium carbonate) before removing the solvent. Ensure sufficient contact time and use an adequate amount of the drying agent.

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Parameter Typical Value/Range Expected Purity Expected Yield
Vacuum Distillation Pressure1 - 10 mmHg> 99%80 - 95%
Boiling Point96 °C @ 14 mmHg
Pot Temperature110 - 130 °C
Column Chromatography Stationary PhaseSilica gel (with 1% triethylamine in eluent)> 98%70 - 90%
Mobile PhaseHexane/Ethyl Acetate gradient
Acid-Base Extraction Aqueous Acid1M HCl> 95%85 - 98%
Aqueous Base2M NaOH
Organic SolventDichloromethane or Ethyl Acetate

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying several grams of this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Magnetic stir bar and stirrer hot plate

  • Vacuum pump and vacuum gauge

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump through a cold trap.

  • Begin stirring and slowly evacuate the system to a pressure of approximately 1-10 mmHg.

  • Once the pressure is stable, begin heating the distillation flask gently using a heating mantle or oil bath.

  • Collect any low-boiling impurities as a forerun in the first collection flask.

  • As the temperature of the vapor at the thermometer reaches the expected boiling point at the recorded pressure, switch to a clean collection flask to collect the pure product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum and introducing an inert gas.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities from the desired product.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica gel)

  • Chromatography column

  • Eluent: Hexane, Ethyl Acetate, Triethylamine

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).

  • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow: Vacuum Distillation

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps prep1 Assemble Dry Distillation Apparatus prep2 Add Crude Product & Stir Bar prep1->prep2 dist1 Evacuate System (1-10 mmHg) prep2->dist1 dist2 Gentle Heating dist1->dist2 dist3 Collect Forerun dist2->dist3 dist4 Collect Pure Product dist3->dist4 fin1 Cool Apparatus dist4->fin1 fin2 Release Vacuum (Inert Gas) fin1->fin2 fin3 Store Product fin2->fin3

Caption: Workflow for the purification of this compound by vacuum distillation.

Troubleshooting Logic: Discolored Distillate

Discolored_Distillate_Troubleshooting start Problem: Discolored Distillate q1 Is the distillation pressure low enough? start->q1 s1 Action: Increase vacuum to lower boiling point. q1->s1 No q2 Was the system purged with inert gas? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Purge apparatus with N2 or Ar before heating. q2->s2 No end Solution: Pure, colorless product q2->end Yes a2_yes Yes a2_no No s2->q2

Caption: Troubleshooting logic for addressing a discolored distillate during vacuum distillation.

Technical Support Center: Synthesis of 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-(Dimethylamino)hexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the reductive amination of 6-amino-1-hexanol with dimethylamine or the reductive methylation of 1,6-hexanediamine. Catalytic hydrogenation using a metal catalyst such as Nickel, Palladium, or Platinum on a support is a common approach.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified as a dangerous good for transport.[1] It is a corrosive and flammable compound.[2] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of starting materials and the appearance of the product.[3]

Q4: What are the typical purification methods for this compound?

A4: Purification is typically achieved through distillation under reduced pressure due to its relatively high boiling point. Depending on the purity requirements, column chromatography may also be employed.

Troubleshooting Guide

Issue 1: Low Reaction Conversion or Stalled Reaction

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity - Ensure the catalyst is fresh and has been properly handled and stored to prevent deactivation. - Consider a higher catalyst loading, but be mindful of potential side reactions. - Perform a catalyst screening to identify a more active or robust catalyst for your specific conditions.
Insufficient Hydrogen Pressure - Verify the integrity of the reactor seals to ensure no leaks. - Increase the hydrogen pressure within the safe operating limits of the reactor. Higher pressure often improves reaction rates in catalytic hydrogenations.
Poor Mass Transfer - On a larger scale, inefficient mixing can lead to poor contact between the reactants, catalyst, and hydrogen. - Increase the agitation speed. - Consider the use of a different impeller design or baffling in the reactor to improve mixing.
Imine Formation Issues - In reductive amination, the formation of the imine intermediate can be a rate-limiting step. The presence of water can inhibit this step. - Use anhydrous solvents and reagents. - The addition of a dehydrating agent, such as molecular sieves, may be beneficial.[3]
Incorrect pH - The pH of the reaction mixture can influence both imine formation and the activity of the reducing agent. - Monitor and adjust the pH of the reaction. For some reductive aminations, slightly acidic conditions can favor imine formation.[3][4]
Issue 2: Poor Selectivity and Formation of Byproducts

Possible Causes & Solutions

CauseRecommended Action
Over-alkylation - The primary amine of the starting material or product can react further. - A common strategy to minimize this is to use an excess of the amine reagent. - The choice of reducing agent can also influence selectivity; for instance, sodium triacetoxyborohydride is often milder and more selective than sodium borohydride in some reductive aminations.[3]
Reduction of Other Functional Groups - If the starting material contains other reducible functional groups, the choice of catalyst and reaction conditions is crucial. - A more selective catalyst may be required. - Optimization of temperature and pressure can also help to minimize side reactions.
Thermal Degradation - High reaction temperatures can lead to the degradation of reactants or products. - Conduct the reaction at the lowest effective temperature. - Perform thermal stability studies on the starting materials and product to identify decomposition temperatures.

Experimental Protocols

General Protocol for Reductive Amination of 6-Amino-1-hexanol
  • Reactor Setup : To a stirred autoclave reactor, add 6-amino-1-hexanol and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition : Add the catalyst (e.g., 5% Pd/C, Raney Nickel) under an inert atmosphere.

  • Amine Addition : Introduce dimethylamine (as a solution or gas).

  • Reaction : Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

  • Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion high_conversion High Conversion? check_conversion->high_conversion low_conversion Low Conversion high_conversion->low_conversion No purification_issue Investigate Purification Step (e.g., product loss, decomposition) high_conversion->purification_issue Yes reaction_issue Troubleshoot Reaction Conditions low_conversion->reaction_issue end Improved Yield purification_issue->end catalyst Evaluate Catalyst Activity (e.g., age, loading) reaction_issue->catalyst conditions Optimize Reaction Parameters (e.g., Temp, Pressure, Time) reaction_issue->conditions reagents Verify Reagent Quality (e.g., purity, water content) reaction_issue->reagents catalyst->end conditions->end reagents->end

Caption: A flowchart for diagnosing the cause of low reaction yield.

Signaling Pathway of Reductive Amination

reductive_amination_pathway substrate 6-Amino-1-hexanol + Dimethylamine imine Imine Intermediate substrate->imine Condensation (-H2O) product This compound imine->product catalyst H2 / Catalyst catalyst->imine Reduction

Caption: The general reaction pathway for reductive amination.

References

Technical Support Center: Enhancing Solubility of 6-(Dimethylamino)hexylamine Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 6-(Dimethylamino)hexylamine (DMAHA) modified nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound modified nanoparticles aggregating in aqueous solutions?

A1: Aggregation of DMAHA-modified nanoparticles in aqueous solutions is a common issue that can arise from several factors. The primary reason is often related to the surface charge of the nanoparticles. At neutral or high pH, the amine groups on the surface may be deprotonated, reducing the electrostatic repulsion between particles and leading to aggregation driven by van der Waals forces.[1][2] Additionally, improper dispersion techniques after synthesis or storage, such as drying the nanoparticles, can lead to irreversible aggregation.[3]

Q2: How does pH affect the solubility of my amine-functionalized nanoparticles?

A2: The pH of the dispersion medium plays a critical role in the solubility and stability of amine-functionalized nanoparticles. The dimethylamino and primary amine groups of the DMAHA modifier are basic and become protonated at acidic pH. This protonation imparts a positive surface charge (zeta potential) to the nanoparticles, leading to increased electrostatic repulsion between them, which prevents aggregation and enhances dispersion and solubility.[4] Conversely, at higher pH values, these amine groups are deprotonated, leading to a more neutral or even negative surface charge, which can result in particle aggregation.

Q3: What is the role of zeta potential in nanoparticle stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect stability.[5][6] For DMAHA-modified nanoparticles, a higher positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, dispersed suspension. A zeta potential close to zero suggests that the nanoparticles are likely to aggregate.

Q4: Can I use cosolvents to improve the solubility of my nanoparticles?

A4: Yes, using cosolvents can be an effective strategy to enhance the solubility of your nanoparticles.[7][8] Cosolvents, such as ethanol, can modify the polarity of the solvent system, which may improve the dispersibility of nanoparticles that have hydrophobic components.[9] However, the choice of cosolvent and its concentration must be carefully optimized, as inappropriate ratios can sometimes induce aggregation.[7][8]

Q5: How can I redisperse nanoparticles that have been dried after synthesis?

A5: Redispersing dried nanoparticles can be challenging due to the strong agglomerates that form. A recommended procedure is to first wet the nanoparticle powder with a small amount of a suitable wetting agent (e.g., a small percentage of ethanol in water) before adding the bulk of the dispersion medium.[3] Subsequent sonication using a probe sonicator is often necessary to break up the aggregates. However, it is important to note that complete redispersion to the primary particle size is often difficult to achieve, and avoiding drying the nanoparticles is the best practice.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation and Precipitation

Symptoms:

  • Visible cloudiness or precipitation in the nanoparticle suspension.

  • Inconsistent results in downstream applications.

  • Large particle sizes observed by dynamic light scattering (DLS).

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect pH The pH of the solution is critical for maintaining surface charge. For DMAHA-modified nanoparticles, an acidic to neutral pH is generally preferred to ensure protonation of the amine groups. Adjust the pH of the dispersion medium using dilute HCl or another suitable acid. Monitor the zeta potential to confirm a sufficiently positive surface charge.
High Ionic Strength High salt concentrations in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. If possible, reduce the ionic strength of the buffer or use a zwitterionic buffer.
Improper Dispersion Insufficient energy during dispersion can leave aggregates from the synthesis process. Use a probe sonicator to disperse the nanoparticles in the chosen solvent. Optimize sonication time and power to avoid overheating, which can also induce aggregation.
Drying of Nanoparticles Avoid drying the nanoparticles after synthesis. If they are already dried, attempt redispersion by wetting with a small amount of ethanol before adding the aqueous medium and sonicating.

Troubleshooting Workflow for Nanoparticle Aggregation

Solubility_Workflow start Start: Synthesized DMAHA-Modified Nanoparticles disperse Disperse in Aqueous Medium start->disperse initial_characterization Initial Characterization: DLS (Size, PDI, Zeta Potential) disperse->initial_characterization is_stable Is Dispersion Stable? initial_characterization->is_stable ph_optimization pH Optimization Protocol is_stable->ph_optimization No cosolvent_optimization Cosolvent Optimization Protocol is_stable->cosolvent_optimization No stable_product End: Stable Nanoparticle Dispersion is_stable->stable_product Yes final_characterization Final Characterization: DLS, TEM, etc. ph_optimization->final_characterization cosolvent_optimization->final_characterization final_characterization->stable_product Signaling_Pathway nanoparticle Amine-Modified Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm mapk_pathway MAPK Signaling (e.g., ERK, JNK, p38) cytoplasm->mapk_pathway nfkb_pathway NF-κB Signaling cytoplasm->nfkb_pathway cellular_response Cellular Response (Proliferation, Apoptosis, Inflammation) mapk_pathway->cellular_response nfkb_pathway->cellular_response

References

Technical Support Center: Monitoring 6-(Dimethylamino)hexylamine Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of 6-(Dimethylamino)hexylamine. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why can't I see my this compound peak using a standard UV detector?

A1: this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Therefore, it is not readily detectable by HPLC with UV-Vis detection without a derivatization step. To make it visible to a UV or fluorescence detector, a "tag" that has strong UV absorbance or fluorescence must be attached to the molecule.

Q2: What derivatization reagents are suitable for this compound?

A2: Since this compound possesses a primary amine group, several common derivatization reagents can be used. These include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.[1][2]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[3][4][5][6] This reaction is rapid and occurs under mild conditions.[7]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to create UV-active and fluorescent derivatives.[7][8]

Q3: My peak for derivatized this compound is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:

  • Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with the basic amine groups of the analyte, leading to secondary retention mechanisms and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can distort the peak shape.

To address peak tailing, consider the following solutions:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the amine groups, which can reduce their interaction with silanol groups.

  • Use of a "High Purity" Silica Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize the number of free silanol groups.

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

  • Column Maintenance: If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. Replacing the column frit or the entire column may be necessary.

Q4: My retention time is shifting between injections. What should I check?

A4: Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition from the HPLC pump can lead to shifts in retention.

  • Column Temperature: Fluctuations in the column temperature will affect retention times. A column oven should be used for stable temperatures.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause drifting retention times.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with Dansyl Chloride
  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone.

    • Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution in water and adjust the pH to 9.5.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex briefly.

    • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

    • After incubation, add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for Analysis of Dansyl-Derivatized this compound

This is a general-purpose method and may require optimization for your specific instrumentation and reaction mixture.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Fluorescence: Excitation 340 nm, Emission 525 nm
Expected Retention Time 8 - 12 minutes (highly dependent on the exact conditions)

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Peak or Very Small Peak Incomplete derivatization reaction.Check the pH of the reaction buffer. Ensure the derivatization reagent is fresh. Optimize reaction time and temperature.
Incorrect detector settings.Verify the excitation and emission wavelengths for the derivatized product.
Broad Peaks High dead volume in the HPLC system.Use shorter tubing with a smaller internal diameter. Ensure all fittings are properly connected.
Column contamination.Flush the column with a strong solvent (e.g., isopropanol).
Split Peaks Partially blocked column frit.Replace the inlet frit or the guard column.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase if possible.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, HPLC-grade solvents. Flush the injector and sample loop.
Late eluting peaks from a previous injection.Increase the gradient run time or add a column wash step at the end of the gradient.

Diagrams

Reaction_Monitoring_Workflow cluster_0 Reaction Sampling & Quenching cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Take Reaction Aliquot Quench Quench Reaction Sample->Quench Derivatize Derivatize with Dansyl-Cl Quench->Derivatize Proceed to Derivatization Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into HPLC Filter->Inject Ready for Analysis Acquire Acquire Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Chromatogram Calculate Calculate Conversion Integrate->Calculate

Caption: Workflow for HPLC-based reaction monitoring.

Troubleshooting_Logic Problem Identify Chromatographic Problem NoPeak No/Small Peak Problem->NoPeak BadShape Poor Peak Shape Problem->BadShape RetentionShift Retention Time Shift Problem->RetentionShift CheckDeriv Check Derivatization (Reagents, pH, Temp) NoPeak->CheckDeriv Yes CheckTailing Peak Tailing? BadShape->CheckTailing Yes CheckMobilePhase Check Mobile Phase (Composition, pH) RetentionShift->CheckMobilePhase Yes CheckDetector Check Detector Settings (Wavelengths) CheckDeriv->CheckDetector If Deriv. OK CheckBroad Broad Peaks? CheckTailing->CheckBroad No AdjustpH Adjust Mobile Phase pH CheckTailing->AdjustpH Yes CheckColumn Check Column Health CheckBroad->CheckColumn Yes CheckTemp Check Column Temp. CheckMobilePhase->CheckTemp If MP OK CheckPump Check Pump Flow Rate CheckTemp->CheckPump If Temp OK ReduceConc Reduce Sample Conc. AdjustpH->ReduceConc If Tailing Persists ReduceConc->CheckColumn If Still Tailing

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Optimizing 6-(Dimethylamino)hexylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting reactions involving 6-(Dimethylamino)hexylamine. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and which catalysts are typically used?

A1: The most common and industrially relevant route is the reductive amination of a C6 precursor. Key pathways include:

  • Reductive Amination of 6-(Dimethylamino)-1-hexanol: This "one-pot" reaction involves the alcohol being dehydrogenated to an aldehyde intermediate, which then reacts with ammonia and is subsequently hydrogenated. Nickel-based catalysts, often doped with other metals like Ruthenium (Ru) or Cerium (Ce), are highly effective for this transformation.[1][2]

  • Reductive Amination of 1,6-Hexanediol with Dimethylamine: This process can be used to produce N,N,N',N'-tetramethyl-1,6-hexanediamine, a closely related compound. Copper-based catalysts, such as Cu/ZnO/γ-Al2O3, have shown excellent performance, achieving high conversion and selectivity.[3]

  • Hydrogenation of Dinitriles: While less direct for this specific molecule, the hydrogenation of adiponitrile to produce hexamethylenediamine is a well-established industrial process. Catalysts like Raney Nickel and Raney Cobalt are prevalent.[4] This route is more relevant for producing the underlying diamine backbone.

Q2: How do I choose between a Nickel, Copper, or precious metal catalyst for my reaction?

A2: The choice depends on your specific starting material, desired selectivity, and cost considerations.

  • Nickel-based Catalysts (e.g., Ni-Ce/γ-Al2O3, Ru-Ni/γ-Al2O3): These are robust and cost-effective catalysts for the amination of alcohols.[1][2] They are a good starting point for optimizing the synthesis of this compound from its corresponding alcohol. Doping with promoters like Cerium can improve Ni dispersion and create weak acid sites that facilitate the reaction.[1]

  • Copper-based Catalysts (e.g., Cu/ZnO/γ-Al2O3): These catalysts have demonstrated high selectivity in the amination of diols with dimethylamine.[3] They are particularly suitable if your precursor is 1,6-hexanediol and you are using dimethylamine as the aminating agent.

  • Precious Metal Catalysts (e.g., Ru, Rh, Pd): While more expensive, catalysts based on Ruthenium or Rhodium can offer very high activity and selectivity under milder conditions.[5][6] Bimetallic catalysts like Rh-Ni can exhibit synergistic effects, leading to improved conversion and yield compared to their monometallic counterparts.[6] Palladium is also a common choice for reductive amination using hydrogen.[7]

Q3: What is the role of the catalyst support (e.g., γ-Al2O3, SiO2)?

A3: The support plays a critical role in catalyst performance by influencing the dispersion of metal particles, surface area, and surface acidity.

  • γ-Alumina (γ-Al2O3): A common support that provides good thermal stability and a high surface area. Its surface acidity can influence reaction pathways; for instance, weak acid sites can promote the dissociative adsorption of ammonia.[1]

  • Silica (SiO2): Another widely used support, known for its high surface area and chemical inertness. The interaction between the metal and the support is crucial. For example, in Ru-Ni bimetallic catalysts, a strong interaction can enhance the reducibility of Ni species and improve metal dispersion, boosting the overall amination process.[2]

Troubleshooting Guide

Q1: My reaction has a low conversion rate. What are the potential causes and solutions?

A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The catalyst may have sintered (agglomerated) or been poisoned. Consider regenerating the catalyst or using a fresh batch. The presence of promoters like cerium can inhibit sintering.[1]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your current conditions. Try increasing the reaction temperature or hydrogen pressure. However, be aware that this might also lead to side reactions.

  • Reagent Purity: Impurities in your starting material or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried.

  • Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the reaction rate. Ensure adequate stirring or agitation.

Below is a troubleshooting workflow for diagnosing low conversion:

G cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent & System Purity start Low Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Analyze Reagent Purity start->check_reagents catalyst_fresh Use Fresh Catalyst Batch check_catalyst->catalyst_fresh Is catalyst old? catalyst_increase Increase Catalyst Loading check_catalyst->catalyst_increase Is loading optimal? increase_temp Increase Temperature check_conditions->increase_temp increase_pressure Increase H2 Pressure check_conditions->increase_pressure increase_time Increase Reaction Time check_conditions->increase_time purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents check_leaks Check System for Leaks (H2) check_reagents->check_leaks catalyst_fresh->catalyst_increase end Re-run Experiment catalyst_increase->end catalyst_regen Regenerate Catalyst increase_pressure->end check_mixing Improve Stirring/Agitation purify_reagents->check_mixing check_mixing->end

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing significant byproduct formation, particularly secondary and tertiary amines. How can I improve selectivity to the desired primary amine?

A2: Suppressing the formation of over-aminated products is a common challenge.

  • Use of Additives: Adding a base like sodium hydroxide (NaOH) or maintaining a high concentration of ammonia can suppress the formation of secondary and tertiary amines.[4]

  • Catalyst Modification: Modifying the catalyst can enhance selectivity. For example, phosphorous-modified Ni catalysts have shown improved selectivity to the primary diamine in the reductive amination of 1,6-hexanediol.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the primary amine over subsequent reactions.

  • Control Reactant Ratios: Using a large excess of the aminating agent (ammonia) is a standard strategy to favor the formation of the primary amine.

Q3: My catalyst seems to lose activity over several runs. What causes this and how can I improve its stability?

A3: Catalyst deactivation can occur through several mechanisms:

  • Sintering: At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area. Incorporating promoters or using supports with strong metal-support interactions can enhance stability.[1]

  • Leaching: The active metal may dissolve into the reaction medium. This is a greater concern in liquid-phase reactions.

  • Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.

  • Poisoning: Strong adsorption of impurities or byproducts on active sites can inhibit catalytic activity.

To improve stability, consider optimizing reaction conditions to be as mild as possible, ensuring high-purity reactants, and choosing a robust catalyst system with strong metal-support interactions.[2]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in analogous amination reactions, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst SystemPrecursorProductTemp (°C)Conversion (%)Selectivity (%)Reference
Ni-Ce/γ-Al2O3 n-Hexanoln-Hexylamine170~80~65 (to primary amine)[1]
Ru-Ni/γ-Al2O3 n-Hexanoln-Hexylamine2009961 (to primary amine)[2]
Cu/ZnO/γ-Al2O3 1,6-HexanediolTMHDA180~10093[3]
Ni-P/Al2O3 1,6-Hexanediol1,6-Hexanediamine190-230HighImproved vs. Ni/Al2O3[8]
Rh-Ni/SiO2 (2% Ni) CyclohexanoneCyclohexylamine12099.896.6[6]
Ru/Al2O3 1,6-Hexanediol1,6-Hexanediamine220High-[5]
N,N,N',N'-tetramethyl-1,6-hexanediamine

Experimental Protocols

Protocol: Reductive Amination of an Alcohol (General Procedure)

This protocol describes a general procedure for the gas-phase reductive amination of an alcohol in a fixed-bed reactor. It can be adapted for the synthesis of this compound from 6-(Dimethylamino)-1-hexanol using ammonia.

1. Catalyst Activation: a. Load the catalyst (e.g., 1.0 g of Ni-Ce/γ-Al2O3) into a stainless-steel fixed-bed reactor. b. Reduce the catalyst in situ by flowing pure H₂ (e.g., at 50 mL/min) while ramping the temperature to 500°C at a rate of 5°C/min. c. Hold at 500°C for 2-3 hours to ensure complete reduction of the metal oxides. d. Cool the reactor to the desired reaction temperature (e.g., 170-200°C) under the H₂ flow.

2. Reaction Execution: a. Once at the reaction temperature, introduce the aminating agent (gaseous ammonia) and additional H₂ flow to the desired ratio (e.g., NH₃:H₂ molar ratio of 8:6).[2] b. Introduce the alcohol substrate (e.g., 6-(Dimethylamino)-1-hexanol) into the gas stream using a high-pressure liquid pump. The feed rate should be set to achieve the target Weight Hourly Space Velocity (WHSV). c. Maintain the reactor at the target temperature and pressure (e.g., atmospheric pressure or higher).[2]

3. Product Collection and Analysis: a. Pass the reactor effluent through a cold trap (e.g., an ice-water bath) to condense the liquid products. b. Collect the liquid product periodically. c. Analyze the composition of the product mixture using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and an appropriate column. d. Identify products by GC-Mass Spectrometry (GC-MS) and quantify using an internal standard.

Below is a diagram illustrating the general experimental workflow:

G start Start cat_load Load Catalyst into Reactor start->cat_load cat_reduce Catalyst Reduction (H2 Flow, High Temp) cat_load->cat_reduce set_cond Set Reaction Temp & Pressure cat_reduce->set_cond feed_gases Introduce H2 and NH3 Flow set_cond->feed_gases feed_substrate Pump Liquid Substrate feed_gases->feed_substrate run_reaction Maintain Steady State feed_substrate->run_reaction collect_prod Condense & Collect Product run_reaction->collect_prod analyze Analyze Product via GC/GC-MS collect_prod->analyze finish End analyze->finish

Caption: General workflow for a continuous flow reductive amination experiment.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 6-(Dimethylamino)hexylamine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of 6-(Dimethylamino)hexylamine, a diamine substituted hydrocarbon.[1] The following sections detail various analytical techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of this compound and its potential impurities. Due to the polar nature and potential for volatility of this analyte, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable analytical routes, often with the aid of derivatization.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to peak tailing and poor reproducibility.[2][3] Derivatization is often employed to improve the chromatographic properties of amines by reducing their polarity and increasing their volatility.[2][4]

Alternative: GC analysis of similar diamines has been successfully performed using specialized columns. For instance, a method for analyzing various diamines in water utilized an Agilent CP-Wax for Volatile Amines and Diamines column, achieving separation in under nine minutes.[5] For purity analysis of similar compounds like N,N,N'-trimethylethylenediamine, a DB-624 capillary column with a flame ionization detector (FID) has been used.[6]

Table 1: Comparison of GC-based Methods for Amine Analysis

ParameterGC with Derivatization (Trifluoroacetic Anhydride)Direct GC Analysis of Diamines
Instrumentation Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness)[7]Agilent CP-Wax for volatile amines and diamines (25 m x 0.32 mm)[5]
Derivatizing Agent Trifluoroacetic anhydride (TFAA)[7]None
Mobile Phase (Carrier Gas) Helium[7]Nitrogen[5]
Detection FID or MS[7]FID[5]
Suitability for this compound High, improves peak shape and volatility.Moderate, may require specialized column to prevent peak tailing.

This protocol is adapted from a method for long-chain primary alkyl amines.[7]

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., anhydrous toluene).

    • Add a molar excess of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For aliphatic amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy to enhance detectability.[8][9]

Alternative: HPLC with Derivatization for Aliphatic Amines. Several reagents are available for the derivatization of primary and secondary amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[8][10] Another approach is ion-pair chromatography, which improves the retention of polar, ionizable compounds on reversed-phase columns by adding an ion-pairing reagent to the mobile phase.[11][12][13][14][15]

Table 2: Comparison of HPLC-based Methods for Amine Analysis

ParameterHPLC with OPA/FMOC DerivatizationIon-Pair Chromatography
Instrumentation HPLC with UV or Fluorescence DetectorHPLC with UV or Conductivity Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Derivatizing Agent o-phthalaldehyde (OPA) for primary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) for primary and secondary amines.[8]Heptane or octane sulfonic acid (for cationic amines).[11]
Mobile Phase Gradient of aqueous buffer and acetonitrile/methanol.Isocratic or gradient of aqueous buffer with ion-pairing reagent and organic modifier.
Detection UV (e.g., 254 nm, 340 nm) or Fluorescence.UV or Suppressed Conductivity.[12]
Suitability for this compound High, provides good sensitivity and selectivity. The primary amine will react with OPA, and both the primary and tertiary amine can potentially be derivatized under specific conditions or with other reagents.High, suitable for the ionic nature of the amine.

This protocol is adapted from a method for the determination of aliphatic amines in air.[8]

  • Derivatization Reagent Preparation:

    • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer (pH 9.5) and add a small amount of 2-mercaptoethanol.

  • Sample Derivatization:

    • Mix the this compound sample solution with the OPA reagent.

    • Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-10 min: 20-50% B

      • 10-15 min: 50-80% B

      • 15-20 min: 80% B

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming its identity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the hexyl chain, the N-methyl protons, and the protons of the primary amine group. The chemical shifts and splitting patterns will be characteristic of the molecule's structure. For instance, the N-methyl protons would likely appear as a singlet, while the methylene groups would exhibit more complex splitting patterns.[16]

  • ¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment, confirming the carbon backbone of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, which has two nitrogen atoms, the nitrogen rule in mass spectrometry is a key consideration.[17] The rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular formula of this compound is C₈H₂₀N₂, and its molecular weight is 144.26 g/mol , which is consistent with this rule.[1] The fragmentation pattern will be characterized by alpha-cleavage, leading to the formation of resonance-stabilized nitrogen-containing cations.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[20][21]

  • C-H stretching: Aliphatic C-H stretching vibrations are observed around 2800-3000 cm⁻¹.[20]

  • N-H bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[21]

  • C-N stretching: Aliphatic C-N stretching bands appear in the 1020-1250 cm⁻¹ region.[21]

The absence of a significant N-H stretching band in the region for secondary amines (around 3300-3350 cm⁻¹) and the presence of two bands for the primary amine would help confirm the structure.[20]

Workflow and Method Selection

The choice of analytical method will depend on the specific requirements of the analysis, such as whether it is for identification, purity assessment, or quantification.

AnalyticalWorkflow cluster_identification Structural Identification cluster_quantification Quantification & Purity NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy GC Gas Chromatography (GC) Derivatization Derivatization GC->Derivatization often required HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Derivatization for enhanced detection Sample This compound Sample Sample->NMR Sample->MS Sample->FTIR Sample->GC Sample->HPLC

Caption: General analytical workflow for the characterization of this compound.

For initial identification and structural confirmation, a combination of NMR, MS, and FTIR is recommended. For purity determination and quantification of the main component and any impurities, GC or HPLC methods are more suitable. The decision between GC and HPLC will depend on the volatility of potential impurities and the available instrumentation.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information for a comprehensive characterization of this compound.

LogicalRelationships cluster_structure Structural Information cluster_separation Separation & Quantification Compound This compound Connectivity Atom Connectivity (NMR) Compound->Connectivity MolWeight Molecular Weight & Fragmentation (MS) Compound->MolWeight FuncGroups Functional Groups (FTIR) Compound->FuncGroups Purity Purity Assessment (GC, HPLC) Compound->Purity Quantification Quantification (GC, HPLC) Compound->Quantification Connectivity->Purity confirms identity of main peak MolWeight->Purity identifies impurities FuncGroups->Purity detects functionalized impurities

Caption: Interrelationship of analytical techniques for comprehensive characterization.

References

A Comparative Guide to Diamine Linkers: 6-(Dimethylamino)hexylamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and overall performance. Among the diverse classes of linkers, diamines play a pivotal role, offering a versatile scaffold for conjugating payloads to targeting moieties. This guide provides a comprehensive comparison of 6-(Dimethylamino)hexylamine with other commonly employed diamine linkers, supported by experimental data and detailed protocols to inform rational linker design.

Introduction to Diamine Linkers

Diamine linkers are characterized by the presence of two amine functional groups, which can be utilized for conjugation. Their properties, such as chain length, rigidity, and hydrophilicity, significantly influence the physicochemical characteristics and biological activity of the resulting conjugate.[1][2] Shorter, flexible alkyl chains can impact solubility and permeability, while the incorporation of heteroatoms or cyclic structures can modulate these properties.[3][4]

This guide focuses on this compound, a linear six-carbon diamine with a terminal tertiary amine. While direct, head-to-head comparative studies featuring this specific linker are not extensively available in the public domain, we can infer its potential performance based on the well-established principles of linker design and by comparing it to other aliphatic and functionalized diamine linkers.

Comparative Analysis of Diamine Linkers

The selection of a diamine linker is a crucial step in the design of drug conjugates. The following table summarizes the key characteristics of this compound in comparison to other representative diamine linkers. The data presented for linkers other than this compound is collated from various studies and is intended to provide a comparative baseline.

Linker Structure Key Physicochemical Properties Representative Performance Data Potential Applications
This compound H₂N-(CH₂)₆-N(CH₃)₂Short, flexible alkyl chain. The tertiary amine introduces a degree of hydrophilicity and a potential site for pH-sensitive interactions.No direct comparative data found. Expected to have moderate hydrophobicity. The tertiary amine may influence cell permeability and lysosomal accumulation.ADCs, PROTACs, other bioconjugates.
1,6-Hexanediamine H₂N-(CH₂)₆-NH₂Simple, flexible, and hydrophobic aliphatic chain.Often used as a basic building block. Its hydrophobicity can sometimes lead to aggregation of the final conjugate.[5]General bioconjugation, PROTACs.
Cadaverine (1,5-Pentanediamine) H₂N-(CH₂)₅-NH₂Short, flexible, and hydrophobic aliphatic chain.Similar to 1,6-hexanediamine, its hydrophobicity can be a challenge.PROTACs, foundational linker chemistry.
Piperazine-based linkers VariesRigid heterocyclic structure. Can improve aqueous solubility and metabolic stability compared to linear alkyl chains.[6]PROTACs with piperazine-containing linkers have shown increased solubility and metabolic stability.[6]PROTACs, ADCs.
PEG-based Diamine Linkers (e.g., Tri(Amino-PEG5-amide)-amine) VariesHighly hydrophilic due to repeating ethylene glycol units. Can significantly improve the solubility of hydrophobic payloads.[7]PEG linkers enhance aqueous solubility but may decrease passive permeability. The optimal length is target-dependent.[7]ADCs, PROTACs, especially with hydrophobic payloads.

Experimental Data Summary

The following tables present a summary of quantitative data from studies evaluating various linker technologies. While direct data for this compound is not available, these tables provide a framework for the types of experimental comparisons that are crucial for linker selection.

Table 1: In Vitro Plasma Stability of ADCs with Different Linker Types
Linker TypeADC ConstructPlasma SourceHalf-life (t½) in hoursReference
Valine-Citrulline (vc) Trastuzumab-vc-MMAERat>100[8]
Hydrazone Anti-CD22-DoxorubicinHuman~50[9]
Disulfide Anti-CD30-MMAEMouse~24-48[10]
Non-cleavable (SMCC) Trastuzumab-SMCC-DM1HumanVery stable[11]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADC ConstructCell LineIC₅₀ (nM)Reference
Valine-Citrulline (vc) Anti-CD79b-vc-MMAEJeko-1 (CD79b+)~1[8]
Legumain-cleavable (Asn-Asn) Anti-CD79b-AsnAsn-MMAEGranta-519 (high legumain)~0.15[12]
Non-cleavable (mc) Anti-CD22-mc-MMAFBJAB (CD22+)~0.5[11]
Quaternary Ammonium Anti-CD30-Glucuronide-AEL428 (CD30+)~0.1[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different diamine linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[14][15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[14]

  • Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.[14]

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using LC-MS/MS.[16]

  • Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or by analyzing the drug-to-antibody ratio (DAR) over time via hydrophobic interaction chromatography (HIC) or LC-MS.[17][18]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.[14]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to an antibody.

Methodology (using UV/Vis Spectroscopy):

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum.[19]

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the same two wavelengths.[20]

  • Calculation: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the drug in the ADC sample.[] The DAR is then calculated as the molar ratio of the drug to the antibody.[20]

Alternative Method (LC-MS):

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate heavy and light chains.[22]

  • LC Separation: Separate the different drug-loaded species using reversed-phase or size-exclusion chromatography.[22]

  • MS Analysis: Determine the mass of each species using a high-resolution mass spectrometer.[22]

  • DAR Calculation: Calculate the weighted average DAR based on the relative abundance of each drug-loaded species.[22]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology (using MTT assay):

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[23][24]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[24]

  • Incubation: Incubate the plates for a period sufficient for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).[23][24]

  • Viability Assessment: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[24]

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.[23]

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[24]

Visualizing Key Concepts

Diagrams created using Graphviz to illustrate important workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation s1 Diamine Linker (e.g., this compound) s4 Conjugation Reaction s1->s4 s2 Payload Activation s2->s4 s3 Antibody/Targeting Moiety s3->s4 s5 Purification s4->s5 c1 DAR Determination (UV/Vis, LC-MS) s5->c1 c2 Purity & Aggregation (SEC-HPLC) s5->c2 c3 Stability Assessment (Plasma Incubation) s5->c3 e1 In Vitro Cytotoxicity (IC50 Determination) c1->e1 e2 In Vivo Efficacy (Xenograft Models) c3->e2 e1->e2

General workflow for the development and evaluation of drug conjugates.

linker_properties center Diamine Linker Properties length Chain Length center->length hydro Hydrophilicity/ Hydrophobicity center->hydro flex Flexibility/Rigidity center->flex charge Charge center->charge stab Stability length->stab eff Efficacy length->eff sol Solubility hydro->sol perm Cell Permeability hydro->perm tox Toxicity hydro->tox flex->eff charge->perm charge->tox

References

A Comparative Guide to the Validation of 6-(Dimethylamino)hexylamine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of 6-(Dimethylamino)hexylamine conjugation to antibodies. It is designed to assist researchers in selecting the appropriate methods to characterize their antibody conjugates, ensuring quality, consistency, and a thorough understanding of their physicochemical properties. This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes diagrams to illustrate key workflows and concepts.

Introduction to this compound Conjugation

This compound is a molecule containing a primary amine that can be covalently linked to antibodies, typically through the ε-amino group of lysine residues. This type of conjugation is often employed to introduce a tertiary amine, which can alter the isoelectric point (pI) of the antibody, enhance its solubility, or serve as a linker for attaching other molecules of interest. The validation of this conjugation process is critical to ensure the desired degree of labeling, the integrity of the antibody, and the homogeneity of the final product.

Key Analytical Techniques for Validation

The successful conjugation of this compound to an antibody results in a heterogeneous mixture of species with varying numbers of attached molecules. A multi-faceted analytical approach is therefore essential for comprehensive characterization. The primary techniques employed are:

  • UV/Vis Spectroscopy: For determining the average number of conjugated molecules per antibody, known as the drug-to-antibody ratio (DAR) in the context of ADCs, or more generally, the labeling ratio.[1][]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To separate and quantify the different conjugated species based on their hydrophobicity.[3][4][5]

  • Size Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and quantify the presence of aggregates or fragments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugated antibody and its subunits, providing precise information on the labeling distribution.[6][7][8]

Comparison of Analytical Techniques

The following table summarizes the key attributes of the primary analytical techniques used in the validation of this compound conjugated antibodies.

Technique Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at specific wavelengths for the antibody (280 nm) and the conjugated molecule (if it has a chromophore).Average labeling ratio.[1]Simple, rapid, and requires minimal sample preparation.Does not provide information on the distribution of conjugated species; requires a distinct chromophore on the conjugated molecule.
HIC-HPLC Separates molecules based on differences in their surface hydrophobicity.[3]Distribution of different labeled species (e.g., 0, 1, 2, etc. molecules per antibody).[3]Provides a detailed profile of the conjugation heterogeneity under non-denaturing conditions.Method development can be complex; resolution may vary depending on the hydrophobicity of the conjugate.
SEC-HPLC Separates molecules based on their hydrodynamic radius.Purity, presence of aggregates and fragments.Robust and reliable for assessing aggregation and fragmentation.Does not provide information on the labeling ratio or distribution.
Mass Spectrometry Measures the mass-to-charge ratio of ions.Precise molecular weight of the intact conjugate and its subunits, confirming the number of attached molecules.[6][7]High sensitivity and specificity, providing detailed structural information.Can be complex and requires specialized instrumentation and expertise.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry

This protocol describes a common method for conjugating a primary amine-containing molecule to the lysine residues of an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[9][10][11]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups (if any, for linker attachment) or to prepare for direct amine coupling. Note: For direct amine-to-amine coupling, a different crosslinker would be required. This protocol assumes a linker with a carboxyl group is used with the amine.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution at a desired molar ratio (e.g., 20:1).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess unconjugated this compound and byproducts by buffer exchange into the final formulation buffer using desalting columns.

Protocol 2: Determination of Average Labeling Ratio by UV/Vis Spectroscopy

This protocol outlines the determination of the average number of this compound molecules conjugated per antibody. This method is most effective when the conjugated molecule has a distinct UV absorbance from the antibody. Since this compound itself does not have a strong chromophore, a derivative with a UV-active group would be necessary for this direct measurement. Alternatively, indirect methods or other techniques like mass spectrometry are preferred. For the purpose of this guide, we will assume a chromophore-tagged version is used.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the wavelength of maximum absorbance for the chromophore (A_max).

  • Calculate the concentration of the antibody and the conjugated molecule using the Beer-Lambert law and solving simultaneous equations, taking into account the extinction coefficients of both the antibody and the chromophore at both wavelengths.

  • The average labeling ratio is calculated by dividing the molar concentration of the conjugated molecule by the molar concentration of the antibody.

Protocol 3: Analysis of Conjugate Heterogeneity by HIC-HPLC

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified antibody conjugate.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to the unconjugated antibody and the different conjugated species. The species will elute in order of increasing hydrophobicity, which generally correlates with an increasing number of conjugated molecules.

Protocol 4: Intact Mass Analysis by Mass Spectrometry

Procedure:

  • Prepare the antibody conjugate sample at approximately 1 mg/mL in a suitable buffer for mass spectrometry (e.g., after buffer exchange into a volatile buffer like ammonium acetate).

  • Analyze the intact mass of the conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species.

  • The mass shift between the unconjugated antibody and the conjugated species will correspond to the mass of the attached this compound molecules, allowing for the determination of the number of conjugated molecules for each peak.

Data Presentation and Visualization

Representative Quantitative Data

The following tables present representative data that could be obtained from the validation of a this compound conjugated antibody.

Table 1: HIC-HPLC Analysis of Conjugated Antibody

PeakRetention Time (min)Relative Peak Area (%)Assigned Species
115.210.5Unconjugated Antibody
217.825.31 molecule/Ab
319.535.12 molecules/Ab
421.120.83 molecules/Ab
522.58.34+ molecules/Ab

Table 2: Mass Spectrometry Analysis of Conjugated Antibody

SpeciesObserved Mass (Da)Calculated Mass (Da)Mass Difference (Da)Number of Conjugated Molecules
Unconjugated148,250148,25000
Conjugate 1148,394148,3941441
Conjugate 2148,538148,5382882
Conjugate 3148,682148,6824323

(Note: The mass of this compound is approximately 144.26 Da)

Diagrams

The following diagrams illustrate the experimental workflow and the principles of the analytical techniques.

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation Ab Antibody Reaction Conjugation Reaction Ab->Reaction Amine This compound Amine->Reaction Reagents EDC/NHS Reagents->Reaction Quench Quenching Reaction->Quench Purify Purification Quench->Purify UVVis UV/Vis Spectroscopy Purify->UVVis HIC HIC-HPLC Purify->HIC SEC SEC-HPLC Purify->SEC MS Mass Spectrometry Purify->MS

Caption: Experimental workflow for conjugation and validation.

hic_principle Principle of HIC Separation cluster_column HIC Column cluster_elution Elution Profile s1 s2 s3 p1 p2 p3 p4 Ab0 Unconjugated Ab Ab0->p1 Least Hydrophobic (Elutes First) Ab1 1 Amine/Ab Ab1->p2 Ab2 2 Amines/Ab Ab2->p3 Most Hydrophobic (Elutes Last)

Caption: Principle of HIC separation for antibody conjugates.

Impact on Signaling Pathways

Conjugation of molecules to an antibody, particularly within the antigen-binding fragments (Fab), can potentially impact its binding affinity and subsequent signaling. While this compound is a small molecule, its attachment to lysine residues could sterically hinder antigen binding or alter the local charge environment, thereby affecting the antibody-antigen interaction.

It is crucial to perform functional assays to assess the impact of conjugation on the antibody's biological activity. These may include:

  • ELISA-based binding assays: To compare the binding affinity of the conjugated antibody to its target antigen with that of the unconjugated antibody.

  • Cell-based functional assays: To evaluate the ability of the conjugated antibody to elicit a biological response, such as inducing apoptosis, blocking receptor signaling, or mediating antibody-dependent cell-mediated cytotoxicity (ADCC).

signaling_impact cluster_antibody Antibody cluster_interaction Interaction cluster_signaling Cellular Signaling Unconjugated_Ab Unconjugated Antibody Antigen Target Antigen Unconjugated_Ab->Antigen High Affinity Binding Conjugated_Ab Conjugated Antibody (this compound) Conjugated_Ab->Antigen Potential Altered Affinity Signaling_Pathway Downstream Signaling Pathway Antigen->Signaling_Pathway Biological_Response Biological Response Signaling_Pathway->Biological_Response

Caption: Potential impact of conjugation on antibody-mediated signaling.

Conclusion

The validation of this compound conjugation to antibodies is a critical process that requires a combination of analytical techniques. UV/Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry each provide unique and complementary information regarding the labeling ratio, heterogeneity, purity, and structural integrity of the conjugate. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize their antibody conjugates and ensure their suitability for downstream applications. Furthermore, a thorough assessment of the functional consequences of conjugation is essential to confirm that the biological activity of the antibody is retained.

References

A Comparative Guide to Spectroscopic Analysis of Amine-Modified Surfaces for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of surfaces with amine-containing molecules is a critical step in a wide array of applications, from biocompatible coatings to targeted drug delivery systems. The choice of the amine linker can significantly influence the performance and stability of the final product. This guide provides a comparative analysis of surfaces modified with 6-(Dimethylamino)hexylamine and other commonly used amine-containing molecules, with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

This guide will delve into the quantitative data derived from these analytical techniques, present detailed experimental protocols for surface modification and characterization, and visualize the experimental workflows for surface functionalization and subsequent bioconjugation.

Performance Comparison: Spectroscopic Characterization of Amine-Modified Surfaces

The selection of an appropriate amine for surface modification depends on the specific application, including the desired surface density of amine groups, the required linker length, and the reactivity of the terminal amine. While direct comparative studies detailing the spectroscopic analysis of this compound are limited in the readily available literature, we can infer its expected characteristics and compare them to well-documented alternatives like (3-Aminopropyl)triethoxysilane (APTES).

Table 1: Comparative X-ray Photoelectron Spectroscopy (XPS) Data for Amine-Modified Surfaces. This table presents typical atomic percentage values obtained from XPS analysis of silicon dioxide surfaces modified with different amine-containing molecules. The data for this compound is extrapolated based on its molecular structure and typical observations for similar alkylamines.

Surface ModifierC 1s (%)N 1s (%)O 1s (%)Si 2p (%)N/Si Ratio
This compound ~60-70~5-10~15-25~5-15~0.3-2.0
(3-Aminopropyl)triethoxysilane (APTES) ~40-50~3-7~25-35~15-25~0.1-0.5
Ethylenediamine ~30-40~8-15~30-40~15-25~0.3-1.0
Chitosan ~50-60~5-10~30-40~1-5~1.0-10.0

Note: The presented values are illustrative and can vary significantly depending on the substrate, deposition method, and reaction conditions.

Table 2: Comparative Fourier-Transform Infrared Spectroscopy (FTIR) Data for Amine-Modified Surfaces. This table summarizes characteristic infrared absorption bands for different amine-functionalized surfaces.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)This compoundAPTES
N-HBending (primary amine)1550-1650
C-HStretching (alkyl chain)2850-2960
Si-O-SiStretching (siloxane network)1000-1100
N-HStretching (primary amine)3300-3500
C-NStretching1020-1250

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications and reliable characterization.

Protocol 1: Surface Modification with this compound

Materials:

  • Silicon dioxide or glass substrates

  • This compound

  • Anhydrous toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.

  • Silanization: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the cleaned and dried substrates in the silanization solution and incubate at room temperature for 2 hours with gentle agitation.

  • Rinsing and Curing: Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and deionized water.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the functionalized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

Instrument: A monochromatic Al Kα X-ray source is typically used.

Procedure:

  • Mount the functionalized substrate on the sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify the elements present on the surface.

  • Acquire high-resolution scans for the C 1s, N 1s, O 1s, and Si 2p regions.

  • Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states and atomic concentrations of the elements.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Instrument: An FTIR spectrometer with an appropriate accessory for surface analysis (e.g., Attenuated Total Reflectance - ATR, or Grazing Angle Reflection - GAR).

Procedure:

  • Acquire a background spectrum of a clean, unmodified substrate.

  • Mount the functionalized substrate in the spectrometer.

  • Acquire the spectrum of the modified surface over the desired wavenumber range (typically 4000-650 cm⁻¹).

  • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the functionalized layer.

  • Identify and assign the characteristic absorption bands corresponding to the functional groups of the amine modifier.

Visualizing Experimental Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Spectroscopic Characterization Cleaning Substrate Cleaning (Piranha Solution) Drying_1 Drying (Nitrogen Stream) Cleaning->Drying_1 Silanization Silanization (Amine Solution) Drying_1->Silanization Rinsing Rinsing Silanization->Rinsing Curing Curing (110°C) Rinsing->Curing XPS XPS Analysis Curing->XPS FTIR FTIR Analysis Curing->FTIR

Caption: Experimental workflow for surface modification and spectroscopic characterization.

Drug_Conjugation cluster_surface Functionalized Surface cluster_biomolecule Bioconjugation Substrate Substrate (e.g., Nanoparticle) Amine_Linker Amine Linker (e.g., this compound) Substrate->Amine_Linker covalent bond Conjugated_System Drug-Conjugated Surface Amine_Linker->Conjugated_System conjugation reaction Drug_Molecule Drug Molecule (with reactive group) Drug_Molecule->Conjugated_System

Caption: Conceptual diagram of a drug molecule conjugated to a surface via an amine linker.

Purity Assessment of Synthesized 6-(Dimethylamino)hexylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized 6-(Dimethylamino)hexylamine. We will explore the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their respective strengths and limitations in this application.

Synthesis and Potential Impurities of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 1,6-hexanediamine with formaldehyde. This reaction typically proceeds in the presence of a reducing agent, such as hydrogen with a metal catalyst (e.g., Palladium on carbon) or sodium borohydride.

Given this synthetic route, several potential impurities may be present in the final product. These can include unreacted starting materials, intermediates, and by-products from side reactions. Key potential impurities are:

  • 1,6-Hexanediamine: Unreacted starting material.

  • N-methyl-1,6-hexanediamine: An intermediate product of the methylation reaction.

  • N,N,N',N'-tetramethyl-1,6-hexanediamine: A by-product resulting from the complete methylation of both primary amine groups of the starting material.

  • Formaldehyde and its polymers (paraformaldehyde): Residual reactants.

  • Methanol: Often used as a solvent or formed from the reduction of formaldehyde.

Effective purity assessment, therefore, requires analytical methods capable of separating and quantifying the target compound from these potential impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity analysis depends on factors such as the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation based on polarity after derivatization to introduce a chromophore or fluorophore.Quantification based on the ratio of the integral of a specific proton signal of the analyte to that of a certified internal standard.
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%98.5% - 99.9%
Limit of Detection (LOD) ~0.01%~0.005% (with fluorescent derivatization)~0.1%
Limit of Quantification (LOQ) ~0.05%~0.02% (with fluorescent derivatization)~0.3%
Precision (%RSD) < 2%< 2%< 1%
Primary Use Quantification of the main component and volatile impurities.Quantification of the main component and both volatile and non-volatile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.
Sample Preparation Dissolution in a volatile solvent. Derivatization may be required for better peak shape.Pre-column derivatization is necessary for UV or fluorescence detection.Dissolution in a deuterated solvent with a certified internal standard.
Key Advantages High resolution for volatile compounds, robust, and widely available.High sensitivity and selectivity, applicable to a wide range of impurities.Provides structural information, highly accurate and precise, non-destructive.
Key Limitations May not be suitable for non-volatile impurities, potential for thermal degradation of the analyte.Derivatization can be time-consuming and may introduce additional impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine purity assessment of this compound and the quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a dedicated amine column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

As this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive detection by UV or fluorescence detectors. Derivatization with dansyl chloride is a common approach for primary and secondary amines.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Detection:

  • Fluorescence: Excitation at 340 nm, Emission at 525 nm (for dansyl derivatives).

  • UV: 254 nm (for dansyl derivatives).

Derivatization Protocol (with Dansyl Chloride):

  • Prepare a 1 mg/mL solution of the synthesized this compound in acetone.

  • To 100 µL of the sample solution, add 200 µL of a saturated sodium bicarbonate solution and 200 µL of a 10 mg/mL dansyl chloride solution in acetone.

  • Vortex the mixture and heat at 60 °C for 30 minutes in the dark.

  • After cooling to room temperature, add 100 µL of a 2% methylamine solution in water to quench the excess dansyl chloride.

  • Dilute the mixture with the mobile phase to a suitable concentration before injection.

Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to a calibration curve prepared with a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O or DMSO-d₆).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

NMR Acquisition Parameters:

  • Pulse sequence: A standard 90° pulse sequence.

  • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_IS = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity Analysis cluster_data Data Evaluation & Reporting Synthesis Synthesis of this compound Workup Reaction Work-up & Isolation Synthesis->Workup Initial_TLC Initial Purity Check (TLC) Workup->Initial_TLC GC_FID GC-FID Analysis Initial_TLC->GC_FID Volatile Impurities HPLC HPLC Analysis with Derivatization Initial_TLC->HPLC Broad Impurity Profile qNMR qNMR Analysis Initial_TLC->qNMR Absolute Purity Data_Analysis Data Analysis & Purity Calculation GC_FID->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for the Purity Assessment of this compound.

The following diagram illustrates a decision-making process for selecting the appropriate analytical method.

Method_Selection_Logic Start Purity Assessment Required Routine_QC Routine Quality Control? Start->Routine_QC Volatile_Impurities Concerned about volatile impurities? Routine_QC->Volatile_Impurities No GC_FID Use GC-FID Routine_QC->GC_FID Yes High_Sensitivity High sensitivity required for trace impurities? Volatile_Impurities->High_Sensitivity No Volatile_Impurities->GC_FID Yes Absolute_Purity Absolute purity determination needed? High_Sensitivity->Absolute_Purity No HPLC Use HPLC with Derivatization High_Sensitivity->HPLC Yes Absolute_Purity->GC_FID No, default to GC qNMR Use qNMR Absolute_Purity->qNMR Yes End Method Selected GC_FID->End HPLC->End qNMR->End

Comparative study of 6-(Dimethylamino)hexylamine vs. hexamethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-(Dimethylamino)hexylamine and Hexamethylenediamine for Research and Development

In the landscape of chemical intermediates, diamines play a pivotal role, particularly in polymer synthesis and drug development. This guide provides a detailed comparative study of two such diamines: this compound and the widely used hexamethylenediamine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, synthesis, and potential applications, supported by available data.

Introduction

Hexamethylenediamine (HMDA), or hexane-1,6-diamine, is a well-established industrial chemical, primarily utilized as a monomer in the production of Nylon 6,6.[1][2] Its structure features a six-carbon chain with a primary amine group at each end. In contrast, this compound, also known as N,N-Dimethyl-1,6-hexanediamine, is an asymmetrical diamine with one primary amine and one tertiary amine group. This structural distinction is the cornerstone of their differing reactivity and performance in various chemical contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and hexamethylenediamine is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in chemical reactions and their suitability for different applications.

PropertyThis compoundHexamethylenediamine
CAS Number 1938-58-5[3][4]124-09-4[2]
Molecular Formula C8H20N2[3][4]C6H16N2[2]
Molecular Weight 144.26 g/mol [3][4]116.21 g/mol [2]
Boiling Point 74-76°C at 5 mmHg[5]204.5°C at 760 mmHg[2]
Melting Point Not readily available42°C[2]
Density 0.831 g/cm³ at 25°C[5]0.84 g/mL[2]
Flash Point 27°C[5]85°C[1]
Solubility Not readily availableSoluble in water[1]
pKa ~10 (Predicted)[5]Not readily available

Table 1: Comparison of Chemical and Physical Properties

Synthesis

The manufacturing processes for these two diamines differ significantly, reflecting their distinct chemical structures.

Hexamethylenediamine Synthesis

The industrial production of hexamethylenediamine is predominantly achieved through the hydrogenation of adiponitrile.[1][2] This process typically involves a catalyst, such as those based on cobalt or iron, and is carried out in the presence of ammonia to suppress the formation of byproducts.[1]

Experimental Protocol: Hydrogenation of Adiponitrile to Hexamethylenediamine

Objective: To synthesize hexamethylenediamine by the catalytic hydrogenation of adiponitrile.

Materials:

  • Adiponitrile

  • Ammonia (liquid)

  • Hydrogen gas

  • Cobalt or iron-based catalyst

  • Reaction solvent (e.g., water or an alcohol)

Procedure:

  • The adiponitrile is dissolved in a suitable solvent and charged into a high-pressure reactor.

  • The catalyst and liquid ammonia are added to the reactor.

  • The reactor is sealed and purged with nitrogen gas to remove any air.

  • Hydrogen gas is introduced into the reactor to the desired pressure.

  • The mixture is heated to the reaction temperature and stirred vigorously to ensure good mixing.

  • The reaction is monitored by measuring the uptake of hydrogen.

  • Once the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent and ammonia are removed by distillation.

  • The crude hexamethylenediamine is then purified by fractional distillation under reduced pressure.

This compound Synthesis

The synthesis of this compound can be approached through several routes, often starting from 1,6-hexanediamine or 1,6-hexanediol. One common method is the methylation of 1,6-hexanediamine. Another approach involves the reaction of 1,6-hexanediol with dimethylamine in the presence of a suitable catalyst. A known synthesis route for the related N,N,N',N'-Tetramethyl-1,6-hexanediamine involves the reaction of 1,6-hexanediamine with formaldehyde.[6]

Conceptual Experimental Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from 6-aminohexanal and dimethylamine.

Materials:

  • 6-aminohexanal

  • Dimethylamine (solution in a suitable solvent)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Reaction solvent (e.g., dichloromethane)

  • Acid for workup (e.g., hydrochloric acid)

  • Base for neutralization (e.g., sodium hydroxide)

Procedure:

  • 6-aminohexanal is dissolved in the reaction solvent in a reaction vessel.

  • A solution of dimethylamine is added to the vessel.

  • The mixture is stirred for a period to allow for the formation of the intermediate iminium ion.

  • The reducing agent is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by techniques like TLC or GC-MS.

  • The reaction is quenched by the addition of an aqueous acid solution.

  • The aqueous layer is separated and washed with an organic solvent.

  • The aqueous layer is then basified with an aqueous base solution.

  • The product is extracted with an organic solvent.

  • The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Synthesis_Comparison cluster_HMDA Hexamethylenediamine Synthesis cluster_DMAHA This compound Synthesis Adiponitrile Adiponitrile Hydrogenation Catalytic Hydrogenation Adiponitrile->Hydrogenation H2, Catalyst, NH3 HMDA Hexamethylenediamine Hydrogenation->HMDA Hexanediamine 1,6-Hexanediamine Methylation Methylation Hexanediamine->Methylation Methylating Agent DMAHA This compound Methylation->DMAHA Hexanediol 1,6-Hexanediol Amination Reductive Amination Hexanediol->Amination Dimethylamine, Catalyst Amination->DMAHA

Caption: Comparative Synthesis Pathways.

Comparative Performance and Applications

The differing amine functionalities of this compound and hexamethylenediamine lead to distinct performance characteristics and a varied range of applications.

Polymer Chemistry

Hexamethylenediamine is a cornerstone of the polymer industry, primarily due to its two primary amine groups which are ideal for step-growth polymerization. In the synthesis of Nylon 6,6, both amine groups react with a dicarboxylic acid (adipic acid) to form amide linkages, resulting in a linear, high-molecular-weight polymer.[1][2] The presence of two reactive sites on each molecule allows for the formation of long, strong polymer chains.

This compound , with one primary and one tertiary amine, offers a different reactivity profile. The primary amine can participate in polymerization reactions similar to hexamethylenediamine. However, the tertiary amine is generally not reactive under the same conditions. This makes this compound a potential candidate for creating polymers with specific functionalities. For instance, it could be used as a chain terminator to control molecular weight or to introduce a basic, catalytically active, or charge-bearing tertiary amine group into the polymer backbone. These tertiary amine sites could then be used for post-polymerization modifications or to impart specific properties to the material, such as improved dyeability, antistatic properties, or catalytic activity.

Polymerization_Functionality cluster_HMDA_reaction Polymerization with Diacid cluster_DMAHA_reaction Polymerization with Diacid HMDA Hexamethylenediamine (Primary, Primary) HMDA_node HMDA DMAHA This compound (Primary, Tertiary) DMAHA_node DMAHA Polymer_Chain Linear Polymer Chain (e.g., Nylon 6,6) HMDA_node->Polymer_Chain Diacid_node1 Diacid Diacid_node1->Polymer_Chain Functional_Polymer Functionalized Polymer Chain (with pendant tertiary amine) DMAHA_node->Functional_Polymer Diacid_node2 Diacid Diacid_node2->Functional_Polymer

Caption: Polymerization Reactivity Comparison.

Drug Development and Life Sciences

In the realm of drug development, the amine functional group is crucial for the biological activity of many pharmaceuticals. The ability of amines to be protonated at physiological pH allows for interactions with biological targets and influences solubility and cell permeability.

Hexamethylenediamine and its derivatives can serve as linkers or spacers in the design of new drug molecules.[7] Its simple, flexible, and bifunctional nature allows for the connection of two different pharmacophores.

This compound presents a more nuanced tool for drug design. The presence of both a primary and a tertiary amine offers opportunities for differential functionalization. The primary amine can be used for conjugation to a larger molecule, while the tertiary amine can be retained for its basicity, which can be critical for lysosomal targeting or for interacting with specific receptors. The dimethylamino group is a common pharmacophore in many FDA-approved drugs. Furthermore, derivatives of N,N'-Dimethyl-1,6-hexanediamine have been investigated for their potential in gene delivery as components of cationic lipids.[8]

Drug_Development_Logic cluster_HMDA_drug Hexamethylenediamine in Drug Design cluster_DMAHA_drug This compound in Drug Design HMDA_drug_node Symmetrical Linker Pharmacophore1 Pharmacophore A HMDA_drug_node->Pharmacophore1 Connects Pharmacophore2 Pharmacophore B HMDA_drug_node->Pharmacophore2 Connects DMAHA_drug_node Asymmetrical Scaffold Primary_Amine Primary Amine (for conjugation) DMAHA_drug_node->Primary_Amine Tertiary_Amine Tertiary Amine (for bioactivity/targeting) DMAHA_drug_node->Tertiary_Amine Large Molecule Large Molecule Primary_Amine->Large Molecule Biological Target Biological Target Tertiary_Amine->Biological Target

Caption: Roles in Drug Development.

Conclusion

Hexamethylenediamine and this compound, while structurally similar, offer distinct advantages and functionalities for researchers. Hexamethylenediamine remains the industry standard for applications requiring a simple, difunctional primary amine for linear polymerization. In contrast, this compound provides a versatile platform for creating functionalized polymers and complex pharmaceutical intermediates due to its unique combination of a primary and a tertiary amine. The choice between these two molecules will ultimately depend on the specific requirements of the intended application, with this compound offering greater potential for introducing specific functionalities and tailoring molecular architecture. Further experimental data directly comparing their performance in various applications would be highly valuable to the scientific community.

References

A Comparative Guide to Determining the Degree of Functionalization with 6-(Dimethylamino)hexylamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical techniques for quantifying surface amine density, with a focus on 6-(Dimethylamino)hexylamine and its alternatives.

In the realms of materials science, drug delivery, and biomedical engineering, the precise control and quantification of surface functionalization are paramount. The ability to covalently attach molecules such as this compound to a surface dictates the material's ultimate performance. This guide provides a comprehensive comparison of common analytical methods for determining the degree of functionalization with this compound and other amine-containing linkers, supported by experimental data and detailed protocols.

Comparison of Amine Functionalization Agents

The choice of amine-containing linker significantly influences the physicochemical properties of the functionalized surface. This compound offers a unique combination of a primary amine for covalent attachment and a tertiary amine that can impart pH-responsiveness or serve as a catalytic site. This is in contrast to more common linkers like (3-aminopropyl)triethoxysilane (APTES) and Amino-PEG11-Amine, which present different chemical functionalities and spacer lengths.

Functionalization AgentChemical StructureKey Features
This compound (CH₃)₂N(CH₂)₆NH₂Contains both a primary and a tertiary amine. The hexyl chain provides a moderate-length spacer.
(3-aminopropyl)triethoxysilane (APTES) H₂N(CH₂)₃Si(OCH₂CH₃)₃Possesses a primary amine and a triethoxysilane group for covalent attachment to hydroxylated surfaces. Forms a relatively short and rigid linkage.[1]
Amino-PEG11-Amine H₂N(CH₂CH₂O)₁₁CH₂CH₂NH₂A bifunctional linker with primary amines at both ends of a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer.[1]

Quantitative Analysis of Surface Amine Density: A Method Comparison

Several techniques are available to quantify the density of amine groups on a surface. The choice of method depends on the nature of the substrate, the type of amine, and the desired information (e.g., total vs. accessible amines).

Quantification MethodPrincipleInformation ProvidedAdvantagesLimitations
Colorimetric Assays (e.g., Ninhydrin) Reaction of primary and secondary amines with a reagent to produce a colored product, which is quantified by spectrophotometry.Density of accessible primary and secondary amine groups.Simple, cost-effective, and suitable for high-throughput screening.Indirect method; reactivity can be influenced by steric hindrance and the local chemical environment. The ninhydrin reaction is not suitable for tertiary amines.[2]
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron photoemission to determine elemental composition and chemical states.Elemental composition of the surface, including the N/C or N/Si ratio, and differentiation between primary, secondary, and tertiary amines based on N1s binding energies.Provides quantitative elemental and chemical state information from the near-surface region (top ~10 nm).Requires high vacuum and specialized equipment. Data analysis can be complex, especially for distinguishing between different nitrogen species.
Potentiometric Titration Titration of the functionalized surface with a standard acid or base to determine the number of acidic or basic groups.Total number of accessible acidic or basic amine groups.Provides a direct measure of the number of protonatable/deprotonatable groups.Can be challenging for surfaces with low functionalization density. The presence of multiple amine groups with different pKa values can complicate data interpretation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key experiments cited.

Ninhydrin Assay for Primary Amine Quantification

This protocol is adapted for the quantification of primary amine groups on a solid support.

Reagents:

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[1]

  • Standard Solution: Prepare a series of known concentrations of a primary amine standard (e.g., this compound) in a suitable solvent.

Procedure:

  • Place the amine-functionalized substrate in a reaction vessel.

  • Add a defined volume of the ninhydrin reagent, ensuring the surface is fully covered.

  • Heat the reaction at 100°C for 10-15 minutes.[1]

  • After cooling, transfer the colored supernatant to a cuvette.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Construct a standard curve using the absorbance values of the standard solutions.

  • Determine the concentration of primary amine groups on the sample surface by interpolating its absorbance on the standard curve.

Note: The tertiary amine of this compound will not react with ninhydrin.[2]

X-ray Photoelectron Spectroscopy (XPS) Analysis

This provides a general workflow for XPS analysis of amine-functionalized surfaces.

Sample Preparation:

  • Mount the functionalized substrate on a sample holder suitable for the XPS instrument.

Data Acquisition:

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans of the N 1s, C 1s, and other relevant elemental regions.

Data Analysis:

  • Perform peak fitting on the high-resolution N 1s spectrum to deconvolute the contributions from different nitrogen species. For this compound, two peaks are expected: one for the primary amine (-NH₂) and one for the tertiary amine (-N(CH₃)₂). The binding energy for primary amines is typically around 399-400 eV, while tertiary amines can appear at slightly lower binding energies. Protonated amines (-NH₃⁺) will appear at higher binding energies (~401-402 eV).

  • Use the peak areas and appropriate relative sensitivity factors (RSFs) to calculate the atomic concentrations of each nitrogen species and other relevant elements.

  • The surface amine density can be estimated from the N/C or N/Si atomic ratio, depending on the substrate.

Potentiometric Titration

This protocol outlines the determination of surface amine groups via titration.

Apparatus:

  • Autotitrator equipped with a pH electrode.

  • Titration vessel.

Reagents:

  • Titrant: Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Blank solution: The same solvent or buffer used for suspending the functionalized material, without the material itself.

Procedure:

  • Suspend a known amount of the amine-functionalized material in a defined volume of a suitable solvent (e.g., deionized water or a non-aqueous solvent).

  • Perform a blank titration of the solvent to account for any background acidity or basicity.

  • Titrate the suspension of the functionalized material with the standardized acid.

  • Record the pH as a function of the titrant volume.

  • The equivalence point(s) in the titration curve correspond to the neutralization of the amine groups. For this compound, two equivalence points are expected due to the presence of the primary and tertiary amine groups with different pKa values.

  • The amount of titrant consumed to reach each equivalence point is used to calculate the number of moles of each type of amine group on the surface.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different parameters.

experimental_workflow cluster_functionalization Surface Functionalization cluster_quantification Quantification cluster_data Data Analysis substrate Substrate functionalization Functionalization with This compound substrate->functionalization ninhydrin Ninhydrin Assay functionalization->ninhydrin Primary Amine Quantification xps XPS Analysis functionalization->xps Total & Speciated Amine Quantification titration Potentiometric Titration functionalization->titration Total Basic Amine Quantification degree_of_functionalization Degree of Functionalization ninhydrin->degree_of_functionalization xps->degree_of_functionalization titration->degree_of_functionalization

Caption: Workflow for functionalization and quantification of surface amine groups.

logical_relationship linker Amine Linker Choice (e.g., this compound, APTES) surface_properties Surface Properties (Density, Accessibility, Charge) linker->surface_properties method Quantification Method (Ninhydrin, XPS, Titration) method->surface_properties application_performance Application Performance (e.g., Bioconjugation Efficiency, Drug Loading) surface_properties->application_performance

Caption: Relationship between linker choice, quantification, and performance.

References

Benchmarking 6-(Dimethylamino)hexylamine: A Comparative Guide to Curing Speed and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable curing agent is paramount in the development of epoxy-based formulations, directly influencing the processing characteristics and the ultimate performance of the thermoset material. This guide provides a comparative benchmark of 6-(Dimethylamino)hexylamine against common aliphatic and cycloaliphatic amine curing agents. Due to the limited publicly available experimental data for this compound, this guide establishes a baseline for comparison using well-characterized amines: Triethylenetetramine (TETA) and Isophorone diamine (IPDA). The expected performance of this compound is inferred based on its chemical structure and the known behavior of similar compounds.

Comparative Analysis of Curing Agents

The curing of epoxy resins with amine hardeners is a complex process influenced by the chemical structure of the amine. Aliphatic amines, such as Triethylenetetramine (TETA), are known for their high reactivity and rapid cure at ambient temperatures.[1] Cycloaliphatic amines, like Isophorone diamine (IPDA), typically offer a longer pot life and improved thermal and chemical resistance in the cured product.[2][3]

This compound is an aliphatic diamine that also contains a tertiary amine group. This tertiary amine functionality is expected to have a catalytic effect on the epoxy curing reaction, potentially leading to an accelerated cure rate compared to standard aliphatic amines.[3] The reaction of a primary amine with an epoxy group generates a secondary amine and a hydroxyl group, both of which can further react with epoxy groups.[1] The presence of a tertiary amine can accelerate these reactions.[3]

Data Presentation: Curing Performance of Benchmark Amines

The following tables summarize publicly available data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with TETA and IPDA. These values serve as a benchmark for estimating the performance of this compound.

Table 1: Gel Time of Benchmark Amine Curing Agents with DGEBA Epoxy Resin

Curing AgentChemical ClassGel Time (minutes)Curing Conditions
Triethylenetetramine (TETA)Aliphatic Amine40Stoichiometric ratio with DGEBA
Isophorone diamine (IPDA)Cycloaliphatic Amine105Stoichiometric ratio with DGEBA
This compound (Inferred)Aliphatic Diamine with Tertiary Amine< 40Stoichiometric ratio with DGEBA

Note: The gel time for this compound is an inferred value. Given its aliphatic diamine structure combined with a tertiary amine moiety, it is expected to have a shorter gel time than TETA due to the catalytic effect of the tertiary amine.

Experimental Protocols

To ensure accurate and reproducible data for comparing curing agents, standardized experimental protocols are essential. The following are detailed methodologies for determining gel time and analyzing curing kinetics and efficiency using Differential Scanning Calorimetry (DSC).

Determination of Gel Time (ASTM D2471)

This method determines the time from the initial mixing of reactants to the point of solidification (gelation).[4][]

Apparatus:

  • Reaction container (e.g., a paper cup)

  • Wooden probe (e.g., tongue depressor)

  • Stopwatch

  • Constant temperature bath (optional, for controlled temperature studies)

Procedure:

  • Condition the epoxy resin and curing agent to the desired test temperature (e.g., 25°C).[]

  • Accurately weigh the epoxy resin and the stoichiometric amount of the amine curing agent into the reaction container.

  • Start the stopwatch immediately upon mixing the components.[1]

  • Thoroughly mix the components for a specified time (e.g., 2 minutes), ensuring a homogeneous mixture.

  • Periodically probe the mixture with the wooden probe.[1]

  • The gel time is the point at which the resin transitions from a liquid to a gel-like state, characterized by the formation of "strings" or a soft, stringy mass when the probe is drawn away.[1]

  • Record the elapsed time as the gel time.

Curing Kinetics and Efficiency Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the curing process of epoxy resins by measuring the heat flow associated with the exothermic curing reaction.[6][7][8]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the freshly mixed epoxy resin and curing agent into a DSC pan.

    • Hermetically seal the pan to prevent volatilization during the experiment.

    • Prepare an empty, sealed pan as a reference.

  • Non-isothermal DSC Scan (for determining total heat of cure):

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250°C).[9]

    • The total heat of cure (ΔH_total) is determined by integrating the area under the exothermic peak.[8]

  • Isothermal DSC Scan (for determining curing speed at a specific temperature):

    • Rapidly heat the sample to the desired isothermal curing temperature.

    • Hold the sample at this temperature until the reaction is complete (i.e., the heat flow returns to the baseline).

    • The time to the peak of the exothermic curve can be used as a measure of the curing speed at that temperature.

  • Determination of Degree of Cure:

    • For a partially cured sample, run a non-isothermal DSC scan to measure the residual heat of cure (ΔH_residual).

    • The degree of cure can be calculated using the following equation: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100

Visualizing Curing Pathways and Experimental Workflows

Epoxy-Amine Curing Reaction

The curing of an epoxy resin with a primary amine involves a multi-step reaction. The primary amine first reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group. The hydroxyl groups formed during these reactions can also participate in further reactions, particularly at elevated temperatures or in the presence of a catalyst.

G Epoxy-Amine Curing Pathway A Epoxy Resin (with epoxide groups) C Secondary Amine Adduct + Hydroxyl Group A->C + Primary Amine D Tertiary Amine + Hydroxyl Groups A->D B Primary Amine (e.g., R-NH2) B->C C->D + Epoxy Resin E Crosslinked Polymer Network D->E Further Crosslinking G Workflow for Gel Time Determination cluster_prep Preparation cluster_test Testing cluster_result Result A Condition Resin and Curing Agent to Test Temp B Weigh Components A->B C Mix Components & Start Timer B->C D Periodically Probe Mixture C->D E Observe for Gelation (String Formation) D->E F Record Gel Time E->F G Workflow for DSC Analysis of Epoxy Curing cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Mix Epoxy Resin and Curing Agent B Weigh 5-10 mg into DSC Pan A->B C Hermetically Seal Pan B->C D Place Sample and Reference in DSC C->D E Select Analysis Type D->E F Non-isothermal Scan (e.g., 10°C/min) E->F G Isothermal Scan (Hold at Temp) E->G H Determine Total Heat of Cure (ΔH_total) F->H I Determine Cure Speed at Temp G->I J Calculate Degree of Cure H->J

References

Characterizing the stability of 6-(Dimethylamino)hexylamine bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Amine-Based Bioconjugates

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique in creating advanced therapeutics, diagnostics, and research tools. The stability of the linker connecting a payload to a biomolecule is a critical parameter that dictates the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective comparison of the stability of bioconjugates formed via primary amines, such as that on 6-(Dimethylamino)hexylamine, focusing on common amine-reactive chemistries.

While specific stability data for bioconjugates of this compound are not extensively published, its primary amine functional group is a frequent target for well-characterized conjugation strategies. The stability of the resulting conjugate is therefore primarily determined by the type of covalent bond formed. This guide will compare the two most common amine-targeted linkages—the highly stable amide bond and the pH-sensitive hydrazone bond—and will include the thiol-reactive maleimide linkage as a key alternative for broader context.

Comparison of Bioconjugate Linkage Stabilities

The choice of conjugation chemistry directly impacts the stability of the resulting bioconjugate in various physiological environments. Here, we compare three widely used linkages.

Amide Linkage via N-Hydroxysuccinimide (NHS) Ester Chemistry

The reaction of an NHS ester with a primary amine, such as the one on this compound, results in the formation of a highly stable amide bond. This linkage is considered "non-cleavable" under typical physiological conditions due to its resistance to hydrolysis and enzymatic degradation.[1] The primary challenge in this chemistry is not the stability of the final amide bond, but the hydrolysis of the reactive NHS ester intermediate, which competes with the desired amine reaction (aminolysis).[2] This hydrolysis is highly pH-dependent.

Data Presentation: Stability of NHS Ester Intermediate

The stability of the amine-reactive NHS ester is crucial for efficient conjugation. The following table summarizes the effect of pH on the half-life of a typical NHS ester, highlighting the importance of managing reaction conditions.

pHTemperatureApproximate Half-Life of NHS EsterReference
7.00°C4-5 hours[3]
8.5Room Temp.~125-180 minutes[4]
8.64°C10 minutes[3]
9.0Room Temp.~125 minutes[4]

Disclaimer: The half-life values can vary based on the specific NHS ester, buffer composition, and other experimental conditions.

Hydrazone Linkage (pH-Sensitive)

Hydrazone linkages are formed by the reaction of a hydrazine derivative with an aldehyde or ketone. This bond is designed to be "cleavable" and exhibits pH-sensitivity, remaining relatively stable at the neutral pH of the bloodstream (~7.4) but undergoing hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5] This property is highly advantageous for antibody-drug conjugates (ADCs) where targeted intracellular drug release is desired.[6] The stability of the hydrazone bond is also influenced by its chemical structure; for instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[5][7]

Data Presentation: pH-Dependent Stability of Hydrazone Linkages

Linkage TypepHStability ProfileReference
Hydrazone from Aliphatic Aldehyde7.4Reasonably stable, but can undergo slow hydrolysis.[7]
5.5Highly sensitive; rapid hydrolysis.[8]
Hydrazone from Aromatic Aldehyde7.4Highly stable.[7]
5.5Highly stable, may not be suitable for acid-triggered release.[8]
Thiol-Maleimide Linkage (Alternative Chemistry)

As a common alternative to amine-based conjugation, the thiol-maleimide linkage is formed via a Michael addition reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein. While this reaction is fast and specific, the resulting thiosuccinimide adduct can be unstable in vivo.[9] It is susceptible to a retro-Michael reaction, which can lead to payload dissociation or exchange with other thiols in the biological environment, such as glutathione.[9] The stability of this linkage can be improved through hydrolysis of the succinimide ring or by using modified maleimides.[9][10]

Data Presentation: Factors Influencing Thiol-Maleimide Stability

FactorImpact on StabilityReference
Retro-Michael Reaction Reversible reaction that can lead to cleavage of the conjugate, especially in high-thiol environments.[9]
Succinimide Ring Hydrolysis An irreversible reaction that forms a stable succinamic acid derivative, preventing the retro-Michael reaction.[9]
Presence of Thiols (e.g., Glutathione) Promotes "thiol exchange," where the payload is transferred to other molecules, leading to off-target effects.[9]
Maleimide Structure Modified maleimides (e.g., N-aryl maleimides) can be engineered to increase stability.[11]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for accurately comparing the stability of different bioconjugate constructs.

Protocol: Assessing Bioconjugate Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the stability of a bioconjugate by monitoring the release of the payload or the degradation of the conjugate over time.

1. Materials:

  • Purified bioconjugate of known concentration.

  • Stability Buffers: Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.0 to simulate physiological and endosomal conditions, respectively.

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or another suitable agent to stop degradation.[12]

  • Incubator or water bath set to 37°C.

  • RP-HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence detector).[13]

  • Mobile Phases: Typically, a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

2. Procedure:

  • Sample Preparation: Dissolve the bioconjugate in each stability buffer (pH 7.4 and pH 5.0) to a final concentration of 1 mg/mL. Prepare multiple aliquots for different time points.[12]

  • Incubation: Incubate all samples at 37°C.[12]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove one aliquot from each buffer condition.

  • Quenching: Immediately stop the reaction by adding an equal volume of the cold Quenching Solution to the aliquot. This will precipitate larger proteins and halt further degradation.[12]

  • Centrifugation: Centrifuge the quenched samples (e.g., at 14,000 x g for 10 minutes) to pellet precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the RP-HPLC system.

  • Data Acquisition: Run a suitable gradient method to separate the intact bioconjugate from the released payload and other degradation products. Monitor the elution profile using the detector set to a wavelength appropriate for the payload or protein.[14]

3. Data Analysis:

  • Identify the peaks corresponding to the intact bioconjugate and the released payload based on their retention times (determined using standards).

  • Integrate the peak areas for each component at every time point.

  • Calculate the percentage of intact bioconjugate remaining at each time point relative to the T=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate under each condition.

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Formation of a stable amide bond with this compound.

G cluster_1 Experimental Workflow: HPLC Stability Assay prep Prepare Bioconjugate in Buffers (e.g., pH 7.4 & pH 5.0) incubate Incubate Samples at 37°C prep->incubate timepoint Remove Aliquots at Specific Time Points incubate->timepoint quench Quench Reaction (e.g., add Acetonitrile/TFA) timepoint->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze data Quantify Peak Areas and Calculate % Intact Conjugate analyze->data

Caption: Workflow for assessing bioconjugate stability via RP-HPLC.

G cluster_2 Comparative Stability and Release Mechanisms cluster_amide Amide Linkage cluster_hydrazone Hydrazone Linkage cluster_maleimide Thiol-Maleimide Linkage circulation Systemic Circulation (pH 7.4) endosome Endosome / Lysosome (pH 4.5 - 6.0) circulation->endosome Internalization no_release Stable Conjugate circulation->no_release thiol_exchange Thiol Exchange/ Premature Release circulation->thiol_exchange High [GSH] payload_release Payload Release endosome->payload_release degradation Antibody Degradation & Payload Release endosome->degradation amide Amide (Non-cleavable) hydrazone Hydrazone (pH-sensitive) maleimide Thiol-Maleimide (Redox-sensitive)

Caption: Stability and release mechanisms of different bioconjugate linkers.

Conclusion

The stability of the chemical linkage is a critical design parameter in the development of bioconjugates. For amine-based conjugations, such as those involving this compound, the choice between forming a non-cleavable amide bond or a cleavable hydrazone bond has profound implications for the conjugate's mechanism of action and therapeutic application.

  • Amide linkages formed via NHS esters offer exceptional stability, making them ideal for applications requiring the conjugate to remain intact for extended periods in circulation.[1][15]

  • Hydrazone linkages provide a "smart" release mechanism, enabling targeted payload delivery in response to the acidic microenvironments found within cells, a key strategy for many ADCs.[5][6]

  • Thiol-maleimide linkages , while effective for cysteine-specific conjugation, present unique stability challenges due to their susceptibility to thiol exchange, requiring careful design and consideration for in vivo applications.[9]

The optimal linker strategy is not universal but depends on a detailed understanding of the target biology, the properties of the payload, and the desired balance between efficacy and safety. The experimental protocols outlined in this guide provide a framework for empirically determining the most suitable conjugation and linker strategy for your specific research and development needs.

References

Safety Operating Guide

Safe Disposal of 6-(Dimethylamino)hexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-(Dimethylamino)hexylamine, a flammable, corrosive, and toxic compound, ensuring the safety of personnel and compliance with regulations.

Properties and Hazards

This compound presents multiple hazards that must be managed during disposal.[1][2][3] It is a flammable liquid and vapor, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[1] Understanding these properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular Formula C8H20N2[4][5]
Molecular Weight 144.26 g/mol [4][5]
Boiling Point 131 - 132 °C (268 - 270 °F)[1]
Melting Point -23 °C (-9 °F)[1]
Density 0.766 g/cm³ at 25 °C (77 °F)[1]
Flash Point 27 °C (80.6 °F)[3]
Autoignition Temperature 270 °C (518 °F)[3]
UN Number UN 2734[1]
Hazard Classes 8 (Corrosive), 3 (Flammable)[1]

Disposal Protocol: Step-by-Step Procedure

This protocol outlines the essential steps for the safe handling and disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles and a face shield.[2]
  • Skin Protection: Wear flame-retardant antistatic protective clothing, including a lab coat, apron, and boots if necessary.[1][2] Use chemically resistant gloves (e.g., nitrile rubber, neoprene).
  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or when handling large quantities.[3]
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][3] Use only non-sparking tools and take precautionary measures against static discharge.[1][3]

2. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and compatible waste container. The original container is often a good choice.[1] Ensure the container is in good condition, free from leaks, and has a secure cap.[6]
  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[6]
  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids and strong oxidizers.[1][3][6]
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from heat and ignition sources.[1][6] The storage area should be locked or accessible only to authorized personnel.[1]

3. Accidental Spill Management:

  • Immediate Action: Evacuate non-essential personnel from the spill area.[1]
  • Ventilation and Ignition Control: Ensure adequate ventilation and eliminate all sources of ignition.[1]
  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., Chemizorb®, dry sand, or earth).[1] Do not use combustible materials like sawdust. For large spills, dike the area to prevent spreading.
  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]
  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) office.

4. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[1]
  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
  • Documentation: Maintain records of the waste generated, including the chemical name, quantity, and disposal date.

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G A Identify Waste: This compound B Assess Hazards: Flammable, Corrosive, Toxic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C E Transfer Waste to Container in a Fume Hood C->E D Select & Label Waste Container: 'Hazardous Waste' D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Certified Waste Disposal Service G->H I Complete Waste Disposal Manifest H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-(Dimethylamino)hexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(Dimethylamino)hexylamine (CAS 1938-58-5). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

Equipment TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is required.

II. Operational Plan: Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Use explosion-proof electrical and lighting equipment as the substance may be flammable.[3][4]

  • Ground and bond containers when transferring material to prevent static discharge.[3][4]

  • Use non-sparking tools.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

  • Keep away from heat, sparks, and open flames.[3][4]

  • Store locked up.[1][3]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

III. First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1][3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][4]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures to mitigate risks.

Spill Response Workflow:

Spill_Response_Workflow Chemical Spill Response Workflow for this compound A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Risk B->C D Small, Controllable Spill? C->D E Don Appropriate PPE D->E Yes J Large Spill or Unknown Risk: Call Emergency Response D->J No F Contain Spill with Absorbent Material E->F G Collect Residue into Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste via EHS H->I

Chemical Spill Response Workflow

Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For liquid spills, create a dike around the spill using inert absorbent material like vermiculite, sand, or earth.[5]

  • Absorption: Carefully apply absorbent material over the spill, working from the outside in.

  • Collection: Scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the chemical in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the cleaned containers according to institutional guidelines.

  • Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for all hazardous waste. Never dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.